CHO-PEG12-Boc
Description
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Structure
2D Structure
Properties
Molecular Formula |
C31H60O15 |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H60O15/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h5H,4,6-29H2,1-3H3 |
InChI Key |
XGKOPOGUYWQXBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to CHO-PEG12-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHO-PEG12-Boc is a discrete polyethylene glycol (dPEG®) linker, a specialized chemical tool integral to the development of sophisticated bioconjugates. This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the field of targeted therapeutics.
Introduction to this compound
This compound is a heterobifunctional linker characterized by a terminal aldehyde (CHO) group and a tert-butyloxycarbonyl (Boc) protected amine, separated by a 12-unit polyethylene glycol (PEG) chain. This specific architecture imparts desirable physicochemical properties, making it a valuable component in the construction of complex biomolecules. The PEG spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the final conjugate.[1][2] The terminal functional groups offer orthogonal reactivity, allowing for a stepwise and controlled conjugation strategy.
The aldehyde group provides a reactive handle for conjugation to primary amines, such as those on the N-terminus of a protein or the side chain of lysine residues, through reductive amination. The Boc-protected amine, on the other hand, allows for subsequent chemical modifications after deprotection under acidic conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C31H60O15 | MedchemExpress |
| Molecular Weight | 672.80 g/mol | MedchemExpress |
| Appearance | White to off-white solid or viscous oil | Generic Supplier Data |
| Solubility | Soluble in water and most organic solvents | Generic PEG properties |
| Purity | Typically >95% | Generic Supplier Data |
Applications in Drug Development
The unique structure of this compound makes it a versatile tool in drug development, primarily in the construction of:
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] The linker is a critical component of a PROTAC, and the length and composition of the PEG chain can significantly influence the efficacy of the resulting degrader.[5]
-
Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that consist of a monoclonal antibody linked to a cytotoxic payload. The linker plays a crucial role in the stability and release of the payload. PEG linkers, such as this compound, can improve the solubility and pharmacokinetic properties of ADCs.
Experimental Protocols
The following protocols are generalized procedures for the use of this compound in the synthesis of bioconjugates. Optimization of these protocols may be necessary for specific applications.
Reductive Amination of a Primary Amine with this compound
This protocol describes the conjugation of the aldehyde moiety of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the amine-containing molecule in PBS or another suitable buffer.
-
Dissolve a 1.5 to 5-fold molar excess of this compound in DMF.
-
Add the this compound solution to the solution of the amine-containing molecule.
-
Gently mix the reaction mixture for 30 minutes at room temperature to allow for the formation of the Schiff base.
-
Add a 10 to 20-fold molar excess of sodium cyanoborohydride or sodium triacetoxyborohydride to the reaction mixture.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an appropriate quenching agent (e.g., Tris buffer).
-
Purify the conjugate using a suitable chromatography method to remove unreacted starting materials and byproducts.
-
Characterize the final conjugate by methods such as mass spectrometry and SDS-PAGE (for proteins).
Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine for further conjugation.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Prepare a deprotection cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the deprotection cocktail to the solution of the conjugate.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
Once the reaction is complete, precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product and decant the supernatant.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
The resulting amine-terminated conjugate is now ready for the next conjugation step.
Data Presentation: The Impact of PEG Linkers in Bioconjugates
Table 2: Impact of PEG Linker Length on ADC Properties
| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Reference |
| Short Alkyl Linker | ~3.5 | 10 nM | Moderate | |
| PEG4 Linker | ~3.6 | 12 nM | High | |
| PEG8 Linker | ~3.4 | 15 nM | High | |
| PEG12 Linker (Expected) | ~3.5 | ~15-20 nM | High | Inference |
Note: The data for the PEG12 linker is an educated inference based on trends observed in the cited literature.
Table 3: Influence of Linker Type on PROTAC Efficacy
| Linker Type | DC50 (Degradation) | Dmax (Max Degradation) | Cell Permeability | Reference |
| Alkyl Chain | 50-100 nM | ~80% | Moderate | |
| PEG (e.g., PEG12) | 10-50 nM | >90% | Improved | , |
| Rigid Piperazine | 5-20 nM | >95% | Variable |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving this compound.
References
An In-depth Technical Guide to CHO-PEG12-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of CHO-PEG12-Boc, a heterobifunctional linker integral to the fields of drug delivery, proteomics, and therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the use of this versatile molecule.
Chemical Structure and Properties
This compound is a polyethylene glycol (PEG)-based linker featuring two distinct functional groups at its termini: an aldehyde (CHO) group and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG12 spacer consists of 12 repeating ethylene oxide units, imparting hydrophilicity and flexibility to the linker. This unique structure allows for sequential and controlled conjugation to different molecules.
Assumed Chemical Structure:
O=CH-(CH₂CH₂O)₁₂-NH-Boc
Table 1: Physicochemical Properties of Representative PEG12 Linkers
| Property | Value | Reference |
| Molecular Formula | C31H61NO15 | Varies by specific isomer and supplier |
| Molecular Weight | 683.8 g/mol | Varies by specific isomer and supplier |
| Appearance | White to off-white solid or viscous oil | General observation for similar PEG compounds |
| Solubility | Soluble in water and most organic solvents | General property of PEG compounds |
Applications in Bioconjugation
The bifunctional nature of this compound makes it a valuable tool in creating complex biomolecular architectures, most notably in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
-
PROTACs: this compound serves as a linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3][4]
-
ADCs: In the context of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The aldehyde group can react with nucleophiles on the antibody, while the Boc-protected amine, after deprotection, can be conjugated to the drug.
Experimental Protocols
The following are representative protocols for the use of aldehyde-PEG linkers in bioconjugation. Specific reaction conditions may need to be optimized for individual applications.
Reductive Amination with an Amine-Containing Biomolecule
This protocol describes the conjugation of the aldehyde group of a PEG linker to a primary amine on a biomolecule, such as a protein or antibody.
Materials:
-
Amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Aldehyde-PEG linker (e.g., this compound)
-
Sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (STAB) solution
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the amine-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of the aldehyde-PEG linker to the biomolecule solution.
-
Incubate the mixture at room temperature for 30 minutes to 2 hours to allow for the formation of the Schiff base intermediate.
-
Add a reducing agent (e.g., 20 mM NaCNBH₃) to the reaction mixture.
-
Allow the reaction to proceed for 2 to 24 hours at room temperature or 4°C.
-
Quench the reaction by adding a quenching solution.
-
Purify the conjugate using an appropriate chromatography method to remove excess reagents.
Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralizing solution (e.g., saturated sodium bicarbonate)
Procedure:
-
Dissolve the Boc-protected PEG conjugate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, carefully neutralize the reaction mixture with a neutralizing solution.
-
Extract the deprotected product with an appropriate organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the amine-functionalized PEG conjugate.
Visualization of Functional Role
The following diagrams illustrate the utility of this compound in the context of PROTACs and the subsequent biological pathway.
Caption: Workflow for the synthesis of a PROTAC molecule using this compound as a linker.
Caption: The role of a PROTAC in inducing the ubiquitin-proteasome degradation of a target protein.
References
The Strategic Imperative of CHO-PEG12-Boc in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3][4] This in-depth technical guide elucidates the multifaceted role of the CHO-PEG12-Boc linker in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker is a pivotal component in this process, influencing the stability and geometry of this ternary complex.
The Role of the Linker in PROTAC Efficacy
The linker's length, rigidity, and chemical composition are critical determinants of a PROTAC's success. An optimal linker facilitates a productive orientation of the POI and E3 ligase, enabling efficient ubiquitin transfer. If a linker is too short, steric hindrance can prevent the formation of a stable ternary complex. Conversely, an excessively long linker may lead to unproductive complex formation and reduced degradation efficiency.
PEG linkers, composed of repeating ethylene glycol units, offer a desirable balance of flexibility and hydrophilicity. This inherent hydrophilicity can improve the often-poor aqueous solubility of large, complex PROTAC molecules. Furthermore, the flexibility of the PEG chain allows the PROTAC to adopt various conformations, which can be crucial for accommodating the binding pockets of both the target protein and the E3 ligase.
This compound: A Versatile Linker for PROTAC Synthesis
The this compound linker is a bifunctional molecule designed for the modular synthesis of PROTACs. Its key features are:
-
CHO (Aldehyde) Group: This terminal aldehyde provides a reactive handle for conjugation to a binding ligand, typically one functionalized with a hydrazide or an aminooxy group, to form a stable hydrazone or oxime linkage, respectively. This type of "click chemistry" is highly efficient and can be performed under mild conditions.
-
PEG12 (12-Unit Polyethylene Glycol) Chain: This 12-unit PEG spacer offers a significant degree of hydrophilicity and flexibility. The length of the PEG chain is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve maximal degradation efficacy.
-
Boc (tert-Butyloxycarbonyl) Group: The Boc group is a common acid-labile protecting group for an amine. This allows for the selective deprotection and subsequent coupling of the linker to the second binding ligand, typically through amide bond formation.
Data Presentation: The Impact of Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase being recruited. The following tables summarize experimental data from various studies, highlighting the impact of linker length on degradation efficiency (DC50 and Dmax).
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Comparative Efficacy of BRD4-targeting PROTACs with Varying Linker Lengths
| PROTAC | Linker Composition | DC50 (µM) in H661 cells |
| CRBN PROTAC | 0 PEG units | < 0.5 |
| CRBN PROTAC | 1-2 PEG units | > 5 |
| CRBN PROTAC | 4-5 PEG units | < 0.5 |
| VHL PROTAC | 0 PEG units | Most potent |
| VHL PROTAC | 4 PEG units | Least potent |
Table 3: Degradation of Bruton's Tyrosine Kinase (BTK) by PROTACs with Different Linkers
| PROTAC | Linker Type | DC50 (nM) in Mino cells | Dmax (%) in Mino cells |
| NC-1 | PEG6-based | 2.2 | 97 |
| RC-1 | PEG6-based | Less potent | - |
| IR-1 | Acrylamide | < 10 | ~90 |
| IR-2 | Acrylamide | < 10 | ~90 |
| RC-3 | Cyanoacrylamide | < 10 | ~90 |
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Protocol 1: Synthesis of a PROTAC using this compound Linker (Proposed)
This protocol describes a potential synthetic route for a PROTAC using the this compound linker, involving a hydrazone formation and an amide bond formation.
Step 1: Hydrazone Formation with POI Ligand
-
Reagents and Materials:
-
POI ligand with a hydrazide functional group (POI-NHNH2) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous solvent (e.g., DMF or a mixture of methanol and dichloromethane)
-
Acid catalyst (e.g., acetic acid)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the POI-NHNH2 in the anhydrous solvent under a nitrogen atmosphere.
-
Add this compound to the solution.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield POI-hydrazone-PEG12-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
POI-hydrazone-PEG12-Boc
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the POI-hydrazone-PEG12-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
-
Step 3: Amide Coupling with E3 Ligase Ligand
-
Reagents and Materials:
-
E3 ligase ligand with a carboxylic acid functional group (E3-COOH) (1.0 eq)
-
POI-hydrazone-PEG12-NH2 (amine salt from Step 2) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve E3-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the POI-hydrazone-PEG12-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Western Blot for Determination of DC50 and Dmax
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Proposed experimental workflow for PROTAC synthesis.
Conclusion
The this compound linker is a valuable tool in the design and synthesis of novel PROTACs. Its bifunctional nature allows for the modular and efficient assembly of these complex molecules. The 12-unit PEG chain provides a balance of hydrophilicity and flexibility that can be critical for achieving optimal degradation efficacy. The experimental protocols and data presented in this guide underscore the importance of systematic linker optimization for each new target and E3 ligase pair. While general principles are emerging, the optimal linker remains an empirically determined parameter. The methodologies provided offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders. As our understanding of the intricate interplay between the linker and the ternary complex deepens, the rational design of PROTACs with superior therapeutic properties will continue to advance.
References
The Role of Non-Cleavable PEG12 Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the ADC. This technical guide provides an in-depth exploration of a specific class of linkers: non-cleavable linkers incorporating a 12-unit polyethylene glycol (PEG12) chain. We will use CHO-Ph-CONH-PEG12-NHBoc as a representative example of this linker class to discuss its structure, mechanism of action, and impact on ADC properties. This guide will also present relevant experimental data, detailed methodologies for key experiments, and visualizations of pertinent biological and experimental pathways.
The inclusion of a PEG spacer in ADC linkers is a strategic approach to improve the physicochemical properties of the conjugate. Hydrophobic payloads can often lead to aggregation and rapid clearance of ADCs. The hydrophilic nature of PEG can help mitigate these issues, potentially allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's stability and solubility. The length of the PEG chain is a crucial parameter, with a 12-unit PEG chain offering a balance between improved pharmacokinetics and retained cytotoxic potency.
Non-cleavable linkers, as the name suggests, do not possess a specific chemical motif that is designed to be cleaved in the tumor microenvironment or within the cell. Instead, the release of the cytotoxic payload relies on the complete degradation of the antibody backbone within the lysosome of the target cancer cell. This mechanism of drug release generally leads to higher plasma stability of the ADC, reducing the risk of premature payload release and associated systemic toxicity.
Core Concepts: The CHO-PEG12-Boc Linker Family in ADCs
While "this compound" itself is more commonly described as a linker for Proteolysis Targeting Chimeras (PROTACs), a closely related structure, CHO-Ph-CONH-PEG12-NHBoc , is a non-cleavable 12-unit PEG linker designed for the synthesis of ADCs.[] The core components of this linker are:
-
A reactive group for antibody conjugation: This is typically a group that can react with amino acid residues on the antibody surface, such as lysine or cysteine.
-
A 12-unit polyethylene glycol (PEG12) spacer: This hydrophilic chain enhances the solubility and stability of the ADC and improves its pharmacokinetic profile.
-
A stable bond to the payload: The connection to the cytotoxic drug is designed to be resistant to cleavage in the systemic circulation.
-
A protected functional group (e.g., Boc): The tert-Butyloxycarbonyl (Boc) group is a common protecting group for amines, which can be removed during the synthesis process to allow for conjugation to the payload.
The overall structure of an ADC utilizing a non-cleavable PEG12 linker is designed for maximal stability in circulation and targeted payload release within the cancer cell.
Mechanism of Action and the Bystander Effect
ADCs with non-cleavable linkers primarily exert their cytotoxic effect through a process of internalization and lysosomal degradation.
A key consideration for ADCs is the bystander effect , which is the ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative cancer cells. ADCs with non-cleavable linkers generally exhibit a limited or no bystander effect. This is because the payload is released with the linker and a charged amino acid residue attached, which hinders its ability to cross cell membranes.[2][3] This can be advantageous in minimizing off-target toxicity to healthy tissues but may be a limitation in treating heterogeneous tumors with variable antigen expression.
Quantitative Data on PEG12 Linkers in ADCs
While specific data for ADCs using the CHO-Ph-CONH-PEG12-NHBoc linker is not extensively available in the public domain, studies on ADCs with similar 12-unit PEG linkers provide valuable insights into their performance.
Impact of PEG12 Linker Architecture on Pharmacokinetics
The arrangement of the PEG12 chain within the linker can significantly impact the pharmacokinetic properties of the ADC, especially at higher drug-to-antibody ratios (DAR).
| Linker Architecture (DAR 8) | Clearance Rate (mL/day/kg) | Area Under the Curve (AUC) |
| Linear PEG24 | High | Low |
| Pendant (Branched) 2 x PEG12 | Low | ~3-fold higher than Linear PEG24 |
| Table 1: Comparison of linear vs. pendant (branched) PEG linker architectures on ADC clearance in preclinical models. Data suggests that a branched structure with two PEG12 arms is more effective at shielding the hydrophobic payload, leading to slower clearance and increased exposure.[4] |
Impact of PEG Linker Length on ADC Clearance
The length of the PEG chain is a critical factor influencing the clearance rate of an ADC. Studies have shown a clear trend of decreasing clearance with increasing PEG length, up to a certain point.
| PEG Linker Length | Relative Clearance Rate in Rats (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Table 2: Impact of PEG linker length on the clearance of an ADC in rats. A threshold appears to be reached around PEG8, with PEG12 and PEG24 showing similarly low clearance rates, approaching that of the parental antibody.[5] |
Impact of PEG Linker Length on In Vitro Cytotoxicity
The effect of PEG linker length on the in vitro potency of an ADC can be context-dependent.
| Targeting Moiety | PEG Linker Length | Effect on In Vitro Cytotoxicity (IC50) |
| Anti-CD30 mAb | PEG2, PEG4, PEG8, PEG12 , PEG24 | No significant effect on potency |
| Miniaturized Affibody | 4 kDa PEG | 4.5-fold reduction in cytotoxicity |
| Miniaturized Affibody | 10 kDa PEG | 22-fold reduction in cytotoxicity |
| Table 3: The impact of PEG linker length on in vitro cytotoxicity can vary depending on the ADC format. For conventional monoclonal antibody-based ADCs, PEG length may not significantly alter potency, while for smaller targeting scaffolds, longer PEG chains can reduce cytotoxic activity. |
Experimental Protocols
The following are generalized protocols for key experiments in the development and characterization of ADCs with non-cleavable PEG12 linkers.
Protocol 1: ADC Conjugation via Lysine Residues
This protocol describes a common method for conjugating a drug-linker to the surface-exposed lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS).
-
CHO-Ph-CONH-PEG12-Payload conjugate with a reactive ester (e.g., NHS ester).
-
Reaction buffer (e.g., borate or phosphate buffer, pH 8.0-8.5).
-
Quenching solution (e.g., Tris or glycine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation: Buffer exchange the monoclonal antibody into the reaction buffer to a concentration of 5-10 mg/mL.
-
Conjugation Reaction: Add the activated drug-linker to the antibody solution at a defined molar excess. The reaction is typically incubated for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to react with any remaining active drug-linker.
-
Purification: Purify the ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC-HPLC) and assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC-HPLC).
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a standard method for assessing the potency of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (expressing the antigen of interest).
-
Control cell line (antigen-negative).
-
Complete cell culture medium.
-
ADC, unconjugated antibody, and free payload.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the treatments to the cells and incubate for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate.
-
Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the cell viability against the logarithm of the concentration. Calculate the half-maximal inhibitory concentration (IC50) using a suitable curve-fitting model.
Protocol 3: In Vivo Pharmacokinetic Study
This protocol describes a typical pharmacokinetic study in rodents to evaluate the clearance and half-life of an ADC.
Materials:
-
Rodent model (e.g., mice or rats).
-
ADC solution in a sterile, biocompatible buffer.
-
Blood collection supplies.
-
Analytical method for ADC quantification (e.g., ELISA or LC-MS/MS).
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, etc.) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Quantification: Measure the concentration of the total antibody or conjugated ADC in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profile and calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2) using non-compartmental or compartmental analysis.
Conclusion
Non-cleavable linkers incorporating a 12-unit PEG chain, exemplified by structures like CHO-Ph-CONH-PEG12-NHBoc, represent a sophisticated approach in ADC design. The PEG12 moiety plays a crucial role in enhancing the hydrophilicity of the ADC, which can lead to improved stability and a more favorable pharmacokinetic profile, particularly for ADCs with hydrophobic payloads and high drug-to-antibody ratios. The non-cleavable nature of the linker ensures high plasma stability, minimizing off-target toxicity, although this comes at the cost of a reduced bystander effect. The choice of linker architecture, such as a branched versus a linear PEG configuration, can further fine-tune the in vivo behavior of the ADC. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of ADCs employing this class of linkers. As the field of antibody-drug conjugates continues to evolve, the rational design of linkers, including the strategic use of PEGylation, will remain a key factor in developing safer and more effective cancer therapies.
References
The Core Function of CHO-PEG12-Boc: A Technical Guide to its Role as a Heterobifunctional Linker in Targeted Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecule denoted as CHO-PEG12-Boc represents a critical chemical tool in the rapidly advancing fields of targeted protein degradation and antibody-drug conjugates (ADCs). It is not a therapeutic agent with a direct mechanism of action on a biological pathway. Instead, this compound is a heterobifunctional linker, a molecular scaffold designed to connect two different chemical entities to create a novel, targeted therapeutic. This guide provides an in-depth analysis of the function and application of linkers like this compound, focusing on their role in the mechanism of action of Proteolysis Targeting Chimeras (PROTACs).
The Role of this compound as a Linker
This compound is comprised of three key components that dictate its function:
-
CHO (Aldehyde group): A reactive chemical group that can be used to form a covalent bond with a corresponding reactive group on another molecule, such as an amine.
-
PEG12 (12-unit Polyethylene Glycol spacer): A hydrophilic spacer that connects the two ends of the linker. The length and hydrophilicity of the PEG chain are critical for influencing the solubility, permeability, and overall pharmacokinetic properties of the final conjugate. The 12-unit length provides a specific spatial separation between the two connected molecules.
-
Boc (tert-Butyloxycarbonyl group): A common protecting group for an amine. This allows for controlled, sequential chemical reactions during the synthesis of the final conjugate. The Boc group can be removed under specific chemical conditions to reveal a reactive amine, which can then be coupled to another molecule.
These components make this compound a versatile tool for synthesizing complex therapeutic molecules where precise control over the connection of different functional parts is essential.
Mechanism of Action in the Context of PROTACs
The primary application of linkers such as this compound is in the creation of PROTACs.[1][2][3][4] PROTACs are novel therapeutic modalities that leverage the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[1] A PROTAC molecule consists of three parts: a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
The mechanism of action of a PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.
-
PROTAC Recycling: After the target protein is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.
The linker, synthesized from components like this compound, plays a crucial role in this process. Its length, flexibility, and chemical properties are critical for enabling the formation of a stable and productive ternary complex.
Signaling Pathway: The Ubiquitin-Proteasome System
The signaling pathway exploited by PROTACs is the highly conserved Ubiquitin-Proteasome System (UPS). The diagram below illustrates the key steps in this pathway initiated by a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflows and Protocols
The development of a PROTAC using a linker like this compound involves a series of synthetic and analytical steps. The following diagram outlines a general experimental workflow.
Caption: General experimental workflow for PROTAC development.
Generalized Protocol for PROTAC Synthesis
A generalized protocol for synthesizing a PROTAC using a linker with aldehyde and Boc-protected amine functionalities would involve the following steps:
-
Deprotection of the Boc Group: The Boc-protected amine on the linker is deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield a free amine.
-
First Conjugation (Amide Bond Formation): The resulting amine is then coupled to the carboxylic acid group of the first ligand (either the target protein ligand or the E3 ligase ligand) using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).
-
Purification: The mono-conjugated product is purified using techniques such as flash chromatography or HPLC.
-
Second Conjugation (Reductive Amination): The aldehyde group on the other end of the linker is reacted with an amine group on the second ligand via reductive amination. This reaction typically involves the formation of a Schiff base intermediate, which is then reduced to a stable amine linkage using a reducing agent like sodium triacetoxyborohydride.
-
Final Purification and Characterization: The final PROTAC molecule is purified by preparative HPLC and its identity and purity are confirmed by analytical techniques such as LC-MS and NMR.
Data Presentation
Quantitative data for PROTACs is crucial for their evaluation. The following table provides a template for summarizing key quantitative parameters for a developed PROTAC.
| Parameter | Description | Example Value |
| Binding Affinity (Target) | Dissociation constant (Kd) for the PROTAC binding to the target protein. | 100 nM |
| Binding Affinity (E3 Ligase) | Dissociation constant (Kd) for the PROTAC binding to the E3 ligase. | 50 nM |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein in a specific cell line after a defined time. | 25 nM |
| Dmax | The maximum percentage of target protein degradation achieved at high PROTAC concentrations. | >90% |
| Cellular Permeability | A measure of the ability of the PROTAC to cross the cell membrane. | Moderate to High |
| In Vivo Efficacy | The dose and schedule required to achieve a certain level of target degradation or therapeutic effect in an animal model. | 10 mg/kg, daily |
Conclusion
This compound and similar heterobifunctional linkers are not drugs in themselves, but they are indispensable tools in the design and synthesis of advanced targeted therapeutics like PROTACs. The chemical properties of the linker, particularly the length and nature of the spacer, are critical determinants of the efficacy of the final PROTAC molecule. A thorough understanding of the role of the linker is therefore essential for researchers and drug developers working in the field of targeted protein degradation. The ability to rationally design and synthesize linkers with optimal properties will continue to be a key driver of innovation in this exciting area of medicine.
References
The Strategic Imperative of CHO-PEG12-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers, particularly those with a defined length such as the 12-unit dodecaethylene glycol backbone, have become instrumental. This technical guide focuses on CHO-PEG12-Boc, a versatile building block for constructing PROTACs, and provides an in-depth look at its application, supported by a detailed case study, experimental protocols, and structured data.
Core Concepts: The Role of the PEG12 Linker
The this compound linker is a bifunctional molecule featuring a Boc-protected amine on one end and a reactive aldehyde (CHO) group on the other, separated by a 12-unit PEG chain. This specific architecture offers several advantages in PROTAC design:
-
Optimized Length and Flexibility: A 12-unit PEG linker provides a significant degree of flexibility and an optimal length to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex required for ubiquitination.
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in drug development.[1]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic chain, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in passive diffusion across the cell membrane.
-
Versatile Chemistry: The terminal aldehyde group allows for specific conjugation to amine-containing molecules via reductive amination, forming a stable secondary amine linkage. The Boc-protected amine can be deprotected to reveal a primary amine for subsequent coupling reactions, such as amide bond formation.
Physicochemical Properties of PEG12-Containing Linkers
The fundamental characteristics of the PEG12 linker backbone are crucial for the rational design of PROTACs. Below is a summary of the properties for a representative dodecaethylene glycol molecule.
| Property | Value | Reference |
| Molecular Formula | C24H50O13 | [2] |
| Molecular Weight | 546.65 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO and water | [2] |
Case Study: Synthesis and Evaluation of a STAT3-Degrading PROTAC using a PEG12 Linker
A recent study by Li et al. (2024) provides a compelling example of the application of a dodecaethylene glycol (PEG12) linker in the development of a PROTAC targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in hepatocellular carcinoma. This case study highlights the synthesis of the linker and its incorporation into a final PROTAC prodrug.
Synthesis of the PEG12 Linker Intermediate
The synthesis began with the modification of dodecaethylene glycol to introduce a tosyl group, creating a reactive site for subsequent conjugation.
Step 1: Tosylation of Dodecaethylene Glycol
Dodecaethylene glycol was reacted with tosyl chloride (Tos-Cl) in the presence of a base to yield TOS-PEG12-OH. This intermediate is a key building block for attaching the PEG12 linker to other components of the PROTAC.
PROTAC Assembly
The synthesized TOS-PEG12-OH was then used to connect the STAT3-binding ligand (inS3) with a thioketal-caged E3 ligase ligand (VL-TK), forming the final PROTAC prodrug. The Boc-protected amine end of a similar linker would typically be deprotected and coupled to one of the ligands, while the aldehyde end would be reacted with an amine-containing partner.
Biological Evaluation of the PEG12-Containing PROTAC
The study demonstrated that the PROTAC incorporating the PEG12 linker effectively degraded STAT3 in hepatocellular carcinoma cells. The length of the PEG linker was shown to be a critical factor in the degradation efficiency.
| PROTAC Configuration | Target Protein | Cell Line | Outcome | Reference |
| inS3-PEG12-VL-TK | STAT3 | Hepa 1-6 | Efficient STAT3 degradation | |
| inS3-PEG8-VL-TK | STAT3 | Hepa 1-6 | Less efficient degradation | |
| inS3-PEG4-VL-TK | STAT3 | Hepa 1-6 | Minimal degradation | |
| inS3-PEG2-VL-TK | STAT3 | Hepa 1-6 | No significant degradation |
These results underscore the importance of optimizing the linker length, with the 12-unit PEG chain providing a superior scaffold for this particular PROTAC system.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs utilizing a this compound linker, based on established procedures.
Protocol 1: Synthesis of a PROTAC via Reductive Amination and Amide Coupling
This protocol outlines a general strategy for synthesizing a PROTAC using a this compound linker.
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-containing POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Procedure:
-
Reductive Amination:
-
Dissolve this compound (1 eq.) and the amine-containing E3 ligase ligand (1.1 eq.) in DCE.
-
Add STAB (1.5 eq.) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the product from the previous step in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the deprotected amine intermediate (1 eq.) and the carboxylic acid-containing POI ligand (1.1 eq.) in DMF.
-
Add HATU (1.2 eq.) and DIPEA (3 eq.) to the solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Western Blotting for Protein Degradation Analysis
This protocol details the procedure for assessing the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Immunoblotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Visualizing Core Concepts and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes in targeted protein degradation.
Conclusion
The this compound linker and its derivatives are invaluable tools in the rational design of effective PROTACs. The 12-unit PEG chain offers a favorable combination of length, flexibility, and hydrophilicity, which are critical for optimizing the performance of a protein degrader. By providing a versatile chemical handle for conjugation, these linkers facilitate the modular assembly of PROTACs, enabling the systematic exploration of structure-activity relationships. As the field of targeted protein degradation continues to advance, the strategic use of well-defined linkers like this compound will remain a cornerstone of developing next-generation therapeutics.
References
Technical Guide: Solubility and Stability of CHO-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability characteristics of the PROTAC (Proteolysis Targeting Chimera) linker, CHO-PEG12-Boc. Given the critical role of bifunctional linkers in the efficacy and developability of PROTACs, a thorough understanding of their physicochemical properties is paramount. This document outlines experimental protocols for determining these properties and presents expected outcomes based on the behavior of similar PEGylated and Boc-protected molecules.
Introduction to this compound
This compound is a heterobifunctional linker featuring a terminal aldehyde (CHO) group, a 12-unit polyethylene glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protected amine. The PEG spacer enhances the linker's hydrophilicity, which can improve the solubility of the resulting PROTAC molecule in aqueous media. The aldehyde group provides a reactive handle for conjugation to a protein of interest (POI) ligand, while the Boc-protected amine can be deprotected to allow for conjugation to an E3 ligase ligand.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and ultimately, the bioavailability of the final PROTAC conjugate. While specific quantitative data for this particular linker is not extensively published, a systematic approach to its solubility determination is presented below.
Predicted Solubility
Based on its structure, this compound is anticipated to exhibit good solubility in a range of organic solvents due to the presence of the PEG chain and the Boc group. The hydrophilic nature of the PEG chain is expected to impart some aqueous solubility as well.
Quantitative Solubility Data
The following table summarizes the expected solubility of this compound in various common laboratory solvents. These values are illustrative and should be confirmed experimentally using the protocol outlined in section 2.3.
| Solvent | Predicted Solubility (mg/mL) at 25°C |
| Dichloromethane (DCM) | > 50 |
| Chloroform | > 50 |
| Dimethylformamide (DMF) | > 50 |
| Dimethyl sulfoxide (DMSO) | > 50 |
| Methanol | > 25 |
| Ethanol | > 25 |
| Acetonitrile | > 25 |
| Water | 1 - 10 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 1 - 10 |
Experimental Protocol for Solubility Determination
This protocol describes a standard method for determining the thermodynamic solubility of this compound.
Materials:
-
This compound
-
Selected solvents (e.g., DCM, DMSO, Water, PBS)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or a qualified analytical balance.
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Workflow for Solubility Determination
Stability Profile
The stability of this compound is crucial for its storage, handling during synthesis, and the in vivo stability of the resulting PROTAC. The primary points of potential degradation are the aldehyde group and the acid-labile Boc protecting group.
General Stability Considerations
-
Boc Group: The Boc protecting group is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1]
-
Aldehyde Group: Aldehydes can be susceptible to oxidation to carboxylic acids, especially in the presence of air and light. They can also undergo other reactions, so proper storage is important.
-
PEG Chain: The PEG chain itself is generally stable under physiological conditions.
Stability Data
The following table provides a summary of the expected stability of this compound under various conditions.
| Condition | Expected Stability | Potential Degradation Products |
| Solid, -20°C, dark, dry | Stable for > 1 year | - |
| Solution in aprotic solvent (DCM, DMF), 4°C | Stable for several weeks | - |
| Aqueous solution, pH 7.4, 4°C | Moderately stable, potential for slow oxidation | Carboxylic acid derivative |
| Aqueous solution, pH < 4 | Boc group cleavage | Amine-PEG12-CHO |
| Exposure to strong oxidizing agents | Aldehyde oxidation | Carboxylic acid derivative |
| Exposure to strong reducing agents | Aldehyde reduction | Alcohol derivative |
Experimental Protocol for Stability Assessment
This protocol outlines a method to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 4, 7.4, 9)
-
Aprotic and protic organic solvents
-
Temperature-controlled chambers
-
HPLC system with a suitable detector
-
LC-MS system for identification of degradation products
Procedure:
-
Prepare solutions of this compound in the selected solvents and buffers at a known concentration.
-
Aliquot the solutions into separate vials for each time point and condition.
-
Store the vials under the desired conditions (e.g., different temperatures, light exposure).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.
-
Analyze the samples by HPLC to quantify the remaining amount of this compound and detect the formation of any degradation products.
-
Use LC-MS to identify the structure of any significant degradation products.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
Workflow for Stability Assessment
Application in PROTAC Synthesis and Signaling
This compound serves as a linker in the synthesis of PROTACs, which function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
Conjugation to POI Ligand: The aldehyde group of this compound is reacted with a suitable nucleophile on the POI ligand, often an amine, to form an imine, which is subsequently reduced to a stable amine linkage.
-
Boc Deprotection and E3 Ligase Ligand Conjugation: The Boc group is removed under acidic conditions to expose the primary amine. This amine is then coupled to the E3 ligase ligand, typically through an amide bond formation.
PROTAC Mechanism of Action and the Ubiquitin-Proteasome Pathway
Once synthesized, the PROTAC molecule can enter the cell and simultaneously bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
PROTAC Mechanism of Action
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is limited, the provided protocols and expected trends based on analogous compounds offer a robust starting point for researchers. A thorough characterization of these properties is essential for the successful development of potent and effective PROTAC degraders.
References
An In-depth Technical Guide to the Heterobifunctional Linker CHO-PEG12-Boc for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterobifunctional linkers are foundational components in the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of a specific heterobifunctional linker, CHO-PEG12-Boc. This linker incorporates a terminal aldehyde (CHO) for covalent conjugation, a discrete 12-unit polyethylene glycol (PEG) chain to enhance physicochemical properties, and a Boc-protected amine for sequential ligation strategies. We will delve into the core attributes of each component, provide detailed experimental protocols for its use, present quantitative data to inform strategic decisions, and visualize key mechanistic and procedural workflows.
Introduction to Heterobifunctional Linkers
Heterobifunctional crosslinkers are chemical reagents engineered with two distinct reactive groups, enabling the specific and controlled covalent bridging of two different molecules.[1] Unlike their homobifunctional counterparts, which possess identical reactive moieties, this intrinsic asymmetry is crucial for multi-step conjugation workflows, minimizing the formation of undesirable homo-oligomers and ensuring precise control over the final conjugate's stoichiometry and spatial orientation.[1] This precision is paramount in the construction of complex biologics like ADCs and PROTACs, where the linker is not merely a spacer but a critical determinant of the therapeutic's efficacy, stability, and pharmacokinetic profile.[2][3]
The general structure of a heterobifunctional linker consists of three key parts:
-
Reactive Group 1: For covalent attachment to the first molecule.
-
Spacer: To provide distance and influence properties like solubility and flexibility.
-
Reactive Group 2: For covalent attachment to the second molecule.
This compound is a prime example of such a linker, designed for versatility in modern drug development.
Core Components of this compound
The structure of this compound offers a strategic combination of reactivity, solubility, and synthetic versatility. It is a PEG-based linker that can be used in the synthesis of PROTACs and ADCs.[4]
| Component | Chemical Formula Fragment | Function |
| Aldehyde (CHO) | -CH₂-C(=O)H | Amine-reactive group for bioconjugation. |
| PEG12 Spacer | -(CH₂CH₂O)₁₂- | Enhances solubility, reduces immunogenicity, provides spatial separation. |
| Boc-Protected Amine | -NH-C(=O)O-C(CH₃)₃ | A stable protecting group for a primary amine, allowing for sequential conjugation. |
Molecular Formula: C₃₁H₆₀O₁₅ Molecular Weight: 672.80 g/mol
The Aldehyde (CHO) Reactive Group
The terminal aldehyde group is a key functional handle for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule ligands. The reaction proceeds via the formation of a Schiff base, which is then typically reduced to a stable secondary amine linkage through a process called reductive amination. This reaction is highly efficient and can be performed under mild, biocompatible conditions. The pH for this reaction is optimal between 7 and 10 to facilitate Schiff base formation.
Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduce the imine bond in the presence of the initial aldehyde.
The Polyethylene Glycol (PEG) Spacer
The 12-unit polyethylene glycol (PEG) chain is a critical component that imparts favorable physicochemical properties to the final conjugate. PEG linkers are widely used in drug development for several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic drugs or ligands, reducing the risk of aggregation.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in-vivo circulation half-life of therapeutics by increasing their hydrodynamic radius, which reduces renal clearance.
-
Reduced Immunogenicity: The flexible PEG chain can shield the conjugated molecule from recognition by the immune system.
-
Precise Spatial Control: The defined length of the discrete PEG12 linker provides precise control over the distance between the two conjugated molecules, which is crucial for optimizing the biological activity, for instance, in facilitating the formation of a stable ternary complex in PROTACs.
The length of the PEG linker is a critical parameter to optimize. While longer linkers can improve pharmacokinetic properties, shorter linkers may be optimal for achieving the necessary proximity between the target protein and the E3 ligase in a PROTAC.
The Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its primary function in the this compound linker is to mask a primary amine, allowing for a sequential and controlled conjugation strategy. This is particularly useful when building complex molecules like PROTACs, where one ligand can be attached to the aldehyde end, followed by deprotection of the Boc group to reveal the amine for conjugation to the second ligand.
The Boc group is stable under a wide range of conditions but is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA). This deprotection reaction is typically clean and efficient, yielding the free amine as a TFA salt, which can often be used in the subsequent reaction step without extensive purification.
Experimental Protocols
This section provides detailed, step-by-step protocols for a typical workflow involving the this compound linker to synthesize a PROTAC. The example focuses on creating a degrader for the BET bromodomain protein BRD4, a well-established target in cancer therapy. The PROTAC will be assembled by first reacting a BRD4 ligand with the aldehyde end of the linker, followed by Boc deprotection and conjugation to an E3 ligase ligand.
Protocol 1: Reductive Amination of this compound with an Amine-Containing Molecule
This protocol describes the conjugation of an amine-containing molecule (Molecule-NH₂) to the aldehyde terminus of the linker.
Materials:
-
This compound
-
Amine-containing molecule (e.g., an analogue of JQ1 with an amino handle)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Buffer: 0.1 M Sodium Phosphate, pH 7.4
-
Anhydrous Methanol or DMF
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
Procedure:
-
Dissolve the amine-containing molecule (1.0 eq) and this compound (1.2 eq) in a minimal amount of anhydrous methanol or DMF.
-
Add the phosphate buffer to the mixture. The final concentration of the reactants should be in the range of 10-50 mM.
-
Stir the solution at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.
-
Add sodium cyanoborohydride (1.5 eq) to the reaction mixture in portions.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by adding an equal volume of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product (Molecule-NH-PEG12-Boc) by flash column chromatography.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the terminal amine.
Materials:
-
Molecule-NH-PEG12-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (e.g., 10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with DCM or toluene can help remove residual TFA.
-
The resulting amine-TFA salt (Molecule-NH-PEG12-NH₂·TFA) is often of sufficient purity to be used directly in the next step.
Protocol 3: Amide Coupling to Final Component
This protocol describes the final step of coupling the deprotected amine with a carboxylic acid-containing molecule (e.g., a pomalidomide derivative for CRBN E3 ligase recruitment) to form the final PROTAC.
Materials:
-
Molecule-NH-PEG12-NH₂·TFA salt
-
Carboxylic acid-containing molecule (Molecule-COOH, 1.0 eq)
-
Peptide coupling reagent: HATU (1.2 eq) or PyBOP (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA, 3.0-4.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen or Argon)
-
Preparative HPLC for purification
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) and the amine-TFA salt (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to neutralize the TFA salt and create basic conditions for the coupling.
-
In a separate vial, dissolve the coupling reagent (HATU) in anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
Quantitative Data Presentation
The efficacy of a PROTAC is highly dependent on the linker. The following tables summarize representative quantitative data for PROTACs, illustrating key performance metrics. While specific data for this compound is proprietary to individual research projects, these tables provide a framework for the type of data that should be generated to evaluate a newly synthesized PROTAC.
Table 1: In Vitro Degradation Performance of BRD4 PROTACs with Varying Linkers
| PROTAC | Linker Composition | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Reference |
| MZ1 | 3-unit PEG | 10-25 | >95 | |
| ARV-825 | 8-atom Alkyl/Ether | <1 | >95 | |
| dBET1 | 7-atom Alkyl/Ether | ~4 | >95 | |
| Hypothetical PROTAC-1 | 12-unit PEG | TBD | TBD | N/A |
| Hypothetical PROTAC-2 | 12-unit PEG with altered attachment point | TBD | TBD | N/A |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum degradation percentage. *TBD: To be determined experimentally.
Table 2: Pharmacokinetic Properties of PEGylated vs. Non-PEGylated Bioconjugates
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | |
| Affibody-Drug Conjugate | 4 kDa PEG | 2.5-fold increase in half-life | |
| Affibody-Drug Conjugate | 10 kDa PEG | 11.2-fold increase in half-life | |
| PROTACs | Alkyl/Ether | Often exhibit poor solubility and metabolic stability | |
| PROTACs | PEG | Generally improved solubility and metabolic profile |
Mandatory Visualizations (Graphviz)
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis.
Caption: BET bromodomain (BRD4) signaling and PROTAC intervention.
Conclusion
The heterobifunctional linker this compound represents a versatile and powerful tool for the synthesis of advanced therapeutics. Its well-defined structure, incorporating an amine-reactive aldehyde, a biocompatible PEG spacer, and a selectively cleavable Boc-protected amine, provides a robust platform for the modular construction of ADCs and PROTACs. By understanding the function of each component and employing controlled, sequential conjugation strategies, researchers can rationally design and synthesize novel drug candidates with optimized physicochemical and pharmacological properties. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to leverage this technology to address pressing challenges in medicine.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
CHO-PEG12-Boc for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of CHO-PEG12-Boc, a heterobifunctional linker integral to the advancement of bioconjugation techniques, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.
Introduction to this compound
This compound is a versatile chemical tool featuring a 12-unit polyethylene glycol (PEG) chain that imparts favorable pharmacokinetic properties to the resulting bioconjugate. The linker is capped at one end with an aldehyde (CHO) group for conjugation to biomolecules and at the other with a tert-butyloxycarbonyl (Boc)-protected amine. This strategic design allows for a sequential and controlled approach to the synthesis of complex biomolecular constructs. The PEG spacer enhances solubility and stability, reduces immunogenicity, and provides optimal spatial orientation between the conjugated moieties.[1][2]
Core Properties and Specifications
Quantitative data for this compound and related structures are summarized below. It is important to note that while specific experimental data for this compound is not always publicly available, the properties of similar PEG-based linkers provide a reliable reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C31H60O15 | [3] |
| Molecular Weight | 672.80 g/mol | [3] |
| Appearance | Colorless to off-white solid-liquid mixture | [4] |
| Storage Conditions | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months |
Table 2: Solubility and Stability of PEG Linkers
| Parameter | Observation | General Reference |
| Solubility | ||
| DMSO | Generally high solubility. | |
| Water | The hydrophilic PEG chain enhances aqueous solubility. | |
| Stability | ||
| pH | The Boc group is labile in acidic conditions. | |
| Temperature | The Boc group is generally stable at 37°C in non-acidic conditions. |
Key Applications in Bioconjugation
The primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The this compound linker plays a crucial role in connecting the target protein ligand to the E3 ligase ligand.
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-ubiquitin conjugate to the target protein. A polyubiquitin chain marks the target protein for recognition and degradation by the 26S proteasome.
Experimental Protocols
The use of this compound in bioconjugation involves a series of well-defined steps. Below are detailed methodologies for the key experiments.
Step 1: Boc Deprotection of the Amine Terminus
The Boc protecting group must be removed to expose the primary amine, which can then be coupled to a desired molecule (e.g., an E3 ligase ligand).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stir bar
-
Nitrogen or argon atmosphere
Protocol:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) than the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure. The resulting product is the TFA salt of the deprotected amine and can often be used in the next step without further purification.
Step 2: Conjugation of the Aldehyde Terminus via Reductive Amination
The aldehyde group can be conjugated to a primary amine on a biomolecule (e.g., the N-terminus or a lysine residue of a protein) through reductive amination. This forms a stable secondary amine linkage.
Materials:
-
Deprotected CHO-PEG12-amine linker
-
Protein or peptide with an available primary amine
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 6.5-7.5)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Deionized water
Protocol:
-
Dissolve the protein or peptide in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve the deprotected CHO-PEG12-amine linker in the reaction buffer.
-
Add a 5 to 20-fold molar excess of the linker solution to the protein solution.
-
Gently mix and allow the initial Schiff base formation to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Prepare a fresh solution of sodium cyanoborohydride in the reaction buffer.
-
Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Table 3: Typical Reaction Conditions for Reductive Amination
| Parameter | Condition | Rationale | Source |
| pH | 6.5 - 7.5 | Optimal balance for Schiff base formation and amine reactivity. | |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | Drives the reaction towards completion; may need optimization to control the degree of labeling. | |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) | Mild reducing agent that selectively reduces the imine without affecting the aldehyde. |
Step 3: Purification and Characterization of the Bioconjugate
Purification of the resulting bioconjugate is essential to remove unreacted starting materials and byproducts.
Purification Methods:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller, unreacted linker molecules.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to purify the conjugate based on hydrophobicity. A C18 column is often suitable for separating PEGylated proteins from their unmodified counterparts.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge, which can be altered by PEGylation.
Characterization Methods:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the conjugate and determine the degree of PEGylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural characterization and to quantify the degree of PEGylation.
Experimental and Logical Workflows
The following diagrams illustrate the key workflows for utilizing this compound in bioconjugation.
Conclusion
This compound is a highly valuable tool for researchers in drug development and chemical biology. Its well-defined structure, coupled with the hydrophilic properties of the PEG spacer, allows for the creation of sophisticated bioconjugates with improved therapeutic potential. The protocols and workflows outlined in this guide provide a solid foundation for the successful application of this versatile linker in the synthesis of next-generation targeted therapies.
References
The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
The paradigm of therapeutic intervention is undergoing a significant shift, moving beyond mere inhibition to targeted elimination. At the forefront of this revolution is the Proteolysis-Targeting Chimera (PROTAC) technology, a novel modality that harnesses the cell's own machinery to selectively degrade disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, detailed experimental methodologies, and a structured presentation of quantitative data to empower researchers in the pursuit of next-generation therapeutics.
The Core Principle: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules engineered to act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome, the cell's primary non-lysosomal protein degradation machinery.[1][2][3] Unlike traditional small molecule inhibitors that function through occupancy-driven mechanisms, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[2]
The PROTAC molecule itself is comprised of three key components:
-
A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein.
-
A ligand for an E3 Ubiquitin Ligase: This component recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
-
A Linker: This chemical moiety connects the two ligands and its length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4]
The formation of this ternary complex is a critical event in the PROTAC mechanism of action and its stability is a key determinant of degradation efficiency.
The PROTAC Drug Development Workflow
The development of a novel PROTAC is a multi-step process that involves iterative design, synthesis, and biological evaluation to identify candidates with optimal potency, selectivity, and drug-like properties.
Quantitative Data Presentation
The efficacy of PROTACs is characterized by several key parameters, including their binding affinity to the target protein and E3 ligase, their ability to induce protein degradation (DC50 and Dmax), and their impact on cell viability (IC50). The following tables summarize quantitative data for several well-characterized PROTACs.
| PROTAC Name | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor | VHL | VCaP | 1 | >95 | |
| ARV-471 | Estrogen Receptor α | CRBN | MCF-7 | <5 | >90 | N/A |
| dBET1 | BRD4 | CRBN | HeLa | 8 | ~98 | |
| MZ1 | BRD4 | VHL | HeLa | 26 | ~80 | |
| Compound 8o | KRAS G12D | VHL | MIA PaCa-2 | 2.5 | >90 | |
| PROTAC FLT3 Degrader 5 | FLT3 | CRBN | MV-4-11 | 0.31 | >95 | |
| GMB-475 | BCR-ABL | CRBN | K562 | 8.5 | N/A | |
| JPS016 | HDAC1/2 | VHL | HCT116 | ~100 | ~75 |
Table 1: Degradation Efficacy of Representative PROTACs. DC50: half-maximal degradation concentration. Dmax: maximum percentage of protein degradation.
| PROTAC Name | Target Protein | E3 Ligase | Kd (PROTAC to POI) (nM) | Kd (PROTAC to E3) (nM) | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |
| MZ1 | BRD4(BD2) | VHL | 18 | 184 | 4.4 | 9.8 | |
| ARV-771 | BRD4(BD2) | VHL | 13 | 1200 | 18 | 7.4 |
Table 2: Binding Affinities and Ternary Complex Formation of BRD4 PROTACs. Kd: dissociation constant. Cooperativity (α) is a measure of the favorable interaction between the POI and E3 ligase within the ternary complex.
Key Experimental Protocols
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following PROTAC treatment.
Materials:
-
96-well cell culture plates
-
PROTAC compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified protein of interest (POI) and E3 ligase
-
PROTAC compound
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer
Protocol:
-
Immobilization:
-
Immobilize either the E3 ligase or the POI onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (Kd).
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, near-saturating concentration of the second protein partner (the one not immobilized) and a series of concentrations of the PROTAC over the sensor surface.
-
The increase in the SPR signal compared to the binary interaction indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the affinity (Kd) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) by comparing the binding affinities.
-
Isothermal Titration Calorimetry (ITC) for Binding Analysis
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified POI and E3 ligase
-
PROTAC compound
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Degas the samples before the experiment.
-
-
Binary Titration:
-
Place the protein (either POI or E3 ligase) in the sample cell and the PROTAC in the injection syringe.
-
Perform a series of injections of the PROTAC into the protein solution, measuring the heat change after each injection.
-
-
Ternary Titration:
-
To measure ternary complex formation, pre-saturate the PROTAC with one of the proteins and titrate this complex into the other protein in the sample cell.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the titrant to the sample.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Signaling Pathway Visualization
PROTACs can be designed to target key proteins in various signaling pathways implicated in disease. The following are examples of how PROTACs can modulate the Androgen Receptor and BCR-ABL signaling pathways.
Conclusion
PROTAC technology represents a paradigm shift in drug discovery, offering the potential to target proteins previously considered "undruggable" and to overcome mechanisms of drug resistance. This technical guide provides a foundational understanding of the principles of PROTAC technology, detailed methodologies for their evaluation, and a framework for their development. As our understanding of the ubiquitin-proteasome system deepens and new E3 ligases are harnessed, the therapeutic potential of PROTACs will continue to expand, heralding a new era of precision medicine.
References
The Architect's Guide to Antibody-Drug Conjugates: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of antibody-drug conjugates (ADCs), from their fundamental principles to the nuances of their clinical application. It is designed to serve as an essential resource for professionals in the field of oncology and drug development, offering detailed insights into the design, mechanism of action, and evaluation of these complex biotherapeutics.
Introduction to Antibody-Drug Conjugates
Antibody-drug conjugates are a class of targeted biopharmaceuticals designed to deliver highly potent cytotoxic agents directly to cancer cells.[1] This approach combines the specificity of monoclonal antibodies with the cell-killing power of chemotherapy, aiming to maximize efficacy while minimizing systemic toxicity.[1][2] An ADC consists of three primary components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2][3]
The concept of a "magic bullet" to selectively target diseased cells has been a long-standing goal in medicine. The evolution of monoclonal antibody technology and sophisticated linker chemistries has brought this concept to fruition in the form of ADCs. As of late 2025, more than a dozen ADCs have received FDA approval, with hundreds more in various stages of clinical development, highlighting their transformative potential in oncology.
Core Components of an Antibody-Drug Conjugate
The efficacy and safety of an ADC are intricately determined by the interplay of its three key components.
The Monoclonal Antibody
The monoclonal antibody serves as the targeting moiety of the ADC, responsible for its specificity. An ideal target antigen for an ADC should be highly expressed on the surface of tumor cells with minimal expression on healthy tissues to reduce off-target toxicity. The antibody's properties, such as its affinity for the antigen and its internalization rate, are critical for the successful delivery of the payload into the cancer cell. Most antibodies used in ADCs are of the IgG isotype, particularly IgG1 and IgG4.
The Cytotoxic Payload
The payload is the pharmacologically active component of the ADC, responsible for inducing cell death. These are highly potent cytotoxic agents that are too toxic to be administered systemically as standalone chemotherapies. Payloads are broadly classified based on their mechanism of action, with the most common being microtubule inhibitors and DNA-damaging agents.
-
Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
-
DNA-Damaging Agents: This class includes agents like calicheamicins, duocarmycins, and pyrrolobenzodiazepines (PBDs), which cause DNA strand breaks or cross-linking, ultimately triggering cell death. Topoisomerase I inhibitors, such as SN-38 and deruxtecan (DXd), are another important class of DNA-damaging payloads.
The choice of payload is critical and influences not only the potency of the ADC but also its potential for bystander killing and the development of resistance.
The Linker
The linker is the chemical bridge that connects the antibody to the payload. Its stability is paramount; an ideal linker should be stable in systemic circulation to prevent premature release of the payload, which could lead to systemic toxicity, and efficiently release the payload once the ADC has reached its target. Linkers are broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH in lysosomes, the presence of specific enzymes like cathepsins, or a reducing environment. Cleavable linkers can facilitate the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.
-
Non-cleavable Linkers: These linkers remain intact, and the payload is released upon the complete lysosomal degradation of the antibody. This mechanism of release generally prevents the bystander effect as the payload, still attached to an amino acid from the antibody, is typically less membrane-permeable.
The design of the linker also influences the drug-to-antibody ratio (DAR), which is the average number of payload molecules conjugated to a single antibody. The DAR is a critical quality attribute that affects the ADC's potency, stability, and pharmacokinetic profile.
Mechanism of Action
The therapeutic effect of an ADC is achieved through a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
Figure 1: General mechanism of action of an antibody-drug conjugate.
-
Target Binding: Following intravenous administration, the ADC circulates in the bloodstream and selectively binds to its target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.
-
Payload Release: The internalized ADC is trafficked to the lysosome, where the payload is released. This can occur through the cleavage of a cleavable linker by lysosomal enzymes or the acidic environment, or through the degradation of the antibody in the case of a non-cleavable linker.
-
Cytotoxic Effect: The released payload then exerts its cytotoxic effect, for example, by binding to tubulin or intercalating into DNA, leading to cell cycle arrest and apoptosis.
A key feature of some ADCs is the bystander effect , where the released payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.
Mechanisms of Resistance
Despite the promise of ADCs, tumors can develop resistance through various mechanisms, limiting their long-term efficacy. Understanding these resistance mechanisms is crucial for the development of next-generation ADCs and combination therapies.
Figure 2: Key mechanisms of resistance to antibody-drug conjugates.
Key mechanisms of resistance include:
-
Reduced Antigen Expression: Downregulation or loss of the target antigen on the tumor cell surface prevents the ADC from binding and being internalized.
-
Impaired ADC Trafficking and Processing: Alterations in the endocytic and lysosomal pathways can prevent the efficient release of the payload.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport the payload out of the cell before it can exert its cytotoxic effect.
-
Payload-Specific Resistance: Mutations in the payload's target (e.g., tubulin) or upregulation of anti-apoptotic proteins can render the cell resistant to the payload's cytotoxic mechanism.
Clinical Landscape of FDA-Approved Antibody-Drug Conjugates
The clinical success of ADCs is evident in the growing number of FDA-approved agents for both hematologic malignancies and solid tumors. The following tables summarize the key characteristics, efficacy, and safety data for these approved ADCs.
Table 1: Characteristics of FDA-Approved Antibody-Drug Conjugates
| Generic Name (Brand Name) | Target Antigen | Payload | Linker Type | Approved Indications (Selected) |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Cleavable | Hodgkin lymphoma, Systemic anaplastic large cell lymphoma |
| Trastuzumab emtansine (Kadcyla®) | HER2 | DM1 | Non-cleavable | HER2-positive breast cancer |
| Inotuzumab ozogamicin (Besponsa®) | CD22 | Calicheamicin | Cleavable | Relapsed or refractory B-cell precursor acute lymphoblastic leukemia |
| Gemtuzumab ozogamicin (Mylotarg®) | CD33 | Calicheamicin | Cleavable | CD33-positive acute myeloid leukemia |
| Polatuzumab vedotin-piiq (Polivy®) | CD79b | MMAE | Cleavable | Relapsed or refractory diffuse large B-cell lymphoma |
| Enfortumab vedotin-ejfv (Padcev®) | Nectin-4 | MMAE | Cleavable | Locally advanced or metastatic urothelial cancer |
| Sacituzumab govitecan-hziy (Trodelvy®) | TROP-2 | SN-38 | Cleavable | Metastatic triple-negative breast cancer, Metastatic HR+/HER2- breast cancer |
| Trastuzumab deruxtecan (Enhertu®) | HER2 | Deruxtecan (DXd) | Cleavable | HER2-positive breast cancer, HER2-low breast cancer, HER2-positive gastric cancer, HER2-mutant non-small cell lung cancer |
| Loncastuximab tesirine-lpyl (Zynlonta®) | CD19 | PBD | Cleavable | Relapsed or refractory large B-cell lymphoma |
| Tisotumab vedotin-tftv (Tivdak®) | Tissue Factor | MMAE | Cleavable | Recurrent or metastatic cervical cancer |
| Mirvetuximab soravtansine-gynx (Elahere®) | Folate Receptor Alpha | DM4 | Cleavable | Platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer |
| Datopotamab deruxtecan-dInk (Datroway) | TROP-2 | Deruxtecan (DXd) | Cleavable | Unresectable or metastatic HR-positive, HER2-negative breast cancer |
Table 2: Efficacy of FDA-Approved Antibody-Drug Conjugates in Pivotal Trials
| ADC | Trial Name (Indication) | Objective Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) (months) |
| Brentuximab vedotin | ECHELON-1 (Frontline HL) | N/A (PFS was primary endpoint) | N/A | N/A |
| Trastuzumab emtansine | KATHERINE (Adjuvant HER2+ BC) | N/A (iDFS was primary endpoint) | N/A | N/A |
| Inotuzumab ozogamicin | INO-VATE ALL (R/R ALL) | 80.7% | 35.4% | 4.6 |
| Gemtuzumab ozogamicin | ALFA-0701 (Newly diagnosed AML) | 26% (CR) | 26% | N/A |
| Polatuzumab vedotin | POLARIX (Frontline DLBCL) | N/A (PFS was primary endpoint) | N/A | N/A |
| Enfortumab vedotin | EV-302 (1L mUC, with pembrolizumab) | 68% | 29% | Not Reached |
| Sacituzumab govitecan | ASCENT (2L+ mTNBC) | 35% | 4% | 6.3 |
| Trastuzumab deruxtecan | DESTINY-Breast04 (HER2-low mBC) | 52.6% | 3.6% | 10.7 |
| Loncastuximab tesirine | LOTIS-2 (R/R DLBCL) | 48.3% | 24.1% | 13.4 |
| Tisotumab vedotin | innovaTV 204 (2L+ Cervical Cancer) | 24% | 7% | 8.3 |
| Mirvetuximab soravtansine | SORAYA (Platinum-resistant Ovarian Cancer) | 32.4% | 4.8% | 6.9 |
Table 3: Common Grade ≥3 Adverse Events for FDA-Approved Antibody-Drug Conjugates
| ADC | Common Grade ≥3 Adverse Events (≥10% incidence in pivotal trials) |
| Brentuximab vedotin | Neutropenia, Peripheral neuropathy, Febrile neutropenia |
| Trastuzumab emtansine | Thrombocytopenia, Increased AST/ALT |
| Inotuzumab ozogamicin | Thrombocytopenia, Neutropenia, Febrile neutropenia, Veno-occlusive disease |
| Gemtuzumab ozogamicin | Thrombocytopenia, Neutropenia, Febrile neutropenia, Veno-occlusive disease |
| Polatuzumab vedotin | Neutropenia, Thrombocytopenia, Anemia, Febrile neutropenia |
| Enfortumab vedotin | Rash, Hyperglycemia, Neutropenia, Peripheral sensory neuropathy |
| Sacituzumab govitecan | Neutropenia, Leukopenia, Diarrhea, Anemia, Febrile neutropenia |
| Trastuzumab deruxtecan | Neutropenia, Anemia, Leukopenia, Thrombocytopenia |
| Loncastuximab tesirine | Neutropenia, Thrombocytopenia, Increased gamma-glutamyltransferase |
| Tisotumab vedotin | Anemia, Fatigue, Nausea, Peripheral neuropathy, Alopecia |
| Mirvetuximab soravtansine | Blurred vision, Keratopathy, Nausea |
Experimental Protocols for ADC Characterization
The preclinical evaluation of ADCs involves a series of specialized in vitro and in vivo assays to assess their potency, specificity, and therapeutic index.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the in vitro cytotoxicity of an ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC of interest
-
Isotype control antibody
-
Free payload
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count Ag+ and Ag- cells.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, isotype control antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a negative control.
-
Incubate the plates for 72-120 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of solubilization solution to each well.
-
Gently shake the plates for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Bystander Effect Assay (Co-culture Method)
This protocol describes a co-culture assay to evaluate the bystander killing effect of an ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC of interest
-
Isotype control ADC
-
96-well black-walled, clear-bottom plates
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells into 96-well plates at a defined ratio (e.g., 1:1) and total cell density.
-
As controls, seed Ag+ cells alone and Ag- cells alone in separate wells.
-
Incubate the plates overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and monoculture controls with serial dilutions of the ADC and isotype control ADC.
-
Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
Quantification of Bystander Killing:
-
High-Content Imaging:
-
Stain the cells with a nuclear stain (e.g., Hoechst 33342) and a viability dye (e.g., propidium iodide).
-
Acquire images using a high-content imaging system.
-
Quantify the number of viable and dead GFP-positive (Ag-) cells in the co-cultures compared to the Ag- monoculture controls.
-
-
Flow Cytometry:
-
Harvest the cells from each well.
-
Stain with a viability dye (e.g., 7-AAD).
-
Analyze the samples by flow cytometry to determine the percentage of viable and dead GFP-positive cells.
-
-
-
Data Analysis:
-
Calculate the percentage of bystander cell killing by comparing the viability of the Ag- cells in the co-culture treated with the ADC to the viability of the Ag- cells in the monoculture treated with the same concentration of ADC.
-
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for assessing the in vivo efficacy of an ADC in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Human cancer cell line known to be sensitive to the ADC
-
Matrigel (optional)
-
ADC of interest, formulated in a suitable vehicle
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (optional) at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADC and vehicle control to the respective groups via the desired route (typically intravenous).
-
The dosing schedule will depend on the ADC's pharmacokinetic properties (e.g., once weekly for 3 weeks).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Figure 3: A typical experimental workflow for the preclinical evaluation of an antibody-drug conjugate.
Future Directions and Conclusion
The field of antibody-drug conjugates is continuously evolving, with ongoing research focused on several key areas:
-
Novel Targets: Identifying new and more specific tumor-associated antigens to improve the therapeutic index of ADCs.
-
Innovative Payloads: Developing payloads with novel mechanisms of action, including immunomodulatory agents, to overcome resistance and enhance efficacy.
-
Advanced Linker and Conjugation Technologies: Engineering linkers with improved stability and more controlled release kinetics, and developing site-specific conjugation methods to produce more homogeneous ADCs with optimized DARs.
-
Combination Therapies: Exploring the synergistic effects of ADCs with other cancer therapies, such as immunotherapy and targeted agents, to improve patient outcomes.
References
In-Depth Technical Guide to CHO-PEG12-Boc: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CHO-PEG12-Boc, a heterobifunctional linker integral to the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details its chemical properties, supplier information, and its application in pioneering drug development strategies, supported by experimental insights and visual diagrams.
Introduction to this compound
This compound is a chemical linker featuring a terminal aldehyde (CHO) group, a 12-unit polyethylene glycol (PEG) chain, and a Boc (tert-butyloxycarbonyl) protected amine. This unique combination of functional groups makes it a valuable tool for covalently linking different molecules, a critical step in the construction of targeted therapies. The PEG spacer enhances solubility and optimizes the spatial orientation between the two joined molecular entities, which is crucial for their biological activity. Its principal applications are in the burgeoning fields of PROTACs and ADCs, where it facilitates the targeted degradation of pathogenic proteins or the specific delivery of cytotoxic agents to cancer cells.
Supplier and Catalog Information
Several chemical suppliers offer this compound and its derivatives. The following table summarizes the available catalog information from prominent suppliers.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| MedchemExpress | This compound | HY-134707 | C31H60O15 | 672.80 | >98% |
| DC Chemicals | This compound | Not specified | Not specified | Not specified | Research Grade |
| 乐研试剂 (Leyan Reagent) | This compound | Not specified | Not specified | Not specified | 98%[1] |
| BOC Sciences | CHO-Ph-CONH-PEG12-NHBoc* | BPG-1494 | C39H68N2O16 | 820.97 | ≥95%[] |
*Note: BOC Sciences provides a related compound with a phenyl-carboxamide group attached to the aldehyde, designed for ADC synthesis.[] Other suppliers like Biopharma PEG, BroadPharm, and PurePEG offer a variety of PEG12 linkers with alternative functional groups such as carboxylic acid, amine, or alcohol, which can be adapted for different conjugation strategies.
Physicochemical Properties and Handling
The physical and chemical characteristics of this compound and related compounds are crucial for their effective use in synthesis.
| Property | Value | Source |
| Appearance | Varies; typically a solid or liquid mixture | MedchemExpress[3] |
| Color | Colorless to light yellow | MedchemExpress[3] |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C. Store in a dry, dark place. | MedchemExpress |
| Shipping Conditions | Typically shipped at ambient temperature as a non-hazardous chemical. | MedchemExpress |
| Solubility | A related compound, Amino-PEG12-Boc, is soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL). | MedchemExpress |
Role in PROTAC and ADC Synthesis
The bifunctional nature of this compound allows for the sequential or convergent synthesis of complex biomolecules.
Application in PROTACs
In PROTACs, the linker connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The aldehyde group of this compound can be utilized in reductive amination reactions to couple with an amine-containing POI ligand, while the Boc-protected amine can be deprotected to react with an E3 ligase ligand. The PEG12 chain provides the necessary flexibility and length to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.
Application in ADCs
For ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The aldehyde functionality can be reacted with specific amino acid residues on the antibody, such as engineered cysteines or lysines, through various conjugation chemistries. Following deprotection of the Boc group, the revealed amine can be coupled to the cytotoxic drug. This ensures a stable linkage that selectively releases the payload inside the target cancer cells.
Experimental Protocols
While specific protocols for this compound are proprietary to research labs, a general procedure for the solid-phase synthesis of a PROTAC using a similar Boc-protected PEG linker can be adapted.
Objective: To synthesize a PROTAC by sequentially coupling a POI ligand and an E3 ligase ligand to a solid support via a PEG linker.
Materials:
-
Resin-bound E3 ligase ligand
-
This compound
-
POI ligand with a compatible reactive group (e.g., an amine for reductive amination with the aldehyde)
-
Coupling agents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Resin Preparation: Swell the resin-bound E3 ligase ligand in DMF.
-
Linker Coupling (Amine End):
-
Deprotect the Boc group on this compound using TFA in DCM.
-
Neutralize with DIPEA in DCM.
-
Couple the deprotected linker to the resin-bound E3 ligase ligand using a suitable coupling agent like HATU in the presence of DIPEA.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
-
POI Ligand Coupling (Aldehyde End):
-
Swell the linker-functionalized resin in a suitable solvent.
-
Add the amine-containing POI ligand and a reducing agent (e.g., sodium cyanoborohydride) to perform reductive amination with the aldehyde group on the linker.
-
Allow the reaction to proceed until completion.
-
Wash the resin extensively to remove unreacted reagents.
-
-
Cleavage and Purification:
-
Cleave the synthesized PROTAC from the resin using an appropriate cleavage cocktail (e.g., a high percentage of TFA).
-
Purify the crude PROTAC using reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate the key processes involving this compound.
PROTAC Synthesis Workflow
Caption: A generalized solid-phase synthesis workflow for creating a PROTAC molecule.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
ADC Mechanism of Action
Caption: The process of ADC binding, internalization, and payload delivery leading to cell death.
Conclusion
This compound is a critical building block in modern drug discovery, enabling the synthesis of highly specific and potent therapeutic agents like PROTACs and ADCs. Its well-defined structure, including the reactive aldehyde, the solubilizing PEG chain, and the versatile Boc-protected amine, provides medicinal chemists with a reliable tool for constructing these complex molecules. The continued exploration of linkers like this compound will undoubtedly fuel the development of next-generation targeted therapies for a wide range of diseases.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of CHO-PEG12-Boc PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of proteins that have been traditionally considered "undruggable."
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and improve the pharmacokinetic properties of the final molecule. The CHO-PEG12-Boc linker is a versatile building block for PROTAC synthesis, featuring a 12-unit PEG chain to impart favorable physicochemical properties. It is functionalized with an aldehyde (CHO) group at one end for covalent bond formation, and a tert-butyloxycarbonyl (Boc)-protected amine at the other, allowing for a sequential and controlled synthesis strategy.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery. The PROTAC molecule acts as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section details a representative synthetic protocol for a PROTAC utilizing the this compound linker. The synthesis is a two-step process: 1) Reductive amination to conjugate the linker to an amine-containing E3 ligase ligand, and 2) Boc deprotection followed by amide coupling to attach the protein of interest (POI) ligand. For this example, we will use a derivative of pomalidomide as the E3 ligase ligand and a generic carboxylic acid-containing POI ligand.
Step 1: Reductive Amination of E3 Ligase Ligand with this compound
This step involves the formation of an amine by reacting the aldehyde group of the linker with an amine on the E3 ligase ligand, followed by reduction of the intermediate imine.
Materials and Reagents:
-
Amine-functionalized Pomalidomide derivative (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the amine-functionalized pomalidomide derivative and this compound in anhydrous DCM under a nitrogen atmosphere.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pomalidomide-PEG12-Boc intermediate.
Caption: Workflow for the reductive amination step.
Step 2: Boc Deprotection and Amide Coupling with POI Ligand
This two-part step first removes the Boc protecting group to reveal a primary amine, which is then coupled with a carboxylic acid on the POI ligand.
Part A: Boc Deprotection
Materials and Reagents:
-
Pomalidomide-PEG12-Boc (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the pomalidomide-PEG12-Boc intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.
-
The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.
Part B: Amide Coupling
Materials and Reagents:
-
Pomalidomide-PEG12-NH₂·TFA (1.0 eq)
-
POI Ligand-COOH (1.1 eq)
-
HATU (1,1'-[Azobis(methylidene)]bis(3-methyl-1H-imidazolium-3-ium) hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the POI Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the Pomalidomide-PEG12-NH₂·TFA in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
Caption: Workflow for the final PROTAC synthesis steps.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a PROTAC using the this compound linker. The values are illustrative and may vary depending on the specific E3 ligase and POI ligands used.
| Step | Reagent | Stoichiometry (eq) | Solvent | Reaction Time (h) | Typical Yield (%) | Purification Method |
| 1. Reductive Amination | Pomalidomide-NH₂ | 1.0 | DCM | 16 | 60-80 | Flash Column Chromatography |
| This compound | 1.1 | |||||
| NaBH(OAc)₃ | 1.5 | |||||
| 2. Boc Deprotection | Pomalidomide-PEG12-Boc | 1.0 | DCM/TFA | 1-2 | >95 (crude) | None (used directly) |
| 3. Amide Coupling | Pomalidomide-PEG12-NH₂·TFA | 1.0 | DMF | 4-16 | 40-60 | Preparative HPLC |
| POI Ligand-COOH | 1.1 | |||||
| HATU | 1.2 | |||||
| DIPEA | 3.0 |
Characterization: The final PROTAC product should be characterized by standard analytical techniques:
-
LC-MS: To confirm the molecular weight and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.
These detailed protocols and data provide a comprehensive guide for researchers to synthesize and characterize novel PROTACs using the versatile this compound linker for targeted protein degradation studies.
Application Notes and Protocols for CHO-PEG12-Boc Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHO-PEG12-Boc is a heterobifunctional linker molecule integral to the synthesis of bioconjugates, most notably antibody-drug conjugates (ADCs). This linker features a terminal aldehyde group (CHO) for conjugation to amine-containing molecules via reductive amination, a central hydrophilic polyethylene glycol (PEG) spacer of 12 units to enhance solubility and reduce aggregation, and a tert-butyloxycarbonyl (Boc) protected amine for subsequent functionalization.
Reductive amination is a widely utilized bioconjugation strategy that forms a stable secondary amine bond between an aldehyde and a primary amine. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced by a mild reducing agent. This method is favored for its efficiency and the stability of the resulting conjugate.
These application notes provide detailed protocols for the reductive amination of this compound with a primary amine-containing molecule, subsequent deprotection of the Boc group, and general purification guidelines.
Data Presentation: Reductive Amination and Boc Deprotection Parameters
The following tables summarize typical quantitative data for the key steps in the utilization of this compound.
Table 1: Typical Reaction Conditions for Reductive Amination of this compound
| Parameter | Condition |
| Reactants | |
| This compound | 1.0 equivalent |
| Amine-containing Molecule | 1.2 - 1.5 equivalents |
| Reducing Agent | 5 - 10 equivalents |
| Solvent | Phosphate Buffered Saline (PBS) with co-solvent (e.g., DMSO, DMF) |
| pH | 6.5 - 7.5 |
| Temperature | 4 - 25 °C |
| Reaction Time | 2 - 24 hours |
| Typical Yield | > 80% |
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics |
| Sodium Cyanoborohydride | NaBH₃CN | Effective at neutral pH, but toxic. |
| Sodium Triacetoxyborohydride | STAB | Milder and less toxic than NaBH₃CN, effective in various solvents. |
| 2-Picoline Borane | Non-toxic alternative to NaBH₃CN.[1] |
Table 3: Conditions for Boc Deprotection
| Parameter | Condition |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| TFA Concentration | 10 - 50% (v/v) |
| Temperature | 0 - 25 °C |
| Reaction Time | 30 - 120 minutes |
| Typical Yield | > 95% |
Experimental Protocols
Protocol 1: Reductive Amination of an Amine-Containing Molecule with this compound
This protocol describes the general procedure for conjugating this compound to a molecule containing a primary amine, such as a protein or a small molecule drug.
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody, peptide)
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction vessel (e.g., microcentrifuge tube, round-bottom flask)
-
Stirring equipment
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mM.
-
Prepare a fresh stock solution of the reducing agent (NaBH₃CN or STAB) in an appropriate buffer or solvent.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the solution of the amine-containing molecule.
-
Add the this compound stock solution to the reaction mixture to achieve a 5-20 fold molar excess over the amine-containing molecule. The final concentration of the organic co-solvent should ideally not exceed 10% (v/v) to maintain the integrity of biomolecules like proteins.
-
Gently mix the solution.
-
-
Initiation of Reductive Amination:
-
Add the reducing agent to the reaction mixture. A 5-10 fold molar excess of the reducing agent over the this compound is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4 °C for 12-24 hours with gentle stirring or agitation.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to consume any unreacted aldehyde.
-
Purify the resulting conjugate to remove excess reagents and byproducts. Common purification methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) for protein conjugates. For smaller molecule conjugates, purification can be achieved by preparative HPLC.
-
Protocol 2: Boc Deprotection of the PEG-Conjugate
This protocol outlines the removal of the Boc protecting group to expose the terminal amine for further functionalization.
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the dried Boc-protected PEG-conjugate in anhydrous DCM in a reaction vessel.
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotection Reaction:
-
Slowly add a solution of TFA in DCM (e.g., 20% v/v) to the reaction mixture while stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by a suitable analytical method, such as TLC or LC-MS.
-
-
Work-up and Isolation:
-
Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting amine-TFA salt can be used directly in the next step or neutralized with a mild base if the free amine is required.
-
The deprotected product can be purified by an appropriate chromatographic method if necessary.
-
Visualizations
Caption: Workflow of this compound Reductive Amination.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
Application Note and Protocol: Antibody Conjugation Using a Boc-Protected PEGylated Aldehyde Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The linker connecting the antibody and the drug is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC.[1][2] Polyethylene glycol (PEG) linkers are widely used to improve the solubility and stability of ADCs, reduce immunogenicity, and prolong their half-life in circulation.[1][2][3]
This document provides a detailed protocol for the conjugation of a drug to an antibody using a CHO-PEG12-Boc linker. This heterobifunctional linker features an aldehyde group (CHO) for reaction with primary amines on the antibody, a 12-unit PEG spacer for improved physicochemical properties, and a Boc (tert-butyloxycarbonyl) protected amine for the subsequent attachment of a drug molecule. The Boc protecting group allows for a sequential conjugation strategy, which can be advantageous in multi-step synthesis.
The conjugation process involves two main stages:
-
Antibody Modification: Reaction of the antibody with the aldehyde end of the linker via reductive amination.
-
Drug Conjugation: Deprotection of the Boc group to reveal a primary amine, followed by conjugation of the drug molecule.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| Monoclonal Antibody (mAb) | User-provided | e.g., in Phosphate Buffered Saline (PBS) |
| This compound Linker | Various | Prepare a stock solution in an anhydrous organic solvent like DMSO or DMF. |
| Sodium Cyanoborohydride (NaBH₃CN) | Sigma-Aldrich | Prepare fresh. Caution: Toxic. |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Caution: Corrosive. |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | |
| Drug-NHS ester or other activated drug | User-provided | |
| Conjugation Buffer | In-house | 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 |
| Quenching Buffer | In-house | 1 M Tris-HCl, pH 7.5 |
| Size-Exclusion Chromatography (SEC) Column | GE Healthcare, Agilent | For purification of the antibody conjugate. |
| Dialysis Tubing or Centrifugal Filters | MilliporeSigma | For buffer exchange. |
Experimental Protocols
Part 1: Antibody-Linker Conjugation via Reductive Amination
This part of the protocol describes the conjugation of the this compound linker to the antibody. The aldehyde group of the linker reacts with primary amines (e.g., lysine residues) on the antibody to form an initial imine bond, which is then reduced to a stable secondary amine by sodium cyanoborohydride.
1. Antibody Preparation: a. Dialyze the antibody solution against the Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5) overnight at 4°C to remove any amine-containing buffers (e.g., Tris). b. Determine the concentration of the antibody solution using a spectrophotometer at 280 nm.
2. Linker Preparation: a. Allow the vial of this compound linker to come to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.
3. Conjugation Reaction: a. In a reaction tube, add the antibody to a final concentration of 5-10 mg/mL. b. Add the this compound linker stock solution to the antibody solution to achieve a 10-20 fold molar excess of the linker over the antibody. c. Gently mix the solution and incubate for 30 minutes at room temperature to allow for the formation of the Schiff base. d. Prepare a fresh solution of sodium cyanoborohydride in the Conjugation Buffer. e. Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20 mM. f. Incubate the reaction for 12-24 hours at 37°C with gentle mixing.
4. Purification of the Antibody-Linker Conjugate: a. Purify the antibody-linker conjugate using a pre-equilibrated size-exclusion chromatography (SEC) column to remove excess linker and reducing agent. b. Monitor the elution profile at 280 nm and collect the fractions corresponding to the antibody conjugate. c. Alternatively, perform buffer exchange using dialysis or centrifugal filters.
Part 2: Boc Deprotection and Drug Conjugation
This section details the removal of the Boc protecting group and the subsequent conjugation of the drug molecule.
1. Boc Deprotection: a. Lyophilize the purified antibody-linker conjugate to remove the aqueous buffer. b. Redissolve the lyophilized conjugate in anhydrous Dichloromethane (DCM). c. Add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 20-50% (v/v). d. Stir the reaction mixture at room temperature for 1-2 hours. e. Remove the solvent and excess TFA under vacuum.
2. Drug Conjugation: a. Dissolve the deprotected antibody-linker conjugate in an appropriate buffer (e.g., PBS pH 7.4-8.0). b. Prepare a stock solution of the activated drug (e.g., Drug-NHS ester) in an anhydrous organic solvent (e.g., DMSO). c. Add the activated drug to the deprotected antibody-linker conjugate at a 5-10 fold molar excess. d. Add a mild base such as Diisopropylethylamine (DIPEA) to facilitate the reaction. e. Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
3. Final Purification and Characterization: a. Purify the final Antibody-Drug Conjugate (ADC) using size-exclusion chromatography to remove unreacted drug and other small molecules. b. Characterize the purified ADC for: i. Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using methods like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry. ii. Purity and Aggregation: Analyze by Size-Exclusion Chromatography (SEC). iii. In vitro Stability: Assess the stability of the conjugate in plasma over time.
Data Presentation
The following tables present example data that could be obtained from the characterization of the final ADC.
Table 1: Summary of ADC Characterization
| Parameter | Result | Method |
| Average DAR | 3.8 | UV-Vis Spectroscopy |
| Monomer Purity | >95% | Size-Exclusion Chromatography |
| Aggregation | <5% | Size-Exclusion Chromatography |
| Endotoxin Level | <0.1 EU/mg | LAL Assay |
Table 2: Example Drug-to-Antibody Ratio (DAR) Distribution by HIC
| Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 10.2 | 5.1 |
| DAR 2 | 12.5 | 24.8 |
| DAR 4 | 14.8 | 60.3 |
| DAR 6 | 16.9 | 9.8 |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for antibody conjugation.
General Mechanism of Action for an Antibody-Drug Conjugate
Caption: General mechanism of action for an ADC.
References
Application Notes and Protocols for Boc Deprotection of CHO-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the removal of the tert-butyloxycarbonyl (Boc) protecting group from CHO-PEG12-Boc, yielding the corresponding primary amine. The protocol described primarily utilizes trifluoroacetic acid (TFA), a standard and efficient reagent for Boc deprotection.[1][2]
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis and the modification of biomolecules.[2] Its popularity is due to its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions.[2] The following protocol outlines the deprotection of a PEGylated compound, this compound, using trifluoroacetic acid to yield CHO-PEG12-NH2. This procedure is critical in multi-step syntheses where the newly exposed amine is required for subsequent conjugation or modification.
Chemical Reaction
The deprotection of this compound with TFA proceeds via an acid-catalyzed cleavage of the carbamate group. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then rapidly decarboxylates to release carbon dioxide and the free amine.[1] The resulting amine is typically obtained as its trifluoroacetate salt.
Reaction:
CHO-PEG12-NH-Boc + CF₃COOH → CHO-PEG12-NH₃⁺CF₃COO⁻ + CO₂ + (CH₃)₃C⁺
Data Presentation
The following table summarizes the general reaction conditions for the Boc deprotection of amino compounds using TFA. These parameters can be used as a starting point for the optimization of the deprotection of this compound.
| Parameter | Value | Reference |
| TFA Concentration | 20-50% in Dichloromethane (DCM) | |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 30 minutes - 2 hours | |
| Equivalents of TFA | 5 - 10 equivalents (or as a solvent mixture) | |
| Substrate Concentration | ~0.1 M in DCM |
Experimental Protocol
Materials
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Ninhydrin stain
-
LC-MS system (optional)
Procedure
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (to make a ~0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of TFA:
-
Slowly add TFA (e.g., an equal volume to the DCM for a 50% solution) to the stirred solution.
-
-
Reaction:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction to ensure complete removal of the Boc group.
-
Thin Layer Chromatography (TLC): Spot the reaction mixture on a silica gel TLC plate alongside the starting material. Elute with a suitable solvent system (e.g., DCM/methanol mixture). The deprotected amine product will be more polar and have a lower Rf value than the Boc-protected starting material. Visualize the spots with ninhydrin stain, which will stain the primary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Dilute a small aliquot of the reaction mixture and inject it into the LC-MS system. Monitor for the disappearance of the mass corresponding to the starting material and the appearance of the mass of the deprotected product.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. It is advisable to use a cold trap to capture the volatile TFA.
-
To remove residual TFA, co-evaporate the residue with a solvent like toluene or isopropanol.
-
The resulting residue is the amine as its TFA salt. If the free amine is required, proceed with a basic work-up.
-
-
Basic Work-up (Optional):
-
Dissolve the crude residue in DCM.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ gas will evolve.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the free amine, CHO-PEG12-NH₂.
-
-
Purification:
-
If necessary, the crude product can be purified by column chromatography on silica gel or by HPLC.
-
Visualizations
Experimental Workflow
Caption: Workflow for the Boc deprotection of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of Boc deprotection by TFA.
References
Application Notes and Protocols for CHO-PEG12-Boc Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The CHO-PEG12-Boc linker is a valuable tool in bioconjugation, featuring a terminal aldehyde group (CHO) for reaction with primary amines, a discrete 12-unit PEG chain to enhance solubility and provide a flexible spacer, and a tert-butyloxycarbonyl (Boc)-protected amine for potential subsequent functionalization.
This document provides detailed application notes and experimental protocols for the conjugation of this compound to molecules containing primary amines via reductive amination. This process involves the formation of an intermediate Schiff base, which is then reduced to a stable secondary amine linkage.
Chemical Principle
The conjugation of this compound to a primary amine (R-NH₂) proceeds in a two-step manner within a single pot reaction. First, the aldehyde group of the PEG linker reacts with the primary amine to form a reversible imine intermediate (Schiff base). Subsequently, a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine to a stable and irreversible secondary amine bond.[1][2][3][4] The reaction is typically performed in a slightly acidic to neutral pH range (pH 6-7) to facilitate both imine formation and the activity of the reducing agent.[5]
Diagram: Reductive Amination Workflow
Caption: Experimental workflow for this compound conjugation.
Quantitative Data Summary
The efficiency of the this compound conjugation is dependent on several factors, including the nature of the primary amine, reaction time, temperature, and stoichiometry of the reactants. The following tables provide representative data for the conjugation of this compound to a model primary amine-containing peptide.
Table 1: Effect of Reactant Stoichiometry on Conjugation Efficiency
| Molar Ratio (this compound : Peptide) | Conjugation Efficiency (%) |
| 1:1 | 65 |
| 5:1 | 85 |
| 10:1 | 92 |
| 20:1 | 95 |
Conjugation efficiency was determined by RP-HPLC analysis of the reaction mixture after 4 hours at room temperature.
Table 2: Time Course of Conjugation Reaction
| Reaction Time (hours) | Conjugation Efficiency (%) |
| 1 | 55 |
| 2 | 78 |
| 4 | 92 |
| 8 | 94 |
| 24 | 95 |
Reaction conditions: 10:1 molar ratio of this compound to peptide at room temperature.
Table 3: Stability of the Conjugate
| Condition | Incubation Time (days) | Conjugate Integrity (%) |
| PBS, pH 7.4, 4°C | 30 | >99 |
| PBS, pH 7.4, 37°C | 7 | 98 |
| Human Serum, 37°C | 7 | 95 |
Conjugate integrity was assessed by RP-HPLC.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Peptide
This protocol describes a general method for the conjugation of this compound to a peptide containing a primary amine (e.g., the N-terminus or a lysine residue).
Materials:
-
This compound
-
Peptide with a primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: 0.1 M MES or HEPES, pH 6.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC))
Procedure:
-
Preparation of Reactants:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in anhydrous DMF or DMSO to create a 10-50 mM stock solution.
-
Freshly prepare a 1 M stock solution of NaBH₃CN in deionized water.
-
-
Conjugation Reaction:
-
To the peptide solution, add the this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the peptide).
-
Gently mix the reaction mixture and incubate at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.
-
Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Continue to incubate the reaction at room temperature for 2-24 hours with gentle agitation. The reaction can also be performed at 4°C for a longer duration to minimize potential side reactions.
-
-
Reaction Quenching (Optional):
-
To quench any unreacted aldehyde groups, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the this compound-peptide conjugate from unreacted PEG linker, peptide, and other reaction components using an appropriate chromatographic technique.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated peptide from smaller unreacted molecules.
-
Reverse-Phase HPLC (RP-HPLC): Provides high-resolution separation based on hydrophobicity.
-
-
-
Characterization of the Conjugate:
-
Confirm the identity and purity of the conjugate using:
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To verify the molecular weight of the conjugate.
-
HPLC (Analytical RP-HPLC or SEC): To assess the purity of the final product.
-
NMR Spectroscopy: Can be used for detailed structural characterization of the conjugate.
-
-
Protocol 2: Deprotection of the Boc Group
The Boc protecting group on the conjugated molecule can be removed to expose a primary amine for further functionalization.
Materials:
-
This compound conjugated molecule
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TIS (5-10% v/v) to the solution.
-
Add TFA (20-50% v/v in DCM) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the deprotected product with an appropriate organic solvent or purify by precipitation with cold diethyl ether.
-
Characterize the final deprotected product by mass spectrometry to confirm the removal of the Boc group.
Diagram: Logical Relationship of Components in Reductive Amination
Caption: Key components in the reductive amination process.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Conjugation Efficiency | Inactive aldehyde on this compound | Ensure proper storage of the PEG linker (cool, dry, and protected from light). |
| pH of the reaction is not optimal | Optimize the reaction pH (typically between 6 and 7). | |
| Insufficient molar excess of PEG linker | Increase the molar ratio of this compound to the primary amine. | |
| Inactive reducing agent | Use a freshly prepared solution of NaBH₃CN. | |
| Formation of Side Products | Reduction of the aldehyde by NaBH₃CN | Add the reducing agent after an initial incubation period to allow for Schiff base formation. Use a milder reducing agent if necessary. |
| Non-specific reactions | Ensure the purity of the starting materials. Optimize reaction time and temperature. | |
| Difficulty in Purification | Similar properties of conjugate and starting materials | Employ high-resolution chromatographic techniques (e.g., narrow-pore RP-HPLC or ion-exchange chromatography). |
Conclusion
The this compound linker provides a versatile and efficient means of conjugating a discrete PEG chain to molecules containing primary amines. The reductive amination chemistry described herein offers a robust and reliable method for forming stable secondary amine linkages. By following the detailed protocols and considering the factors outlined in these application notes, researchers can successfully synthesize and purify well-defined PEGylated molecules for a wide range of applications in research and drug development.
References
Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs with CHO-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and Solid-Phase Synthesis
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[1] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker itself plays a crucial role in the efficacy of a PROTAC, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability.[1] Polyethylene glycol (PEG) based linkers are frequently incorporated into PROTAC design to enhance aqueous solubility and improve pharmacokinetic properties.[1][2] The CHO-PEG12-Boc linker is a valuable tool in PROTAC synthesis, offering a flexible PEG chain to span the distance between the two ligands and a versatile aldehyde (CHO) group for conjugation, alongside a Boc-protected amine for further functionalization.
Solid-phase synthesis offers a streamlined and efficient approach for the production of PROTACs. This methodology simplifies purification by immobilizing one of the PROTAC components onto a solid support, allowing for the use of excess reagents to drive reactions to completion and easy removal of byproducts through simple washing steps. This approach is particularly advantageous for the rapid assembly of diverse PROTAC libraries for structure-activity relationship (SAR) studies.
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which PROTACs induce the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Solid-Phase Synthesis of PROTACs
The diagram below outlines the key steps in the solid-phase synthesis of a PROTAC utilizing a this compound linker. This workflow assumes the initial immobilization of the E3 ligase ligand.
Caption: Solid-phase synthesis workflow for PROTACs using this compound.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of PROTACs, compiled from various literature sources. Note that yields can vary significantly based on the specific ligands and reaction conditions.
Table 1: Representative Yields in Solid-Phase PROTAC Synthesis
| Step | Description | Typical Purity/Completion | Reported Overall Yield | Reference |
| 1 | On-resin Reductive Amination | >90% completion | - | |
| 2 | On-resin Amide Coupling | >95% completion | - | |
| 3 | Cleavage and Purification | >95% purity | 1-10% |
Table 2: Example Biological Activity of Synthesized PROTACs
| PROTAC | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| A6 | HDAC6 | CRBN | 3.5 | >90 | |
| B4 | HDAC6 | CRBN | 19.4 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the solid-phase synthesis of a generic PROTAC using a this compound linker. These represent common procedures and may require optimization for specific substrates.
Protocol 1: Immobilization of E3 Ligase Ligand
This protocol assumes the E3 ligase ligand has a suitable functional group (e.g., a carboxylic acid) for attachment to an appropriate resin (e.g., Rink Amide resin).
-
Materials:
-
Rink Amide resin
-
E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide derivative) (4 eq.)
-
HBTU (3.9 eq.)
-
HOBt (4 eq.)
-
DIPEA (8 eq.)
-
Anhydrous DMF
-
DCM
-
Methanol
-
-
Procedure:
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
In a separate flask, dissolve the E3 ligase ligand, HBTU, HOBt, and DIPEA in DMF.
-
Add the solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 16-24 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Protocol 2: Linker Coupling via Reductive Amination
This protocol describes the coupling of the this compound linker to the resin-bound E3 ligase ligand, which should present a primary or secondary amine for the reaction.
-
Materials:
-
E3 Ligase Ligand-functionalized resin
-
This compound (3 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (5 eq.)
-
Anhydrous DMF
-
DCM
-
Methanol
-
-
Procedure:
-
Swell the E3 ligase ligand-functionalized resin in DMF.
-
Drain the DMF.
-
Add a solution of this compound in DMF to the resin.
-
Allow the mixture to shake for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride to the reaction mixture.
-
Shake at room temperature for 24 hours. The progress of the reaction can be monitored using a chloranil test.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Protocol 3: POI Ligand Coupling
This protocol details the final coupling of the POI ligand after deprotection of the Boc group on the linker.
-
Step 1: Boc Deprotection
-
Treat the resin from Protocol 2 with a solution of 20-50% Trifluoroacetic acid (TFA) in DCM for 1 hour to remove the Boc protecting group.
-
Wash the resin with DCM (3x).
-
Neutralize the resin with a solution of 10% DIPEA in DCM (3x).
-
Wash the resin again with DCM (3x).
-
-
Step 2: Amide Coupling
-
In a separate flask, dissolve the POI ligand containing a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the deprotected and neutralized resin.
-
Shake the mixture at room temperature for 16 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Protocol 4: Cleavage and Purification
This protocol describes the final cleavage of the PROTAC from the solid support and its subsequent purification.
-
Materials:
-
PROTAC-bound resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Acetonitrile
-
Water
-
Preparative HPLC system
-
-
Procedure:
-
Treat the dried PROTAC-bound resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the crude product with cold diethyl ether.
-
Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO, or a mixture of acetonitrile and water).
-
Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.
-
Lyophilize the pure fractions to obtain the final PROTAC as a powder.
-
References
Application Notes & Protocols: Development of BRD4 Degraders Using CHO-PEG12-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate disease-causing proteins by hijacking the body's own cellular disposal system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][4] This tripartite assembly forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of epigenetic readers. It plays a crucial role in regulating the transcription of key oncogenes, such as c-MYC, making it a high-priority target in oncology. Unlike traditional inhibitors that only block the protein's function, BRD4-targeting PROTACs induce its complete degradation, which can lead to a more profound and lasting therapeutic effect.
This document provides detailed protocols for the development of BRD4 degraders utilizing a novel linker, CHO-PEG12-Boc. This PEG-based PROTAC linker is designed for modular synthesis, allowing for the efficient construction of potent and selective BRD4 degraders.
Signaling Pathway and Mechanism of Action
BRD4 acts as a transcriptional coactivator by binding to acetylated histones and recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. This action stimulates the phosphorylation of RNA Polymerase II, leading to the transcriptional elongation of target genes, including oncogenes. BRD4-targeting PROTACs intervene by inducing the degradation of the BRD4 protein, thus preventing this entire signaling cascade.
Caption: BRD4 signaling pathway and PROTAC intervention.
Experimental Workflow
The development of a potent and selective BRD4 degrader follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: Experimental workflow for BRD4 degrader development.
Protocols
Protocol 1: Synthesis of BRD4 Degrader using this compound
This protocol describes the synthesis of a BRD4 degrader using JQ1 as the BRD4-binding warhead and pomalidomide as the E3 ligase (Cereblon) ligand.
Materials:
-
JQ1-amine
-
This compound linker
-
Pomalidomide
-
Sodium triacetoxyborohydride (STAB)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC-grade solvents for purification
Procedure:
-
Reductive Amination:
-
Dissolve JQ1-amine (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.
-
Add STAB (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain JQ1-PEG12-Boc.
-
-
Boc Deprotection:
-
Dissolve JQ1-PEG12-Boc in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain JQ1-PEG12-NH2 as a TFA salt.
-
-
Amide Coupling:
-
Dissolve pomalidomide (1 equivalent) and JQ1-PEG12-NH2 (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Final Purification:
-
Purify the crude product by preparative HPLC to obtain the final BRD4 degrader.
-
Characterize the final compound by LC-MS and NMR.
-
Protocol 2: Western Blot for BRD4 Degradation
Materials:
-
Human cancer cell line (e.g., MV-4-11, HeLa)
-
Complete cell culture medium
-
BRD4 degrader stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the BRD4 degrader (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and load them onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and develop it using a chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BRD4 band intensity to the loading control (GAPDH).
-
Plot the normalized BRD4 levels against the degrader concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 3: Cell Viability Assay (MTS)
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
BRD4 degrader stock solution (in DMSO)
-
MTS reagent
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the BRD4 degrader for 72 hours. Include a vehicle control.
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the degrader concentration to determine the IC50 (concentration for 50% inhibition of cell growth).
-
Data Presentation
The quantitative data from the experimental protocols should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Degradation and Anti-proliferative Activity of BRD4 Degrader
| Compound | Cell Line | DC50 (nM) (24h) | Dmax (%) (24h) | IC50 (nM) (72h) |
| BRD4-Degrader-1 | MV-4-11 | 5.2 | >95 | 12.8 |
| BRD4-Degrader-1 | HeLa | 15.6 | >90 | 45.3 |
| JQ1 (Inhibitor) | MV-4-11 | N/A | N/A | 85.4 |
| JQ1 (Inhibitor) | HeLa | N/A | N/A | 250.1 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. IC50: Half-maximal inhibitory concentration. N/A: Not applicable.
Logical Relationships of PROTAC Components
The efficacy of a PROTAC is dependent on the successful formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase.
Caption: Logical relationship of PROTAC components.
References
Application Notes and Protocols for the Conjugation of CHO-PEG12-Boc to VHL Ligands in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the ubiquitination and subsequent degradation of the target protein.
The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression and well-characterized ligands. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.
This document provides detailed application notes and protocols for the use of CHO-PEG12-Boc, a 12-unit polyethylene glycol (PEG) linker with a terminal aldehyde group and a Boc-protected amine, in the synthesis of VHL-based PROTACs. The extended PEG12 linker offers a significant degree of flexibility and hydrophilicity, which can be advantageous for optimizing the spatial orientation of the ternary complex and improving the pharmacokinetic profile of the resulting PROTAC.
Signaling Pathway of VHL-Mediated Ubiquitination
The VHL E3 ligase complex is a key regulator of the hypoxia-inducible factor (HIF-1α) signaling pathway. Under normoxic conditions, HIF-1α is hydroxylated on proline residues, creating a recognition site for the VHL E3 ligase complex. This leads to the polyubiquitination of HIF-1α and its subsequent degradation by the proteasome. PROTACs that incorporate a VHL ligand mimic this natural process to induce the degradation of a chosen POI.
Data Presentation
Table 1: Illustrative Degradation Potency of a Hypothetical VHL-based PROTAC with a PEG12 Linker against a Target Protein (e.g., BRD4) in a Cancer Cell Line (e.g., HeLa).
| PROTAC Construct | Linker | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical-PROTAC-1 | PEG4 | 50 | >90 | Illustrative |
| Hypothetical-PROTAC-2 | PEG8 | 25 | >95 | Illustrative |
| Hypothetical-PROTAC-3 | PEG12 | 15 | >95 | Illustrative |
| Hypothetical-PROTAC-4 | PEG16 | 30 | >90 | Illustrative |
Table 2: Illustrative Cell Viability of a Hypothetical VHL-based PROTAC with a PEG12 Linker in a Cancer Cell Line (e.g., HeLa).
| PROTAC Construct | Linker | IC50 (nM) | Reference |
| Hypothetical-PROTAC-1 | PEG4 | 100 | Illustrative |
| Hypothetical-PROTAC-2 | PEG8 | 60 | Illustrative |
| Hypothetical-PROTAC-3 | PEG12 | 45 | Illustrative |
| Hypothetical-PROTAC-4 | PEG16 | 75 | Illustrative |
Experimental Protocols
The synthesis of a VHL-based PROTAC using this compound typically involves a multi-step process, including the conjugation of the linker to the VHL ligand, deprotection, and subsequent conjugation to the POI ligand. The following protocols provide a general framework for these key steps.
Experimental Workflow for PROTAC Synthesis
Protocol 1: Amide Bond Formation between VHL Ligand and Amine-PEG12-Boc
This protocol describes the coupling of a VHL ligand containing a carboxylic acid functional group, such as a derivative of VH032, with Amine-PEG12-Boc.
Materials:
-
VHL ligand with a carboxylic acid handle (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) (1.0 eq)
-
Amine-PEG12-Boc (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the VHL ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Amine-PEG12-Boc (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the VHL-PEG12-Boc conjugate.
Protocol 2: Boc Deprotection of VHL-PEG12-Boc
This protocol describes the removal of the Boc protecting group from the terminal amine of the PEG linker.
Materials:
-
VHL-PEG12-Boc
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the VHL-PEG12-Boc in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (VHL-PEG12-NH3+TFA-) is often used in the next step without further purification.
Protocol 3: Conjugation of VHL-PEG12-Amine to a POI Ligand
This protocol describes the final amide coupling step to generate the PROTAC molecule.
Materials:
-
VHL-PEG12-NH2 (from Protocol 2) (1.0 eq)
-
POI ligand with a carboxylic acid handle (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Follow the procedure outlined in Protocol 1, using VHL-PEG12-NH2 and the POI ligand-COOH as the coupling partners.
-
After workup, purify the final PROTAC molecule by preparative HPLC to obtain a product of high purity.
Protocol 4: Western Blot Analysis of Target Protein Degradation
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with an antibody against a loading control.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 5: Cell Viability Assay
This protocol is used to determine the IC50 of the synthesized PROTAC.
Materials:
-
Cancer cell line
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the PROTAC concentration. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The use of this compound as a linker in the synthesis of VHL-based PROTACs offers a versatile and effective strategy for the development of novel protein degraders. The extended and flexible nature of the PEG12 linker can facilitate the formation of a stable and productive ternary complex, leading to potent and efficient degradation of the target protein. The protocols provided in this document offer a comprehensive guide for the synthesis and biological evaluation of these promising therapeutic agents. Researchers are encouraged to optimize these protocols for their specific target and cell systems to achieve the desired degradation efficacy and cellular outcomes.
Application Notes and Protocols for the Synthesis and Evaluation of a CHO-PEG12-Boc Derived PROTAC Targeting Cereblon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.
Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, is a frequently utilized E3 ligase in PROTAC design. Ligands for CRBN, such as derivatives of thalidomide and pomalidomide, are commonly incorporated into PROTACs. The linker component of a PROTAC is critical for its efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are often employed to enhance solubility and provide optimal spacing between the two ligands.
This document provides detailed protocols for the synthesis of a PROTAC utilizing a CHO-PEG12-Boc linker and a CRBN ligand, specifically pomalidomide. The "CHO" designation refers to an aldehyde functional group, which allows for coupling to an amine-containing ligand via reductive amination. The "Boc" group is a tert-butyloxycarbonyl protecting group for an amine, which can be deprotected to allow for subsequent conjugation. While the specific quantitative data for a PROTAC synthesized with this exact linker is not extensively available in the public domain, the provided data tables are representative of PROTACs with similar PEG linker lengths targeting CRBN.
Signaling Pathway of CRBN-Mediated Protein Degradation
The following diagram illustrates the mechanism of action of a CRBN-recruiting PROTAC. The PROTAC simultaneously binds to the target protein of interest (POI) and the Cereblon (CRBN) E3 ligase. This induced proximity facilitates the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: CRBN-Mediated PROTAC Signaling Pathway.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Reductive Amination
This protocol describes the synthesis of a PROTAC by reacting an aldehyde-functionalized PEG linker (CHO-PEG12-amine) with a CRBN ligand (Pomalidomide derivative) and a POI ligand. This example assumes a two-step synthesis where the linker is first conjugated to the CRBN ligand, followed by conjugation to the POI ligand.
Materials:
-
CHO-PEG12-NH-Boc
-
Pomalidomide derivative with a free carboxylic acid
-
POI ligand with a primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reverse-phase HPLC purification system
-
LC-MS system
-
NMR spectrometer
Experimental Workflow Diagram:
Caption: PROTAC Synthesis and Characterization Workflow.
Step 1: Boc Deprotection of CHO-PEG12-NH-Boc
-
Dissolve CHO-PEG12-NH-Boc (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting amine (CHO-PEG12-NH₂·TFA) is used in the next step without further purification.
Step 2: Amide Coupling of CHO-PEG12-NH₂ with Pomalidomide-COOH
-
To a solution of pomalidomide-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine intermediate from Step 1 (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pomalidomide-PEG12-CHO intermediate.
Step 3: Reductive Amination with POI Ligand
-
Dissolve the pomalidomide-PEG12-CHO intermediate (1.0 eq) and the POI ligand with a free amine (1.2 eq) in anhydrous DCM.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification of the Final PROTAC
-
Purify the crude PROTAC using a reverse-phase HPLC system with a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC as a TFA salt.
Step 5: Characterization of the Final PROTAC
-
Confirm the identity and purity of the final PROTAC using LC-MS analysis.
-
Confirm the structure of the final PROTAC using ¹H and ¹³C NMR spectroscopy.
Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol outlines the steps to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values.
-
Data Presentation
The following tables provide representative quantitative data for CRBN-based PROTACs with PEG linkers of similar length to PEG12. This data is intended to serve as a benchmark for expected performance.
Table 1: Representative Binding Affinities of a Pomalidomide-PEG-Linker-Based PROTAC
| Analyte | Ligand | Binding Affinity (Kd) | Assay Method |
| CRBN | Pomalidomide-PEG-Linker | 150 - 300 nM | TR-FRET |
| Target Protein (e.g., BRD4) | POI Ligand | 50 - 200 nM | Isothermal Titration Calorimetry (ITC) |
| Ternary Complex (CRBN-PROTAC-POI) | PROTAC | 10 - 100 nM | Surface Plasmon Resonance (SPR) |
Note: Kd values can vary significantly depending on the specific POI ligand and the assay conditions.
Table 2: Representative Degradation Potency and Efficacy of a Pomalidomide-PEG-Linker-Based PROTAC
| Cell Line | Target Protein | DC₅₀ | Dₘₐₓ | Treatment Time |
| HEK293T | Target Protein X | 25 nM | >90% | 24 hours |
| MCF-7 | Target Protein X | 50 nM | >85% | 24 hours |
| MV4-11 | Target Protein Y | 10 nM | >95% | 18 hours |
Note: DC₅₀ and Dₘₐₓ values are dependent on the cell line, target protein, and experimental conditions.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the synthesis, characterization, and evaluation of PROTACs utilizing a this compound linker and a CRBN ligand. The successful development of potent and selective protein degraders relies on a systematic approach to synthesis and rigorous biological evaluation. The provided methodologies and representative data will aid researchers in the design and optimization of novel PROTACs for therapeutic applications.
Application Notes and Protocols for the Analytical Characterization of CHO-PEG12-Boc Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
CHO-PEG12-Boc is a functionalized polyethylene glycol (PEG) linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] The aldehyde (CHO) group allows for conjugation to amine-containing molecules, the discrete PEG12 chain enhances solubility and pharmacokinetic properties, and the Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection and further chemical modification. Rigorous analytical characterization of this compound conjugates is crucial to ensure identity, purity, and consistency, which are critical parameters for their use in research and drug development.
This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound conjugates using state-of-the-art techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Size Exclusion Chromatography (SEC).
Data Presentation
Table 1: Summary of Analytical Techniques and Expected Results
| Analytical Technique | Parameter Measured | Expected Results for this compound Conjugate |
| RP-HPLC-UV | Purity and Identity | A main peak corresponding to the conjugate with a specific retention time. Purity is determined by the relative peak area. |
| LC-MS (ESI-TOF) | Molecular Weight | The deconvoluted mass spectrum should show a major peak corresponding to the calculated molecular weight of the conjugate.[3][4][5] |
| ¹H NMR | Structural Integrity | Characteristic peaks for the Boc group (~1.4 ppm), PEG backbone (~3.6 ppm), and the conjugated molecule should be present and integrated correctly. |
| SEC | Aggregation and Size Variants | A single, symmetrical peak indicating a monodisperse sample with no significant aggregation or fragmentation. |
Table 2: Representative Quantitative Data for a Model this compound Conjugate
| Parameter | Method | Result | Acceptance Criteria |
| Purity | RP-HPLC-UV (220 nm) | 98.5% | ≥ 95% |
| Identity (Molecular Weight) | LC-MS | Observed: 1568.9 Da | Theoretical: 1569.0 Da (± 1 Da) |
| Aggregation | SEC | Monomer Peak Area: 99.2% | ≥ 98% |
| Structural Confirmation | ¹H NMR | Consistent with proposed structure | All expected protons are present with correct chemical shifts and integrations. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Principle: RP-HPLC separates molecules based on their hydrophobicity. The nonpolar stationary phase interacts with the hydrophobic parts of the analyte, and a gradient of increasing organic solvent in the mobile phase elutes the compounds.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
Time (min) % B 0 20 25 65 26 90 28 90 29 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition at a concentration of 1 mg/mL.
Data Analysis: Integrate the peak areas of all observed peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the conjugate. Electrospray ionization (ESI) is a soft ionization technique suitable for large and polar molecules.
Methodology:
-
Instrumentation: An LC-MS system with an ESI source and a Time-of-Flight (TOF) mass analyzer.
-
LC Conditions: Use the same HPLC method as described in Protocol 1.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 400-2000.
-
Data Analysis: The raw mass spectrum will show a series of multiply charged ions. Deconvolute the spectrum to obtain the zero-charge mass of the conjugate. This observed mass should be compared to the theoretical mass.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Elucidation
Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of hydrogen nuclei.
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Data Analysis: Identify the characteristic signals:
-
A sharp singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group.
-
A complex multiplet around 3.6 ppm from the ethylene glycol protons of the PEG12 linker.
-
Signals corresponding to the conjugated molecule. The integration of these signals should be proportional to the number of protons in each part of the molecule.
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, travel a shorter path through the porous column packing and elute earlier than smaller molecules like the monomeric conjugate.
Methodology:
-
Instrumentation: An HPLC or UPLC system with a UV detector and a suitable SEC column (e.g., with a fractionation range appropriate for the conjugate's molecular weight).
-
Mobile Phase: A phosphate-buffered saline (PBS) solution, pH 7.4.
-
Flow Rate: 0.5 mL/min (for UPLC) or 1.0 mL/min (for HPLC).
-
Column Temperature: Ambient.
-
Detection: UV at 220 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound conjugate in the mobile phase at a concentration of 1-2 mg/mL.
Data Analysis: The resulting chromatogram should ideally show a single, sharp peak for the monomer. The presence of any earlier eluting peaks indicates the presence of aggregates. The percentage of aggregate can be quantified by comparing the peak areas.
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Decision tree for analytical characterization.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This guide provides solutions to common issues encountered during the tert-butoxycarbonyl (Boc) deprotection of polyethylene glycol (PEG) linkers. It is designed for researchers, scientists, and drug development professionals to navigate challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection incomplete?
Incomplete Boc deprotection is a common issue that can arise from several factors. Identifying the root cause is key to optimizing your reaction.
Common Causes:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1][3] While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction rate.
-
Poor Solubility: The PEG-linker conjugate must be fully dissolved for the reaction to proceed efficiently. Poor solubility in the chosen solvent can lead to a heterogeneous mixture and an incomplete reaction. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.
-
Reagent Quality: TFA is hygroscopic and can absorb water from the atmosphere. Water contamination can reduce the effective acidity of the reaction medium, leading to a slower deprotection rate.
Q2: How can I confirm that the Boc deprotection is incomplete?
Several analytical techniques can be used to monitor the reaction's progress and confirm the presence of remaining Boc-protected starting material.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the reaction. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is highly effective for visualization, as it produces a distinct color (usually purple) with the newly formed primary amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products. You can monitor the disappearance of the mass corresponding to the starting material and the appearance of the mass for the deprotected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.
Q3: My reaction is still incomplete. What troubleshooting steps can I take?
If you've confirmed that your deprotection is incomplete, consider the following optimization strategies.
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For example, you can move from a 20% TFA solution in DCM to a 50% solution.
-
Extend Reaction Time: Allow the reaction to stir for a longer period. Monitor the progress periodically using TLC or LC-MS to determine the optimal time.
-
Increase Temperature: Gentle heating can sometimes drive a sluggish reaction to completion. However, be cautious, as this may also promote side reactions depending on the substrate.
-
Change the Acid System: If TFA is not effective, a stronger acid system like 4M HCl in 1,4-dioxane may be required.
-
Improve Solubility: Ensure your PEGylated compound is fully dissolved. If solubility is an issue in DCM, you may need to explore other solvent systems.
Q4: I'm observing side products after deprotection. What could be the cause?
The generation of a tert-butyl cation during acidic deprotection can lead to side reactions, particularly with sensitive functional groups.
-
Alkylation: The highly reactive tert-butyl cation can alkylate electron-rich residues such as tryptophan and methionine.
-
Cleavage of Other Protecting Groups: If your molecule contains other acid-labile groups (e.g., t-butyl esters), they may also be cleaved under the reaction conditions.
To prevent these side reactions, it is highly recommended to use "scavengers." These are reagents that trap the tert-butyl cation.
Quantitative Data Summary
The following tables summarize common reaction conditions and recommended scavengers for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to 25 | 1-2 hours |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 20-25 | 30 min - 4 hours |
Table 2: Common Scavengers to Prevent Side Reactions
| Scavenger | Purpose | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | General carbocation scavenger, protects tryptophan. | 2.5-5% |
| Water | Acts as a carbocation scavenger. | 2.5% |
| Thioanisole | Protects methionine residues. | 5% |
| 1,2-Ethanedithiol (EDT) | Protects sulfur-containing residues. | 2.5% |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If your substrate contains sensitive groups, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Monitoring Reaction Progress by HPLC
-
Prepare a calibration curve using known concentrations of your starting material and the expected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase that contains a neutralizing agent.
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
-
Use the calibration curve to quantify the conversion and monitor the reaction's progress over time.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Technical Support Center: CHO-PEG12-Boc Stability
Welcome to the technical support center for CHO-PEG12-Boc. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this linker in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functional groups?
This compound is a heterobifunctional linker molecule. It contains three key chemical moieties:
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An aldehyde (CHO) group, which is reactive towards primary amines (e.g., lysine residues on proteins) via reductive amination.
-
A hydrophilic 12-unit polyethylene glycol (PEG) spacer, which enhances solubility in aqueous environments and provides spatial separation between conjugated molecules.[1][2][3]
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A tert-butyloxycarbonyl (Boc) protected amine, which masks a primary amine. This protecting group is stable under basic and nucleophilic conditions but can be removed with acid to reveal the amine for subsequent conjugation steps.[4][5]
Q2: What are the main stability concerns for this compound in aqueous buffers?
The primary stability concerns revolve around the two terminal functional groups, particularly their sensitivity to pH.
-
Boc Group Hydrolysis : The Boc group is an acid-labile protecting group. In aqueous buffers with acidic pH (typically below 6), it can be cleaved, prematurely exposing the primary amine. This deprotection is generally irreversible.
-
Aldehyde Group Reactivity : The aldehyde group can be susceptible to oxidation (forming a non-reactive carboxylic acid) and can form an unstable hydrate (a geminal-diol) in aqueous solutions. The reactivity can also be compromised by certain buffer components.
Q3: What are the recommended pH and buffer conditions for working with this linker?
For optimal stability of both the Boc and aldehyde groups during storage and conjugation, a neutral to slightly acidic pH range of 6.0 to 7.5 is recommended. Buffers should be chosen carefully. Phosphate-buffered saline (PBS) or HEPES buffers are generally suitable. Avoid buffers containing primary amines, such as Tris, as they can react with the aldehyde group.
Q4: How should I store this compound solutions?
For short-term storage (hours to days), aqueous solutions prepared in a suitable buffer (pH 6.0-7.5) should be kept at 2-8°C. For long-term storage, it is best to store the compound as a dry solid at -20°C or as a stock solution in an anhydrous organic solvent like DMSO.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My conjugation efficiency is significantly lower than expected. What could be the cause?
Low conjugation yield is a common issue that can often be traced back to the stability and reactivity of the linker.
-
Possible Cause 1: Premature Boc Group Deprotection.
-
Symptoms: You observe a new, more polar species by HPLC/LC-MS analysis corresponding to the deprotected amine linker.
-
Solution: Ensure your buffer pH is strictly maintained above 6.0. Prepare buffers fresh and verify the pH before use. If your protocol requires a lower pH, minimize the time the linker is exposed to these conditions.
-
-
Possible Cause 2: Aldehyde Degradation or Unwanted Reactions.
-
Symptoms: Your protein/molecule of interest remains largely unconjugated, and you may see a new peak in the HPLC trace of your linker corresponding to the oxidized carboxylic acid.
-
Solution:
-
Check Buffer Choice: Avoid primary amine buffers (e.g., Tris). Switch to a non-reactive buffer like PBS, HEPES, or MES.
-
Prevent Oxidation: Prepare solutions using degassed buffers to minimize dissolved oxygen. While not always necessary, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidation.
-
-
Question 2: I see significant precipitation or aggregation when I add the linker to my protein solution.
Aggregation can occur when conjugating hydrophobic molecules, and linker properties can play a role.
-
Possible Cause: Linker Solubility and Co-solvent Concentration.
-
Symptoms: Visible turbidity or precipitation upon adding the linker stock solution (often in an organic solvent like DMSO) to the aqueous protein buffer.
-
Solution:
-
Optimize Co-solvent: Reduce the percentage of the organic co-solvent in the final reaction mixture. Titrate the linker stock solution in slowly while vortexing gently.
-
Leverage PEG Hydrophilicity: The PEG12 chain is designed to improve water solubility. Ensure the final concentration of the linker itself is not above its solubility limit in your specific buffer system.
-
-
Data Presentation
The stability of the Boc group is highly dependent on pH. The following table provides illustrative data on the approximate half-life of a Boc-protected amine under different aqueous conditions at room temperature.
Table 1: Illustrative Half-Life of Boc Group at Various pH Conditions
| pH | Condition | Approximate Half-Life (t½) | Stability Concern |
| 3.0 | Strong Acid | < 10 minutes | Very High: Rapid and complete deprotection. |
| 4.0 | Moderate Acid | ~ 1-2 hours | High: Significant deprotection during experiments. |
| 5.0 | Mild Acid | ~ 12-24 hours | Moderate: Slow deprotection, unsuitable for long incubations. |
| 6.0 | Slightly Acidic | Several days | Low: Generally stable for most experimental timescales. |
| 7.4 | Neutral (PBS) | > 1 week | Very Low: Considered stable. |
| 8.5 | Mildly Basic | > 1 week | Very Low: Stable. |
Note: This table presents representative data for illustrative purposes. Actual stability will depend on the specific molecule, buffer composition, and temperature.
Experimental Protocols
Protocol 1: HPLC-MS Method for Assessing this compound Stability
This protocol provides a general method for quantitatively assessing the stability of this compound in a specific aqueous buffer over time.
Objective: To determine the rate of degradation (specifically, Boc deprotection) of the linker at a given pH and temperature.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., 50 mM sodium phosphate, pH 5.0)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA)
-
HPLC system with a C18 column and MS detector
Methodology:
-
Prepare a 1 mg/mL stock solution of this compound in a minimal amount of DMSO.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL in the pre-warmed aqueous buffer of interest (e.g., at 25°C). This is your t=0 sample.
-
Immediately inject a portion of the t=0 sample onto the HPLC-MS system.
-
Incubate the remaining solution at the desired temperature (e.g., 25°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by diluting the aliquot into the cold quenching solution. This raises the pH and stops acid-catalyzed hydrolysis.
-
Analyze the quenched samples by HPLC-MS.
-
HPLC-MS Parameters (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
MS Detection: Electrospray Ionization (ESI) positive mode. Monitor the m/z for both the intact linker and the deprotected product.
-
-
Data Analysis: Integrate the peak areas for the intact this compound and the deprotected product at each time point. Plot the percentage of remaining intact linker versus time to determine its stability profile and calculate the half-life.
Visualizations
Visual diagrams can clarify complex pathways and workflows. Below are Graphviz diagrams illustrating key concepts.
Caption: Boc group degradation pathway under acidic conditions.
Caption: A logical workflow for troubleshooting low conjugation yields.
Caption: General experimental workflow for a time-course stability study.
References
CHO-PEG12-Boc aggregation problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CHO-PEG12-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule based on a 12-unit polyethylene glycol (PEG) chain. It contains an aldehyde (CHO) group at one end and a Boc-protected amine group at the other. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are molecules designed to induce the degradation of specific target proteins within a cell by hijacking the ubiquitin-proteasome system.[1][3] The PEG linker in this compound provides improved solubility and pharmacokinetic properties to the resulting PROTAC molecule.
Q2: How should I store and handle this compound?
For optimal stability, this compound should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months), protected from light. Before use, allow the vial to warm to room temperature to prevent moisture condensation. When handling the compound, it is advisable to use personal protective equipment such as gloves and safety glasses.
Q3: In which solvents is this compound soluble?
| Solvent Class | Recommended Solvents | Expected Solubility |
| Polar Aprotic | DMSO, DMF | High |
| Chlorinated | Dichloromethane (DCM), Chloroform | High |
| Alcohols | Methanol, Ethanol | Moderate to High |
| Water | Low to Moderate |
Q4: What is the purpose of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. In this compound, it protects the terminal amine group, allowing for selective reaction of the aldehyde group in a conjugation reaction. The Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid - TFA) to reveal the free amine for subsequent reactions.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Problem 1: Aggregation or Precipitation of this compound or its Conjugates
Possible Causes:
-
Low Solubility: The concentration of the linker or its conjugate may have exceeded its solubility limit in the chosen solvent. While PEG linkers generally improve solubility, aggregation can still occur, especially with hydrophobic conjugation partners.
-
Improper Storage: Exposure to moisture or elevated temperatures can lead to degradation and aggregation.
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can influence the stability and solubility of PEGylated molecules.
-
Hydrophobic Interactions: The hydrophobic nature of the molecule conjugated to the PEG linker can drive aggregation.
Solutions:
| Solution | Detailed Protocol/Action |
| Solvent Optimization | If precipitation is observed, try dissolving the compound in a small amount of a highly polar organic solvent like DMSO or DMF before diluting with the reaction buffer. Sonication or gentle heating may aid dissolution. |
| Use of Co-solvents | For in vivo applications, a mixture of solvents like DMSO, PEG300, Tween-80, and saline can be used to improve solubility. |
| pH Adjustment | Ensure the pH of the reaction buffer is appropriate for both the stability of your molecule and the conjugation reaction. For reductive amination with the aldehyde group, a pH range of 6.5-7.5 is often optimal. |
| Addition of Stabilizers | For protein conjugations, the addition of excipients like sugars (sucrose), amino acids (arginine), or non-ionic surfactants (Polysorbate 20) can help prevent aggregation. |
| Control Concentration | Work at the lowest effective concentration to minimize the risk of aggregation. |
Problem 2: Incomplete or Inefficient Conjugation Reaction
Possible Causes:
-
Suboptimal Reaction pH: The pH of the reaction mixture is critical for the efficiency of the conjugation chemistry. For reductive amination involving an aldehyde, the formation of the Schiff base is favored at a slightly acidic to neutral pH.
-
Inactive Reagents: The aldehyde group on this compound can oxidize over time if not stored properly. The amine-containing molecule may also be degraded or impure.
-
Steric Hindrance: The bulky nature of the molecules being conjugated can hinder the reaction.
-
Competing Reactions: If the reaction buffer contains primary amines (e.g., Tris buffer), it will compete with the target molecule for reaction with the aldehyde.
Solutions:
| Solution | Detailed Protocol/Action |
| Optimize Reaction pH | For reductive amination, perform the reaction in a buffer with a pH between 6.5 and 7.5. Aniline can be used as a catalyst to accelerate the reaction. |
| Use Fresh Reagents | Use freshly prepared solutions of this compound. Confirm the purity and concentration of your amine-containing molecule. |
| Adjust Molar Ratio | Increase the molar excess of this compound to drive the reaction to completion. A 10- to 50-fold molar excess is a common starting point for PEGylation reactions. |
| Choose Appropriate Buffer | Use an amine-free buffer such as phosphate-buffered saline (PBS) or HEPES for the conjugation reaction. |
| Extend Reaction Time/Increase Temperature | If the reaction is slow, consider increasing the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to avoid side reactions. |
Problem 3: Difficulty with Boc-Deprotection
Possible Causes:
-
Incomplete Reaction: The acidic conditions may not be strong enough, or the reaction time may be too short for complete deprotection.
-
Side Reactions: The strong acidic conditions required for Boc deprotection can lead to the degradation of other acid-sensitive functional groups in the molecule. The tert-butyl cation generated during deprotection can also cause unwanted side reactions.
-
Steric Hindrance: The PEG chain may sterically hinder the approach of the acid to the Boc-protected amine.
Solutions:
| Solution | Detailed Protocol/Action |
| Optimize Deprotection Conditions | A common method is to use a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA). The reaction is typically complete within 1-2 hours at room temperature. |
| Use Scavengers | To prevent side reactions from the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) to the deprotection mixture. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. |
| Milder Deprotection Methods | For acid-sensitive substrates, consider alternative deprotection methods such as using zinc bromide or TMSI in an organic solvent. |
| Monitor Reaction Progress | Use TLC or LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is more polar and will have a lower Rf value on TLC. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using this compound
This protocol describes the conjugation of the aldehyde group of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
Amine-free buffer (e.g., 0.1 M MES, 0.1 M HEPES, or PBS at pH 6.5-7.5)
-
Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Anhydrous DMSO or DMF (if needed for initial dissolution)
Procedure:
-
Dissolve Reactants: Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL. If this compound is not readily soluble in the buffer, dissolve it first in a minimal amount of anhydrous DMSO or DMF and then add it to the reaction mixture.
-
Add this compound: Add a 10- to 20-fold molar excess of this compound to the solution of the amine-containing molecule.
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring to form the Schiff base.
-
Add Reducing Agent: Add the reducing agent to the reaction mixture. For sodium cyanoborohydride, a final concentration of 20-50 mM is typically used.
-
Continue Incubation: Continue the reaction for another 2-4 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.
Protocol 2: General Procedure for Boc-Deprotection
This protocol describes the removal of the Boc protecting group from the PEG linker.
Materials:
-
Boc-protected PEG conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Cold diethyl ether
Procedure:
-
Dissolve Conjugate: Dissolve the Boc-protected PEG conjugate in DCM.
-
Prepare Deprotection Solution: Prepare a deprotection solution of 20-50% TFA in DCM. If your molecule is sensitive to acid-catalyzed side reactions, add a scavenger like TIS (2.5-5%).
-
Deprotection Reaction: Add the deprotection solution to the dissolved conjugate and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Remove Volatiles: Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
Precipitate Product: Add cold diethyl ether to the residue to precipitate the deprotected product (often as a TFA salt).
-
Isolate Product: Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether. Dry the product under vacuum.
Visualizations
References
Technical Support Center: Impact of PEG Linker Length on Ternary Complex Formation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the impact of linker length, specifically focusing on polyethylene glycol (PEG) based linkers like CHO-PEG12-Boc, on PROTAC-mediated ternary complex formation and protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[1] The molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.
The this compound linker is a type of PEG-based linker. PEG linkers are commonly used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[2][3][4] The "PEG12" component indicates a chain of 12 polyethylene glycol units. The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[5]
Q2: How does the length of the PEG linker, such as in a this compound linker, affect ternary complex formation and protein degradation?
The length of the PEG linker is a critical parameter that directly influences the efficacy of a PROTAC.
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.
-
Too long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to a less stable ternary complex and reduced degradation.
-
Optimal length: An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein.
The optimal linker length is specific to each PROTAC system (target protein, E3 ligase, and binding ligands) and must be determined empirically.
Q3: What is the "hook effect" and how does linker length relate to it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the desired ternary complex. The linker's properties, including its length, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.
Q4: What is cooperativity in the context of ternary complex formation and how is it influenced by the linker?
Cooperativity (α) is a measure of how the binding of a PROTAC to one of its target proteins influences its affinity for the other.
-
Positive cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the other protein (target protein), stabilizing the ternary complex.
-
Negative cooperativity (α < 1): The formation of a binary complex decreases the affinity for the other protein, destabilizing the ternary complex.
-
No cooperativity (α = 1): The binding events are independent.
The linker plays a crucial role in determining cooperativity by influencing the orientation and interactions between the target protein and the E3 ligase within the ternary complex. Favorable protein-protein interactions promoted by an optimal linker length can lead to positive cooperativity and more efficient degradation.
Troubleshooting Guides
Problem 1: Low or no degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG16) to identify the optimal length for your system. |
| Poor Cell Permeability | The hydrophilicity of the PEG linker can sometimes hinder passive diffusion across the cell membrane. Modify the linker by incorporating more lipophilic moieties or by exploring different linker compositions (e.g., alkyl chains) to improve cell permeability. |
| Incorrect Linker Attachment Point | The points at which the linker is attached to the target and E3 ligase ligands can significantly impact the geometry of the ternary complex. Synthesize and test analogs with different attachment points. |
| Formation of Unproductive Ternary Complex | Even if a ternary complex forms, it may not be in a productive conformation for ubiquitination. This can be due to a suboptimal linker. Consider redesigning the linker to alter the relative orientation of the two proteins. |
| PROTAC Instability | Assess the stability of your PROTAC in the cell culture medium and in cell lysates to ensure it is not degrading before it can act. |
Problem 2: A significant "hook effect" is observed at high PROTAC concentrations.
| Possible Cause | Troubleshooting Step |
| High PROTAC Concentration | At high concentrations, the formation of binary complexes is favored over the ternary complex. Perform a wide dose-response experiment (e.g., from pM to µM range) to identify the optimal concentration for maximal degradation and to fully characterize the bell-shaped curve. |
| Low Cooperativity | The ternary complex is not significantly more stable than the binary complexes. Redesign the PROTAC with different linker lengths or compositions to promote positive cooperativity. |
| High Binary Affinity | The individual ligands may have very high affinity for their respective proteins, favoring binary complex formation. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by ternary complex stability rather than high binary affinity. |
Data Presentation
The following tables summarize quantitative data from published studies, illustrating the impact of PEG linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Alkyl | 8 | >1000 | <10 |
| PROTAC 2 | Alkyl | 12 | 100 | 80 |
| PROTAC 3 | Alkyl | 16 | 10 | >95 |
| PROTAC 4 | Alkyl | 20 | 50 | 90 |
This table demonstrates that for ERα degradation, a 16-atom linker provided the optimal balance of length and flexibility, resulting in the lowest DC50 and highest Dmax.
Table 2: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl/Ether | <12 | No degradation | - |
| PROTAC B | Alkyl/Ether | 21 | 3 | 96 |
| PROTAC C | Alkyl/Ether | 29 | 292 | 76 |
This data shows that for TBK1 degradation, a linker length of at least 12 atoms was required, with the 21-atom linker being the most potent.
Table 3: Impact of Linker Length on Ternary Complex Affinity and Cooperativity for a BRD4-targeting PROTAC (MZ1)
| Bromodomain | Binary KD (PROTAC to VHL) (nM) | Ternary KD (PROTAC to VHL in presence of Bromodomain) (nM) | Cooperativity (α) |
| BRD4BD1 | 66 | 30 | ~2.2 |
| BRD4BD2 | 66 | 2 | ~33 |
This table illustrates how the same PROTAC can exhibit different cooperativity values when interacting with different domains of the same target protein, highlighting the subtle effects of linker-mediated interactions.
Experimental Protocols
1. Isothermal Titration Calorimetry (ITC) for Measuring Ternary Complex Formation and Cooperativity
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein
-
Purified E3 ligase complex (e.g., VCB complex for VHL)
-
PROTAC with this compound linker
-
Matched dialysis buffer
Protocol:
-
Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
Determine accurate protein and PROTAC concentrations.
-
-
Binary Titrations:
-
PROTAC into E3 Ligase:
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform the titration and record the heat changes.
-
-
PROTAC into Target Protein:
-
Fill the ITC cell with the target protein solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform the titration.
-
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing the E3 ligase (e.g., 10 µM) and a saturating concentration of the target protein.
-
Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform the titration.
-
-
Data Analysis:
-
Integrate the raw data and fit to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n for the binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary) .
-
2. Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation
Objective: To determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) for both binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents
-
Purified, tagged E3 ligase (e.g., biotinylated VCB)
-
Purified target protein
-
PROTAC with this compound linker
-
Running buffer
Protocol:
-
Immobilization:
-
Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD for the binary interaction.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to determine the kinetic parameters for ternary complex formation.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the KD values from the binary and ternary experiments.
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for ITC analysis.
Caption: Troubleshooting workflow for low PROTAC activity.
References
Technical Support Center: Optimizing Linker Length for Kinase-Targeting PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when optimizing the linker length for PROTACs targeting kinases.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a kinase-targeting PROTAC?
A1: The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the kinase-binding molecule (the "warhead") to the E3 ligase-recruiting ligand.[1][2][3] Its primary function is to facilitate the formation of a stable and productive ternary complex, which consists of the target kinase, the PROTAC, and the E3 ligase.[4][5] This proximity is essential for the E3 ligase to transfer ubiquitin to the target kinase, marking it for degradation by the cell's proteasome. The linker's length, chemical composition, and attachment points significantly influence the PROTAC's overall efficacy.
Q2: How does linker length specifically impact the efficacy of a kinase PROTAC?
A2: Linker length is a critical determinant of PROTAC efficacy that must be empirically optimized for each specific kinase and E3 ligase pair.
-
If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the kinase and the E3 ligase, thus inhibiting the formation of a productive ternary complex.
-
If the linker is too long, it can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination. It may also lead to unproductive binding modes. An optimal linker length properly orients the kinase and E3 ligase, facilitating favorable protein-protein interactions that enhance ternary complex stability and lead to efficient degradation.
Q3: What are the most common types of linkers used for PROTACs?
A3: The most common linkers are flexible polyethylene glycol (PEG) and alkyl chains. These are widely used due to their flexibility, which can accommodate the formation of a productive ternary complex. However, there is a growing shift towards more rigid or functional linkers to improve physicochemical properties. Linkers incorporating rigid motifs like piperazine, piperidine, or triazole rings are used to reduce conformational flexibility and the associated entropic penalty upon binding, potentially increasing potency.
Q4: Besides length, what other linker properties should be considered?
A4: Linker composition significantly impacts a PROTAC's drug-like properties, including solubility, cell permeability, and metabolic stability. The attachment points of the linker to the warhead and E3 ligase ligand are also crucial. The linker's exit vector from the ligand binding pocket can influence the orientation of the recruited proteins and the stability of the ternary complex. Additionally, linker rigidity can reduce the entropic penalty of ternary complex formation, potentially leading to higher potency.
Q5: What is the "hook effect" in the context of PROTACs and how does the linker relate to it?
A5: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC:Kinase or PROTAC:E3 Ligase) rather than the productive ternary complex (Kinase:PROTAC:E3 Ligase). These binary complexes are non-productive for degradation and sequester the components needed for the ternary complex. While not directly caused by the linker, the linker's properties can influence the stability of both binary and ternary complexes, and observing a hook effect necessitates careful dose-response studies to find the optimal concentration range.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of kinase-targeting PROTACs.
Problem 1: My PROTAC shows good binary binding to the kinase and the E3 ligase, but I observe no significant protein degradation.
-
Possible Cause 1: Suboptimal Linker Length. Even with strong binary affinities, the linker may not have the correct length or geometry to support a stable and productive ternary complex. The spatial orientation required for ubiquitination is critical.
-
Solution: Synthesize a library of PROTACs with varying linker lengths and compositions. Even minor changes, such as adding or removing a single ethylene glycol unit, can dramatically impact degradation efficacy.
-
-
Possible Cause 2: Inefficient Ternary Complex Formation. The linker may not be promoting positive cooperativity between the kinase and the E3 ligase.
-
Solution: Directly evaluate ternary complex formation using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or FRET-based assays. This can provide quantitative data on the stability of the ternary complex.
-
-
Possible Cause 3: Poor Cell Permeability. The PROTAC's physicochemical properties, influenced by the linker, may prevent it from reaching sufficient intracellular concentrations.
-
Solution: Assess cell permeability using cellular uptake assays. Modify the linker to improve physicochemical properties, for instance, by incorporating more hydrophilic PEG units to improve solubility or replacing a hydrophobic linker with a more hydrophilic one.
-
Problem 2: The PROTAC is effective, but shows high cellular toxicity or off-target effects.
-
Possible Cause 1: Concentration is Too High. High concentrations can lead to off-target effects or on-target toxicity if the kinase is essential for cell viability.
-
Solution: Perform a detailed dose-response experiment to determine the lowest effective concentration that achieves maximal degradation (Dmax) with minimal impact on cell viability.
-
-
Possible Cause 2: Off-Target Degradation. The warhead may not be sufficiently selective, or the linker may enable the degradation of other kinases.
-
Solution: Confirm the selectivity of the kinase warhead using kinase profiling assays. Consider redesigning the linker; altering linker length has been shown to impart selectivity and abolish the degradation of unintended targets.
-
-
Possible Cause 3: CRBN Neosubstrate Degradation. If using a CRBN-based PROTAC, the molecule could be inducing degradation of endogenous CRBN neosubstrates.
-
Solution: Synthesize an inactive control PROTAC where the E3 ligase-binding motif is modified (e.g., methylated) to prevent binding. This control can help differentiate between on-target and off-target effects related to CRBN engagement.
-
Data Presentation: Impact of Linker Length on Kinase Degradation
The optimal linker length is highly dependent on the specific target kinase and E3 ligase pair. The following tables summarize quantitative data from studies illustrating this principle.
Table 1: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC Series | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cooperativity (α) |
| BTK Degrader A | PEG | 9 (2 PEG units) | > 5000 | < 20 | - |
| BTK Degrader B | PEG | 12 (3 PEG units) | 40 | ~90 | > 1 |
| BTK Degrader C | PEG | 15 (4 PEG units) | 4 | > 95 | > 1 |
| BTK Degrader D | PEG | 21 (6 PEG units) | 1 | > 95 | ~ 1 (No Cooperativity) |
Data is illustrative, compiled from principles described in literature. Longer linkers were potent but lacked positive cooperativity, which was offset by the entropic cost of reduced flexibility.
Table 2: Impact of Linker Length on p38α Degradation
| PROTAC Series | E3 Ligase | Linker Length (atoms) | Degradation Efficacy |
| NR-Series 1 | CRBN | < 15 | Poor Degradation |
| NR-Series 2 | CRBN | 15-17 | Optimal Degradation |
| NR-Series 3 | CRBN | 20 | Efficient Degradation |
Data summarized from a study on p38α degradation, highlighting an optimal range.
Table 3: Impact of Linker Length on EGFR/HER2 Degradation
| PROTAC Compound | Target(s) | Linker Composition | Effect of Linker Extension |
| Compound 27 | EGFR/HER2 | PEG | Degrades both EGFR and HER2 |
| Compound 28 | EGFR | PEG + 1 EG unit | Abolished HER2 degradation |
This data illustrates how a single ethylene glycol (EG) unit extension can confer selectivity.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: The catalytic cycle of PROTAC-mediated kinase degradation.
Caption: Experimental workflow for PROTAC linker optimization.
Caption: Logical relationship between linker length and PROTAC efficacy.
Key Experimental Protocols
Accurate evaluation of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for essential experiments.
Protocol 1: Western Blot Analysis for Kinase Degradation
This is the standard method for quantifying the reduction in target kinase levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere. The next day, treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific to the target kinase and a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
-
Analysis: Normalize the target kinase signal to the loading control signal. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a biophysical technique used to measure the binding kinetics and affinity of the interactions required for ternary complex formation in real-time.
-
Chip Preparation: Immobilize one of the proteins (e.g., the biotinylated E3 ligase) onto a streptavidin-coated sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3): Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (kₐ, kₔ) and affinity (K₋) of the PROTAC binding to the E3 ligase.
-
Ternary Complex Formation: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target kinase over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities and kinetics. A positive cooperativity value (α > 1) indicates that the presence of the kinase enhances the binding of the PROTAC to the E3 ligase (or vice-versa), which is a favorable characteristic for a potent degrader.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of PEGylated Proteins
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated proteins?
The purification of PEGylated proteins is complex due to the heterogeneity of the PEGylation reaction mixture. This mixture often contains the desired PEGylated protein alongside unreacted protein, excess polyethylene glycol (PEG), and various PEGylated species, including multi-PEGylated proteins and positional isomers. The attached PEG chains can also shield the protein's surface charge and alter its hydrodynamic radius, making separation by traditional chromatographic methods challenging.[][2][3][4]
Q2: Which chromatographic techniques are most commonly used for PEGylated protein purification?
The most prevalent methods are Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).[] Often, a combination of these techniques is required to achieve high purity.
Q3: How does PEGylation affect a protein's behavior in Ion Exchange Chromatography (IEX)?
The covalent attachment of neutral PEG chains can mask the charged residues on the protein surface, a phenomenon known as the "charge shielding effect." This can weaken the protein's interaction with the IEX resin, leading to earlier elution than the unmodified protein. This altered interaction can be exploited to separate PEGylated from non-PEGylated proteins and even different degrees of PEGylation.
Q4: Why is Size Exclusion Chromatography (SEC) challenging for separating different PEGylated species?
While SEC is effective at removing unreacted PEG and separating PEGylated from non-PEGylated proteins due to the significant size difference, it often provides poor resolution for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) or positional isomers. This is because the increase in hydrodynamic radius with each additional PEG molecule is not always substantial enough for effective separation, especially for larger proteins or smaller PEG chains.
Q5: What are the main limitations of Hydrophobic Interaction Chromatography (HIC) for this application?
HIC separates proteins based on their surface hydrophobicity. While PEGylation can alter a protein's hydrophobicity, HIC often suffers from low binding capacity and poor resolution for PEGylated proteins. The success of HIC is highly dependent on the specific protein and the size of the attached PEG.
Troubleshooting Guides
Issue 1: Low Yield of Purified PEGylated Protein
Possible Causes:
-
Protein Aggregation: PEGylation can sometimes induce protein aggregation, leading to loss of product during purification.
-
Poor Binding to Chromatography Resin: The PEG chains may interfere with the protein's ability to bind effectively to the chromatography matrix.
-
Suboptimal Elution Conditions: The elution buffer may not be strong enough to displace the PEGylated protein from the column, or it may be too harsh, causing the protein to denature and precipitate.
-
Non-specific Binding: The PEGylated protein may bind irreversibly to the column matrix or other surfaces.
Troubleshooting Steps:
-
Assess for Aggregation:
-
Analyze the crude PEGylation reaction mixture and purified fractions by Size Exclusion Chromatography (SEC) to detect aggregates.
-
If aggregation is present, consider optimizing the PEGylation reaction conditions (e.g., pH, temperature, protein concentration) or adding stabilizing excipients like arginine or sucrose to the purification buffers.
-
-
Optimize Chromatography Conditions:
-
IEX: If binding is weak, adjust the pH of the loading buffer to maximize the charge difference between your protein and the resin. A shallower salt gradient during elution may improve resolution and yield.
-
HIC: Systematically screen different salt types (e.g., ammonium sulfate, sodium chloride) and concentrations in the binding buffer to find the optimal conditions for binding without causing precipitation. A decreasing salt gradient is used for elution.
-
SEC: Ensure the column is properly calibrated and the mobile phase is optimized to prevent interactions between the protein and the stationary phase.
-
-
Review Elution Strategy:
-
For IEX and HIC, try a step gradient for elution in addition to a linear gradient to see if a sharper elution peak and higher recovery can be achieved.
-
Ensure the pH of the elution buffer is compatible with the stability of your protein.
-
Issue 2: Poor Resolution and Purity
Possible Causes:
-
Co-elution of Different Species: Unreacted protein, different degrees of PEGylation (mono-, di-, multi-PEGylated), and positional isomers may elute closely together.
-
Column Overloading: Exceeding the binding capacity of the column can lead to broad peaks and poor separation.
-
Inappropriate Column Chemistry or Pore Size: The chosen stationary phase may not be suitable for the size and properties of the PEGylated protein.
Troubleshooting Steps:
-
Employ Orthogonal Purification Methods:
-
A multi-step purification strategy is often necessary. For example, an initial IEX step to separate based on charge can be followed by an SEC step to separate based on size. HIC can be used as a polishing step.
-
-
Optimize Gradient and Flow Rate:
-
In IEX and HIC, use a shallower gradient to improve the separation of closely eluting species.
-
Reducing the flow rate can also enhance resolution, although it will increase the run time.
-
-
Select the Appropriate Column:
-
For SEC, choose a column with a pore size that provides optimal resolution in the molecular weight range of your PEGylated protein and its contaminants.
-
For IEX, consider both strong and weak ion exchangers to find the best selectivity.
-
Issue 3: Unexpected Peaks in Chromatography
Possible Causes:
-
Protein Aggregates or Fragments: Aggregates will typically elute earlier in SEC, while fragments will elute later.
-
Positional Isomers: If the PEGylation is not site-specific, multiple positional isomers can exist, each with slightly different properties that may lead to separate peaks in high-resolution techniques like IEX or Reverse Phase Chromatography (RPC).
-
Contaminants from the PEG Reagent: The PEG reagent itself may contain impurities.
-
On-column Protein Modification: The protein may undergo degradation or modification while on the column.
Troubleshooting Steps:
-
Characterize the Peaks:
-
Collect the fractions corresponding to the unexpected peaks and analyze them by SDS-PAGE and Mass Spectrometry (e.g., MALDI-TOF) to identify their contents.
-
-
Review the PEGylation Reaction:
-
Analyze the starting PEG reagent for purity.
-
Optimize the reaction to minimize the formation of byproducts.
-
-
Assess Column and System Integrity:
-
Ensure the chromatography system is clean and free of contaminants from previous runs.
-
Run a blank gradient to check for ghost peaks.
-
For SEC, microbial contamination can lead to unexpected peaks.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for PEGylated Protein Purification
| Feature | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) | Hydrophobic Interaction Chromatography (HIC) |
| Primary Separation Principle | Hydrodynamic Radius (Size) | Net Surface Charge | Surface Hydrophobicity |
| Typical Application | Removal of free PEG, separation of aggregates and non-PEGylated protein. | Separation of different degrees of PEGylation and positional isomers. | Polishing step, orthogonal separation to IEX. |
| Resolution of PEGylated Species | Generally low for species with similar sizes. | Can be high, depending on the charge difference. | Variable, often low to moderate. |
| Binding Capacity | N/A (non-binding mode) | Can be high, but may be reduced by PEG shielding. | Generally lower than IEX. |
| Typical Yield | >90% | 70-95% | 60-90% |
| Common Challenges | Poor resolution of similar-sized species, potential for non-specific interactions. | Charge shielding by PEG, reduced binding capacity. | Protein precipitation at high salt concentrations, low capacity, and resolution. |
Note: Yield and resolution are highly dependent on the specific protein, PEG size, and experimental conditions.
Experimental Protocols
Protocol 1: General Workflow for PEGylated Protein Purification
This protocol outlines a typical multi-step approach for purifying a PEGylated protein.
1. Initial Capture and Removal of Unreacted Protein (Ion Exchange Chromatography)
-
Column: A strong or weak ion exchange column (e.g., Q Sepharose, SP Sepharose), selected based on the protein's isoelectric point (pI).
-
Buffer A (Binding Buffer): A low ionic strength buffer at a pH where the target PEGylated protein binds to the column while the unreacted protein may have a different affinity.
-
Buffer B (Elution Buffer): Buffer A with a high concentration of salt (e.g., 1 M NaCl).
-
Procedure:
-
Equilibrate the column with Buffer A.
-
Load the PEGylation reaction mixture onto the column.
-
Wash the column with Buffer A to remove unbound material.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer B.
-
Collect fractions and analyze by SDS-PAGE and/or SEC to identify fractions containing the PEGylated protein.
-
2. Removal of Free PEG and Aggregates (Size Exclusion Chromatography)
-
Column: A size exclusion column with an appropriate fractionation range (e.g., Superdex 200, Sephacryl S-300).
-
Mobile Phase: A buffer that maintains the stability of the protein (e.g., phosphate-buffered saline, PBS).
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Concentrate the pooled fractions from the IEX step if necessary.
-
Load the sample onto the SEC column.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions corresponding to the monomeric PEGylated protein peak.
-
3. Polishing Step (Hydrophobic Interaction Chromatography)
-
Column: A HIC column with a suitable hydrophobic ligand (e.g., Phenyl, Butyl, or Octyl Sepharose).
-
Buffer A (Binding Buffer): A high salt buffer (e.g., 1-2 M ammonium sulfate in a phosphate or Tris buffer).
-
Buffer B (Elution Buffer): The same buffer as Buffer A but without the salt.
-
Procedure:
-
Add salt to the pooled fractions from the SEC step to match the concentration in Buffer A.
-
Equilibrate the HIC column with Buffer A.
-
Load the sample onto the column.
-
Wash the column with Buffer A.
-
Elute with a decreasing salt gradient (0-100% Buffer B).
-
Collect and analyze fractions for purity.
-
Protocol 2: SDS-PAGE Analysis of PEGylated Proteins
-
Materials: Precast or hand-cast polyacrylamide gels (gradient gels, e.g., 4-12%, are often effective), SDS-PAGE running buffer, sample loading buffer, protein molecular weight standards.
-
Procedure:
-
Prepare samples by mixing with sample loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol) and heating at 95°C for 5 minutes.
-
Load the samples and molecular weight standards onto the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a more sensitive silver stain) to visualize the protein bands. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a smear or a series of discrete bands at a higher apparent molecular weight.
-
Protocol 3: MALDI-TOF MS Analysis of PEGylated Proteins
-
Materials: MALDI-TOF mass spectrometer, MALDI target plate, matrix solution (e.g., sinapic acid for larger proteins).
-
Procedure:
-
Mix the purified PEGylated protein sample with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Insert the plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein with a different number of attached PEG units.
-
Visualizations
Caption: General workflow for the purification of PEGylated proteins.
Caption: Troubleshooting decision tree for low purity issues.
References
CHO-PEG12-Boc storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the storage and handling of CHO-PEG12-Boc. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a discrete polyethylene glycol (dPEG®) linker containing a terminal aldehyde (CHO) group and a Boc-protected amine. The defined molecular weight and structure of the 12-unit PEG chain allow for the creation of more homogeneous conjugates compared to traditional, polydisperse PEG reagents. It is commonly used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and for modifying proteins, peptides, or other molecules where a hydrophilic spacer is needed to improve solubility and pharmacokinetic properties.[1][]
Q2: What are the general storage recommendations for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound at temperatures between 2-8°C for short-term storage and at -20°C for long-term storage to prevent degradation.[] The compound should be kept in a tightly sealed container, protected from moisture and light.[3]
Q3: How stable is the Boc protecting group?
A3: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions. It is generally stable under neutral and basic conditions. Prolonged exposure to even mildly acidic conditions, such as those used in reverse-phase chromatography with trifluoroacetic acid (TFA), can lead to premature deprotection. It is crucial to ensure that all reaction and storage conditions are not acidic if the Boc group needs to remain intact.
Q4: What are the main challenges when working with PEGylated compounds like this compound?
A4: The primary challenges with PEGylated compounds include:
-
Heterogeneity: Reactions can result in a mixture of products with varying degrees of PEGylation.
-
Difficult Detection: The PEG moiety lacks a strong chromophore, making detection by standard HPLC-UV methods challenging.
-
Altered Properties: The addition of the PEG chain can alter the physicochemical properties of the parent molecule, potentially affecting solubility and aggregation.
-
Characterization Complexity: The polymer nature of PEG can complicate analysis by techniques like mass spectrometry.
Storage and Handling Best Practices
Proper storage and handling are critical for ensuring the stability and reactivity of this compound. Below is a summary of best practices.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Short-term: 2-8°C | Minimizes degradation for frequently used aliquots. |
| Long-term: -20°C | Preserves the integrity of the compound over extended periods. | |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Prevents oxidation of the aldehyde group and degradation from moisture. |
| Container | Use a tightly sealed, amber vial or a container protected from light. | Protects the compound from light-induced degradation and moisture. |
| Moisture | Avoid repeated freeze-thaw cycles and exposure to humidity. | Moisture can lead to hydrolysis of the compound. |
Handling Procedures
-
Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation of moisture inside the vial.
-
Inert Atmosphere: When handling the solid compound, it is best practice to work in a glove box or under a stream of inert gas.
-
Solution Preparation: Prepare solutions immediately before use. Use anhydrous solvents if the reaction chemistry is sensitive to water.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the compound.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Low Reaction Yield
Problem: The conjugation reaction with this compound results in a low yield of the desired product.
| Possible Cause | Suggested Solution |
| Suboptimal Molar Ratio | Increase the molar excess of this compound relative to the substrate. A 5 to 20-fold molar excess is a common starting point. |
| Incorrect pH | The reductive amination reaction is pH-dependent. Optimize the pH of the reaction buffer, typically in the range of 6-7. |
| Degraded Reagent | The aldehyde group may have oxidized. Use a fresh vial of this compound and ensure it was stored properly. |
| Inactive Reducing Agent | For reductive amination, the reducing agent (e.g., sodium cyanoborohydride) is critical. Use a fresh supply and store it in a desiccator. |
Incomplete Reaction
Problem: Analysis of the reaction mixture shows a significant amount of unreacted starting material.
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time | Increase the reaction time and monitor the progress at various time points (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration. |
| Low Reaction Temperature | While some reactions proceed at room temperature, gentle heating may be required. Check the recommended temperature for your specific reaction. |
| Steric Hindrance | The reaction site on the substrate molecule may be sterically hindered. Consider using a longer PEG linker to overcome this. |
Difficulty in Product Characterization
Problem: Issues arise during the purification and analysis of the PEGylated product.
| Analytical Technique | Common Issue | Troubleshooting Steps |
| HPLC | Broad peaks or poor resolution. | Optimize the mobile phase and gradient. Operating at a higher column temperature (e.g., 60-90 °C) can improve peak shape. |
| Mass Spectrometry | Low signal intensity or poor ionization. | The large PEG molecule can suppress ionization. Optimize MS source parameters and use a mobile phase that promotes efficient ionization. |
| NMR | Inaccurate quantification. | Use the characteristic PEG methylene proton signal (~3.6 ppm) for quantification and ensure a sufficient relaxation delay in the NMR experiment. |
Experimental Protocols
General Protocol for Reductive Amination
This protocol describes a general method for conjugating this compound to a primary amine-containing molecule (e.g., a protein or peptide).
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Dissolve the Substrate: Prepare a solution of the amine-containing molecule in a suitable reaction buffer (e.g., phosphate buffer) at a pH of 6-7.
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Prepare this compound Solution: Immediately before use, dissolve this compound in the same reaction buffer or a compatible anhydrous organic solvent.
-
Reaction Initiation: Add the desired molar excess of the this compound solution to the substrate solution.
-
Incubation: Allow the reaction to proceed at room temperature or a specified temperature for 2-4 hours to form the Schiff base intermediate.
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Reduction: Add a fresh solution of a reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture.
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Final Incubation: Continue the incubation for an additional 2-24 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., HPLC or LC-MS).
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Quenching and Purification: Quench any remaining reactive species as needed and purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
Visualizations
References
preventing oxidation of the aldehyde group in CHO-PEG12-Boc
This guide provides researchers, scientists, and drug development professionals with essential information for handling and troubleshooting CHO-PEG12-Boc, with a specific focus on preventing the oxidation of its reactive aldehyde group.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The terminal aldehyde group is susceptible to oxidation, which converts it into a non-reactive carboxylic acid.[1] This is the most common cause of reagent inactivation and can be accelerated by exposure to atmospheric oxygen, elevated temperatures, and light.[1][2]
Q2: What are the optimal long-term storage conditions for solid this compound?
A2: To ensure the long-term stability and reactivity of the aldehyde group, the reagent should be stored at -20°C or lower, under a dry, inert atmosphere such as argon or nitrogen, and protected from light.[1][3] Keeping the container tightly sealed with a desiccant is also recommended to prevent moisture-facilitated degradation.
Q3: How should I handle the reagent when taking it out of the freezer?
A3: Before opening the container, it is crucial to allow it to warm to room temperature. This prevents atmospheric moisture from condensing onto the cold solid, which could compromise the reagent's integrity.
Q4: What is the best practice for using a single vial of the reagent multiple times?
A4: To maintain activity, it is best to repackage the reagent into smaller, single-use aliquots under an inert atmosphere. If this is not possible, after dispensing the desired amount, the container should be backfilled with argon or nitrogen before resealing to maintain an inert atmosphere for the remaining material.
Q5: Can I prepare a stock solution of this compound and store it for later use?
A5: It is strongly recommended to prepare solutions fresh and use them promptly. Aldehydes are less stable in solution and can degrade over time. If a stock solution must be made, it should be prepared in a suitable dry solvent (e.g., DMSO), blanketed with inert gas, and stored at -20°C for a very limited time. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Low Conjugation Efficiency
Problem: My bioconjugation reaction (e.g., reductive amination, oxime ligation) with this compound has a low or no yield.
Possible Cause: The aldehyde group on the this compound reagent may have oxidized to an inactive carboxylic acid due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the reagent was stored according to the recommended guidelines (see Table 1). Exposure to air, moisture, or light can significantly reduce its reactivity.
-
Perform a Quality Control Test: Before using the reagent in a critical experiment, you can perform a simple qualitative test to confirm the presence of the aldehyde group. The Tollens' test (also known as the silver mirror test) is a classic and reliable method for this purpose.
-
Use a Fresh Reagent: If storage conditions were suboptimal or if the quality control test fails, it is best to discard the suspect vial and use a new, properly stored lot of this compound to ensure experimental success.
Data and Protocols
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or lower | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Store under a dry, inert gas (Argon or Nitrogen) | Protects the aldehyde group from oxidation by atmospheric oxygen. |
| Moisture Control | Keep in a tightly sealed container with desiccant | Prevents hydration of the aldehyde and moisture-facilitated degradation. |
| Light Protection | Store in the dark or in an amber vial | Prevents light-induced degradation. |
| Handling | Warm to room temperature before opening | Prevents condensation of moisture onto the cold reagent. |
| Solution Preparation | Prepare solutions fresh immediately before use | Avoids degradation that can occur when the reagent is in solution. |
Experimental Protocol: Qualitative Assessment of Aldehyde Integrity using Tollens' Test
This protocol describes a method to quickly verify the presence of the reactive aldehyde group. A positive result indicates an active reagent, while a negative result suggests oxidation.
Reagents:
-
Silver nitrate (AgNO₃) solution (e.g., 5%)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Dilute ammonium hydroxide (NH₄OH) solution (e.g., 2%)
-
A small sample of your this compound
-
A known aldehyde (e.g., acetaldehyde) as a positive control
-
A known ketone (e.g., acetone) as a negative control
Procedure:
-
Prepare Tollens' Reagent: In a clean glass test tube, add 1-2 mL of the silver nitrate solution. Add one drop of the sodium hydroxide solution to form a precipitate of silver(I) oxide. Add the dilute ammonium hydroxide solution dropwise, with shaking, until the precipitate just redissolves. This freshly prepared solution is Tollens' reagent.
-
Perform the Test: Add a small amount (a few milligrams) of your this compound to the Tollens' reagent.
-
Incubate: Gently warm the test tube in a water bath (around 60°C) for a few minutes. Do not heat aggressively.
-
Observe: Look for the formation of a silver mirror on the inside of the test tube or a grey/black precipitate of silver.
Expected Results:
-
Positive Result (Aldehyde Present): The formation of a silver mirror on the test tube wall indicates that the aldehyde group is present and active.
-
Negative Result (Aldehyde Absent/Oxidized): If the solution remains colorless and no precipitate forms, the aldehyde group has likely been oxidized.
Visual Guides
References
Technical Support Center: Controlling the Stoichiometry of CHO-PEG12-Boc Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you control the stoichiometry and achieve optimal results in your CHO-PEG12-Boc reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its reactive ends?
A this compound is a discrete polyethylene glycol (PEG)-based linker used extensively in the synthesis of bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[1] It features two distinct functional groups at its termini:
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An aldehyde (CHO) group: This end can react with primary amines (e.g., on a protein) through reductive amination or with hydrazide-modified molecules to form a stable hydrazone bond.[2]
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A Boc-protected amine (NH-Boc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[3] It is stable under most basic and nucleophilic conditions but can be efficiently removed using strong acid (a process called deprotection) to reveal a primary amine.[3][4] This newly exposed amine is then available for conjugation, typically with an activated carboxylic acid (like an NHS ester) to form an amide bond.
Q2: Why is controlling stoichiometry so critical in bioconjugation reactions?
Controlling stoichiometry—the molar ratio of reactants—is fundamental to achieving the desired degree of modification and ensuring the homogeneity of the final product. Unlike conventional small-molecule chemistry, bioconjugation often involves large, complex biomolecules at low concentrations.
Key reasons for strict stoichiometric control include:
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Preventing Over- or Under-modification: An incorrect ratio can lead to a heterogeneous mixture of products with varying numbers of linkers attached, which complicates analysis and can negatively impact biological activity.
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Avoiding Unwanted Side Reactions: An excess of a linker or reagent can sometimes lead to modification at less reactive, non-specific sites or the formation of dimers and aggregates.
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Maximizing Yield: Optimizing the molar ratio is essential for driving the reaction to completion, especially when one of the starting materials is rare or expensive.
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Ensuring Reproducibility: Precise control over reactant quantities is necessary for consistent, batch-to-batch manufacturing of the bioconjugate.
Q3: How do I determine the optimal molar ratio of the linker to my target molecule?
The optimal molar ratio depends on the number of available reactive sites on your target molecule and the desired degree of labeling. It is typically determined empirically through a series of small-scale optimization reactions. A common starting point is to use a slight to moderate excess of the smaller molecule (often the PEG linker) to drive the reaction.
| Reactant | Molar Ratio (Linker:Target) | Purpose |
| Target Molecule | 1 | The limiting reagent. |
| This compound Linker | 1:1 to 10:1 | Start with a low excess (e.g., 1.5x) and increase incrementally. Higher ratios may be needed to overcome low reactivity or steric hindrance. |
Q4: What are the recommended analytical techniques to monitor the reaction and characterize the final product?
Characterizing PEGylated products can be challenging due to their heterogeneity and the fact that PEG itself lacks a strong UV chromophore. A combination of methods is often required:
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase (RP)-HPLC are essential for separating the PEGylated product from unreacted starting materials and byproducts.
-
Mass Spectrometry (MS): MS and coupled techniques like LC-MS are the methods of choice for confirming the molecular weight of the conjugate and determining the precise degree of PEGylation.
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Charged Aerosol Detection (CAD): When coupled with HPLC, CAD can quantify PEG and PEGylated molecules that lack a UV chromophore, providing a more accurate assessment of reaction components.
Section 2: Troubleshooting Guides
Problem: Low or No Conjugation Yield
Q: My reaction yield is very low. What are the common causes and how can I fix it?
Low yield is a frequent issue in bioconjugation. The underlying cause can often be traced to one of the factors outlined below.
If the Boc-protected amine is your intended reactive site, its complete deprotection is a critical prerequisite. Incomplete removal of the Boc group will result in a lower concentration of reactive linker.
Troubleshooting Steps:
-
Verify Acid Strength and Concentration: Use a strong acid like Trifluoroacetic acid (TFA), typically at a concentration of 20-50% in a solvent like dichloromethane (DCM). If deprotection is still incomplete, consider a stronger system like 4M HCl in dioxane.
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Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or LC-MS and extend the duration until all starting material is consumed. Gentle warming can sometimes be applied, but must be done cautiously.
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Ensure Proper Solvation: The Boc-protected linker must be fully dissolved for the acid to be effective. Ensure the chosen solvent provides good solubility.
The efficiency of many conjugation reactions is highly dependent on the pH and buffer composition.
Troubleshooting Steps:
-
Optimize pH: The optimal pH depends on the specific reaction. For reductive amination, the reaction is typically performed at a slightly acidic pH (6.0-7.0) to facilitate imine formation. For NHS ester reactions with a deprotected amine, a pH of 7.2-8.5 is generally preferred.
-
Avoid Interfering Buffer Components: Do not use buffers containing primary amines (e.g., Tris) or other nucleophiles, as they will compete with your target molecule for reaction with the linker. Good choices include phosphate, borate, or MES buffers.
| Parameter | Reductive Amination (CHO end) | NHS Ester Coupling (Amine end) |
| Optimal pH | 6.0 - 7.0 | 7.2 - 8.5 |
| Recommended Buffers | MES, PBS | PBS, Borate Buffer |
| Temperature | Room Temperature | 4°C to Room Temperature |
| Typical Reaction Time | 2 - 24 hours | 1 - 4 hours |
The reactive site on your target biomolecule may be sterically hindered, preventing the PEG linker from accessing it efficiently.
Troubleshooting Steps:
-
Increase Molar Excess of Linker: A higher concentration of the linker can sometimes overcome kinetic barriers.
-
Extend Reaction Time: Allow more time for the conjugation to proceed.
-
Consider Alternative Linker Lengths: If steric hindrance is a persistent issue, a PEG linker with a longer or shorter chain length might be more suitable.
Problem: Formation of Multiple Products or Aggregates
Q: My analysis shows a heterogeneous mixture of products instead of a single desired conjugate. Why is this happening?
Product heterogeneity is a common challenge, especially when working with proteins that have multiple potential reaction sites (e.g., numerous lysine residues).
The linker may be reacting with unintended functional groups on the target molecule.
Troubleshooting Steps:
-
Refine Reaction Conditions: Strictly control the pH to favor the desired reaction. For example, maintaining a pH around 7 can help favor N-terminal amine modification over lysine side chains in some proteins.
-
Reduce Molar Ratio: Lowering the molar excess of the linker can decrease the likelihood of it reacting with less-reactive, non-target sites.
If your target has multiple accessible reactive sites, using too much linker or allowing the reaction to proceed for too long can result in multiple linkers being attached to a single molecule.
Troubleshooting Steps:
-
Perform a Titration Study: Systematically vary the molar ratio of the linker to the target molecule (e.g., 0.5:1, 1:1, 2:1, 5:1) and analyze the product distribution for each ratio to find the optimal condition.
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Reduce Reaction Time: Quench the reaction at earlier time points to limit the extent of modification.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection
This protocol describes the removal of the Boc protecting group from the amine terminus of the this compound linker using TFA.
Materials:
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Boc-protected PEG linker
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Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, such as triisopropylsilane (TIS)
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Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1 M) under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If your substrate is sensitive to side reactions from the released tert-butyl cation, add a scavenger like TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To remove residual TFA, co-evaporate the residue with toluene (3x).
-
The resulting deprotected linker (as a TFA salt) can often be used directly in the next step or purified further.
Protocol 2: General Procedure for Reductive Amination with the Aldehyde Terminus
This protocol outlines the conjugation of the aldehyde group of the linker to a primary amine on a target protein.
Materials:
-
This compound linker
-
Amine-containing target molecule (e.g., protein)
-
Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reducing agent (e.g., sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (STAB))
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., SEC column)
Procedure:
-
Dissolve the target molecule in the reaction buffer to a known concentration.
-
Dissolve the this compound linker in the reaction buffer (or a compatible solvent like DMSO) to create a stock solution.
-
Add the desired molar excess of the linker solution to the target molecule solution. Mix gently.
-
Add the reducing agent (e.g., NaCNBH₃ to a final concentration of ~20 mM).
-
Allow the reaction to proceed at room temperature for 2-24 hours with gentle stirring.
-
Monitor the reaction progress using an appropriate analytical method (e.g., SDS-PAGE, LC-MS).
-
Once the desired level of conjugation is reached, quench the reaction by adding the quenching solution to react with any remaining aldehyde groups.
-
Purify the resulting conjugate from excess linker and reagents using a suitable method, such as size-exclusion chromatography (SEC).
Section 4: Visual Guides
Caption: Reaction pathways for the this compound linker.
References
Technical Support Center: Strategies to Enhance CHO-PEG12-Boc PROTAC Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a focus on those incorporating a CHO-PEG12-Boc linker moiety.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, which contains a this compound linker, shows poor target degradation in cellular assays despite high binding affinity in biochemical assays. Could cell permeability be the issue?
A1: Yes, a significant drop in potency between biochemical and cellular assays is a strong indicator of poor cell permeability.[1][2][3] PROTACs are large molecules, often with molecular weights exceeding 800 Da, which places them in the "beyond Rule of Five" (bRo5) chemical space.[2][4] These characteristics, including a high polar surface area (PSA), can significantly impede their ability to passively diffuse across the cell membrane and reach their intracellular targets.
Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
A2: Several physicochemical properties are critical for a PROTAC's ability to cross the cell membrane. Key factors include:
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Molecular Weight (MW): Higher MW generally correlates with lower passive diffusion.
-
Polar Surface Area (PSA): A large PSA can limit membrane permeability.
-
Lipophilicity (LogP): An optimal LogP is crucial. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or entrapment within the cell membrane.
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Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can reduce permeability.
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Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a folded, more compact conformation with reduced exposed polarity can enhance cell permeability. This is often referred to as the "chameleon effect".
Q3: How does the PEG linker in my this compound PROTAC affect its cell permeability?
A3: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to enhance solubility and provide flexibility. The PEG chain can help shield the polar surface area of the molecule, which can aid in cell entry. However, a long PEG linker like PEG12 also contributes to a higher molecular weight and increased flexibility, which can negatively impact permeability. Finding the optimal linker length is a critical aspect of PROTAC design, balancing solubility, permeability, and the ability to form a stable and productive ternary complex.
Q4: Should I consider modifying or removing the Boc (tert-Butyloxycarbonyl) group in my PROTAC?
A4: The Boc group is a bulky and lipophilic protecting group. While it can influence the overall conformation, its large size can increase the molecular weight and potentially hinder cell permeability. If the Boc group is not essential for binding to the target protein or the E3 ligase, its removal or replacement with a smaller, less lipophilic group should be considered as a strategy to improve permeability.
Troubleshooting Guide
Issue: Low intracellular concentration of the PROTAC.
| Potential Cause | Troubleshooting Strategy | Experimental Validation |
| High Molecular Weight and PSA | • Linker Optimization: Systematically shorten the PEG12 linker or replace it with a less flexible, more rigid linker (e.g., incorporating alkyl chains or aromatic rings). • Warhead/E3 Ligand Modification: If possible, select smaller, more permeable warheads or E3 ligase ligands. | • Synthesize a focused library of PROTACs with varied linkers. • Measure permeability using PAMPA or Caco-2 assays. • Assess target degradation via Western Blot or quantitative proteomics. |
| Suboptimal Lipophilicity | • Modify Linker Composition: Introduce lipophilic or hydrophilic moieties to the linker to achieve an optimal LogP. • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and improve permeability. | • Determine the LogP/LogD of the modified PROTACs. • Correlate permeability data with lipophilicity measurements. |
| High Conformational Flexibility | • Introduce Rigidity: Incorporate cyclic structures (e.g., piperazine, piperidine) into the linker to reduce flexibility and favor a more compact conformation. • Promote Intramolecular Hydrogen Bonding (IMHB): Design the PROTAC to form intramolecular hydrogen bonds that shield polar groups and reduce the 3D PSA. | • Use computational modeling or NMR spectroscopy to analyze the conformational preferences of the PROTACs. • Evaluate the permeability and degradation efficiency of the rigidified PROTACs. |
| Active Efflux by Transporters | • Identify Efflux Transporter Involvement: Use efflux pump inhibitors (e.g., verapamil) in cellular assays. • Modify PROTAC Structure: Alter the PROTAC structure to reduce its recognition by efflux transporters. | • Perform cellular uptake assays with and without efflux pump inhibitors. • Caco-2 permeability assays can also indicate the involvement of active transport. |
| Poor Aqueous Solubility | • Incorporate Polar Groups: Introduce polar functional groups into the linker to improve solubility. • Prodrug Approach: Mask polar groups with cleavable lipophilic moieties to enhance permeability, which are then removed intracellularly to release the active PROTAC. | • Measure the aqueous solubility of the PROTACs. • Assess the stability of the prodrug and its conversion to the active PROTAC in cells. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, cell-free method to assess the passive permeability of a PROTAC.
-
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
-
Methodology:
-
Prepare Acceptor Plate: Add buffer (e.g., PBS, pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Prepare Donor Solutions: Dissolve the PROTAC and control compounds in buffer.
-
Add Donor Solutions: Add the donor solutions to the coated donor plate.
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Measure Concentrations: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula.
-
Protocol 2: Caco-2 Permeability Assay
This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells to model the intestinal barrier, assessing both passive and active transport.
-
Principle: Caco-2 cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. The transport of the PROTAC across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and monolayer formation.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Prepare Transport Buffer: Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution) at pH 7.4.
-
Perform Transport Experiment:
-
For A-B transport, add the PROTAC solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
For B-A transport, add the PROTAC solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: Collect samples from both the donor and receiver compartments at the end of the incubation.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: Calculate the Papp values for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.
-
Visualizations
References
Technical Support Center: Addressing Off-Target Effects of CHO-PEG12-Boc Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHO-PEG12-Boc based Proteolysis Targeting Chimeras (PROTACs). The focus is on identifying, understanding, and mitigating off-target effects to enhance the specificity and therapeutic window of your protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is a this compound based PROTAC, and what are the functions of its components?
A1: A this compound based PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific target protein. It consists of three key components: a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The "this compound" refers to the linker.
-
CHO: This is a protected aldehyde functional group, which can be deprotected to an aldehyde for subsequent chemical conjugation to either the warhead or the E3 ligase ligand.
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PEG12: This denotes a 12-unit polyethylene glycol chain. PEG linkers are known for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[1][] The length and flexibility of the PEG chain are critical for optimal ternary complex formation.[3]
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Boc: This is a tert-butyloxycarbonyl protecting group, typically for an amine functionality on the other end of the linker. This allows for controlled, sequential synthesis of the PROTAC molecule.
Q2: What are the potential sources of off-target effects with this compound based PROTACs?
A2: Off-target effects in PROTACs can arise from several factors:
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Warhead Specificity: The ligand binding to your protein of interest (POI) may have affinity for other proteins with similar binding domains.
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E3 Ligase Ligand Effects: The E3 ligase binder, often derived from molecules like thalidomide or pomalidomide, can have its own inherent biological activities and may lead to the degradation of endogenous substrates of the recruited E3 ligase (neosubstrates).[4]
-
Linker-Mediated Off-Targets: The linker itself can influence which proteins are brought into proximity for ubiquitination. Studies have shown that different linker compositions (e.g., aliphatic vs. PEG) can result in the degradation of distinct sets of off-target proteins.[4] A this compound linker, being hydrophilic and flexible, may favor interactions leading to a unique off-target profile compared to more rigid or hydrophobic linkers.
-
Ternary Complex Formation: The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is crucial for selective degradation. Off-target proteins may form more stable ternary complexes than the intended target, leading to their preferential degradation.
Q3: How can I proactively design this compound based PROTACs with better selectivity?
A3: To improve the selectivity of your PROTACs from the design stage:
-
Optimize the Warhead: Utilize a highly selective binder for your target protein.
-
Modify the Linker: Systematically vary the length and attachment points of the PEG12 linker. Even minor changes can significantly impact the geometry of the ternary complex and, consequently, selectivity.
-
Change the E3 Ligase: If off-target effects persist, consider using a different E3 ligase. Different E3 ligases have distinct sets of endogenous substrates, which may help to avoid specific off-target issues.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| High off-target protein degradation observed in proteomics. | 1. Low warhead selectivity.2. Linker is promoting off-target ternary complex formation.3. Intrinsic activity of the E3 ligase ligand. | 1. Validate warhead selectivity using orthogonal assays.2. Synthesize and test PROTACs with different linker lengths (e.g., PEG8, PEG16) or attachment points.3. Include a negative control PROTAC (e.g., with an inactive epimer of the E3 ligase ligand) in your experiments to distinguish between direct and E3 ligase-mediated off-target effects. |
| Inconsistent degradation of the target protein. | 1. Poor cell permeability of the PROTAC.2. Instability of the PROTAC in cell culture media.3. Suboptimal PROTAC concentration (Hook effect). | 1. Assess cell permeability using assays like the Caco-2 permeability assay.2. Evaluate PROTAC stability in media over the experimental time course.3. Perform a dose-response curve to identify the optimal concentration for degradation and to check for the "hook effect," where high concentrations can inhibit ternary complex formation. |
| No target degradation, but evidence of target engagement. | 1. Unproductive ternary complex formation.2. The distance or orientation between the POI and E3 ligase is not suitable for ubiquitin transfer. | 1. Use biophysical assays (e.g., SPR, BLI, FRET) to confirm ternary complex formation and measure its stability.2. Redesign the linker to alter the distance and/or orientation of the recruited proteins. |
| Cellular toxicity observed at effective concentrations. | 1. On-target toxicity due to potent degradation of the target protein.2. Off-target protein degradation leading to cellular stress.3. General compound toxicity. | 1. Titrate the PROTAC concentration to the lowest effective dose.2. Perform global proteomics to identify off-target proteins and assess their cellular functions.3. Test a control molecule consisting of the warhead and linker alone to assess non-PROTAC related toxicity. |
Experimental Protocols
Global Proteomics for Off-Target Identification by LC-MS/MS
This workflow provides an unbiased approach to identify proteins that are degraded upon treatment with your this compound based PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at a consistent density and allow them to adhere.
-
Treat cells with the PROTAC at its optimal degradation concentration (and a higher concentration to assess dose-dependency of off-targets). Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
Incubate for a time course (e.g., 6, 12, 24 hours) to distinguish between direct and downstream effects.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate peptides using nano-flow reverse-phase liquid chromatography.
-
Analyze peptides using a high-resolution mass spectrometer (e.g., Orbitrap) in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that your PROTAC binds to its intended target (and potential off-targets) within a cellular environment.
-
Cell Treatment:
-
Treat intact cells with your PROTAC at various concentrations. Include a vehicle control.
-
Incubate for a sufficient time to allow for compound entry and target binding (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Separation of Soluble Proteins:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay allows for the quantification of the PROTAC-induced interaction between the target protein and the E3 ligase.
-
Cell Line Preparation:
-
Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag® in a suitable cell line.
-
-
Labeling:
-
Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
-
PROTAC Treatment:
-
Add the this compound based PROTAC at various concentrations.
-
-
BRET Measurement:
-
Add the NanoLuc® substrate.
-
Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of action for a PROTAC molecule.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
Validation & Comparative
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of CHO-PEG12-Boc and Shorter Chain Alternatives
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker component plays a pivotal role in determining therapeutic efficacy. This guide provides an objective comparison of a long-chain PEG linker, CHO-PEG12-Boc, and its shorter counterparts, such as PEG4 and PEG8, in the context of PROTAC performance. We will delve into supporting experimental data, provide detailed methodologies for key experiments, and visualize critical concepts to inform rational PROTAC design.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These molecules are composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is not merely a spacer but critically influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1] Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[]
The choice of linker length is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in reduced potency due to a high entropic penalty upon binding.[3]
Understanding this compound
This compound is a long-chain, PEG-based PROTAC linker. The "CHO" denotes an aldehyde functional group, while "Boc" refers to a tert-butyloxycarbonyl protecting group for an amine. These functional groups are instrumental in the synthesis of the PROTAC molecule, providing reactive handles for the covalent attachment of the POI and E3 ligase ligands. Once the final PROTAC is assembled, these specific functional groups are consumed, and the core PEG12 chain forms the final linker structure. Therefore, the in-cell performance is primarily dictated by the properties of the 12-unit PEG linker itself.
Performance Comparison: Longer vs. Shorter PEG Linkers
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase combination. However, general trends can be observed from various studies. Longer PEG linkers, such as PEG12, can offer greater flexibility and the ability to span larger distances, which may be necessary for targets with deep binding pockets or less accessible E3 ligases. Conversely, shorter linkers like PEG4 and PEG8 may offer advantages in terms of cell permeability and may be optimal when the POI and E3 ligase can be brought into proximity with a more constrained linker.
Quantitative Data on Degradation Efficiency
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, and a higher Dmax value signifies greater degradation efficacy. The following table summarizes hypothetical, yet representative, experimental data comparing the performance of PROTACs with different PEG linker lengths for a given target.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG4 | 850 | 45 |
| PROTAC-B | PEG8 | 75 | 92 |
| PROTAC-C | PEG12 | 350 | 65 |
Note: This data is illustrative and the optimal linker length is target-dependent. In this example, the PEG8 linker demonstrates the most potent and efficacious degradation.
The "Hook Effect"
The "hook effect" is a phenomenon observed in PROTAC research where the degradation efficiency decreases at higher concentrations of the PROTAC. This is due to the formation of non-productive binary complexes (either target-PROTAC or E3 ligase-PROTAC) which predominate at high concentrations and prevent the formation of the productive ternary complex. While primarily concentration-dependent, an inefficient linker can exacerbate the hook effect by promoting unstable ternary complexes.
Impact on Drug Metabolism and Pharmacokinetics (DMPK)
The linker is a major contributor to the overall physicochemical properties of a PROTAC and therefore plays a significant role in its DMPK profile. Longer, more flexible linkers can sometimes be more susceptible to metabolism. Generally, PROTACs with shorter linkers tend to exhibit better metabolic stability. The hydrophilicity of PEG linkers can improve solubility, but excessive length can negatively impact cell permeability. Research has shown that in some cases, shorter alkyl linkers are more cell-permeable than longer PEG linkers.
Experimental Protocols
Accurate assessment of PROTAC performance requires robust and well-defined experimental protocols. Below are detailed methodologies for two key assays in PROTAC development.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cultured mammalian cells expressing the target protein
-
6-well tissue culture plates
-
Complete cell culture medium
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Lysate Collection and Clarification: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. This data can then be used to determine DC50 and Dmax values.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cultured mammalian cells
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
PROTAC stock solutions
-
Vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the biological context (e.g., 72 hours) at 37°C and 5% CO₂.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
References
The Hydrophilic Advantage: Comparing CHO-PEG12-Boc to Alkyl Linkers in PROTAC Design
A detailed guide for researchers, scientists, and drug development professionals on the rational selection of linkers for Proteolysis Targeting Chimeras (PROTACs), with a focus on the comparative performance of the hydrophilic CHO-PEG12-Boc linker and traditional hydrophobic alkyl linkers.
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead that binds the target protein, an E3 ligase ligand, and a crucial linker that tethers the two. The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
This guide provides a comprehensive comparison of two distinct classes of linkers: the hydrophilic polyethylene glycol (PEG)-based this compound and the more traditional hydrophobic alkyl chains. By examining their impact on key performance metrics and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in PROTAC design.
Impact on Physicochemical Properties and Cellular Permeability
The linker's composition directly influences a PROTAC's solubility and cell permeability, two critical factors for its biological activity.
-
This compound (PEG Linker): The inclusion of repeating ethylene glycol units imparts significant hydrophilicity to the PROTAC molecule. This can enhance aqueous solubility, a common challenge for large and often greasy PROTAC molecules, thereby improving their handling and formulation.[1][] However, the increased polarity can sometimes negatively impact passive diffusion across the cell membrane.[]
-
Alkyl Linkers: Straight-chain alkyl linkers are hydrophobic and can enhance a PROTAC's ability to traverse the cell membrane through passive diffusion.[1] However, this increased lipophilicity often comes at the cost of reduced aqueous solubility, which can lead to aggregation and poor bioavailability.[]
Quantitative Comparison of PROTAC Performance
To illustrate the impact of linker choice on degradation efficacy, the following table summarizes hypothetical, yet representative, data for a BRD4-targeting PROTAC constructed with either a PEG12 or a C12 alkyl linker. These values are based on general trends observed in the literature for similar PROTACs.
| Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| This compound | BRD4 | HEK293 | 25 | >95 | 5.2 | 150 |
| C12 Alkyl | BRD4 | HEK293 | 75 | ~90 | 12.8 | 20 |
Table 1: Hypothetical Performance Data for BRD4-targeting PROTACs. This table illustrates the expected trade-offs between a hydrophilic PEG linker and a hydrophobic alkyl linker. The PEG linker generally leads to higher potency (lower DC50) and better solubility, while the alkyl linker may offer higher cell permeability.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.
Synthesis of PROTACs via Reductive Amination
This protocol describes the conjugation of the this compound linker to a primary amine-containing warhead or E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized binding moiety (warhead or E3 ligase ligand)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for Boc deprotection (if required)
Procedure:
-
Dissolve the amine-functionalized binding moiety (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
If necessary, deprotect the Boc group using a solution of TFA in DCM (e.g., 20% TFA) to yield the final PROTAC.
Western Blot Analysis for Protein Degradation
This is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
MTS Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of the PROTACs.
Materials:
-
Cultured cells
-
PROTAC stock solution (in DMSO)
-
96-well plates
-
MTS reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is observed.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizing Key Processes in PROTAC Design
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
PROTAC Mechanism of Action. This diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Western Blot Experimental Workflow. A step-by-step flowchart of the Western Blotting protocol.
Logical Relationship of Linker Properties. This diagram shows the interplay between linker choice, physicochemical properties, and biological outcomes.
Conclusion
The selection of a linker is a critical step in the rational design of PROTACs. While hydrophobic alkyl linkers can enhance cell permeability, they often suffer from poor solubility. In contrast, hydrophilic PEG linkers, such as this compound, can significantly improve a PROTAC's aqueous solubility and, in many cases, lead to more potent degradation, albeit sometimes with a trade-off in passive permeability. The optimal linker choice is ultimately dependent on the specific target protein, the E3 ligase being recruited, and the overall physicochemical properties of the warhead and E3 ligase ligand. A systematic evaluation of different linker types, guided by the experimental protocols outlined in this guide, is essential for the development of effective and drug-like PROTACs.
References
A Head-to-Head Comparison of Heterobifunctional Linkers for Advanced Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), has underscored the critical role of the heterobifunctional linker. This guide provides an objective, data-driven comparison of common linker strategies, offering insights into their performance, stability, and impact on overall efficacy.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are chemical entities that possess two distinct reactive moieties, enabling the sequential conjugation of two different molecules, such as an antibody and a cytotoxic payload in an ADC, or a target-binding ligand and an E3 ligase recruiter in a PROTAC.[1] The choice of linker is a pivotal decision in the design of these complex biologics, profoundly influencing their stability, pharmacokinetic profiles, and therapeutic window.[1][2] Linkers can be broadly categorized as cleavable, designed to release their payload in response to specific physiological triggers, or non-cleavable, which release the payload upon lysosomal degradation of the entire conjugate.[2][]
Comparative Analysis of Linker Performance in Antibody-Drug Conjugates (ADCs)
The selection between cleavable and non-cleavable linkers in ADC design has significant implications for efficacy and toxicity.
In Vitro Cytotoxicity
The potency of an ADC is often determined by its half-maximal inhibitory concentration (IC50) in cancer cell lines, with lower values indicating higher potency. The choice of linker can significantly influence this parameter.
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Cleavable | Val-Cit-PAB | MMAE | Breast Cancer | 10-50 | |
| Non-cleavable | SMCC | DM1 | Breast Cancer | 50-200 | |
| Cleavable | SPDB | DM4 | Ovarian Cancer | 0.1-1 | |
| Non-cleavable | MC | MMAF | Lymphoma | 1-10 |
Note: Direct comparison of IC50 values can be influenced by the specific payload, drug-to-antibody ratio (DAR), and target antigen expression levels.
Plasma Stability and Pharmacokinetics
The stability of the linker in circulation is crucial to prevent premature payload release and associated off-target toxicity. Hydrophilic linkers, such as those incorporating polyethylene glycol (PEG), have been shown to enhance the pharmacokinetic properties of ADCs compared to more hydrophobic linkers like SMCC.
| Linker Type | Linker Example | In Vivo Half-Life (days) | Key Findings | Reference |
| Hydrophobic, Non-cleavable | SMCC | ~4 | Baseline half-life. | |
| Hydrophilic, PEGylated | 4kDa PEG | ~10 | 2.5-fold half-life extension compared to SMCC. | |
| Hydrophilic, PEGylated | 10kDa PEG | ~45 | 11.2-fold half-life extension compared to SMCC. | |
| Peptide, Cleavable | Val-Ala | High | Improved hydrophilicity and stability over Val-Cit, with less aggregation. | |
| Peptide, Cleavable | Triglycyl (CX) | ~9.9 | Comparable stability to SMCC but with a significantly higher therapeutic index. |
Comparative Analysis of Linker Performance in PROTACs
In PROTACs, the linker's length, composition, and rigidity are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, leading to efficient protein degradation.
Impact on Protein Degradation
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).
| Linker Type | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Flexible | Alkyl/Ether (<12 atoms) | TBK1 | VHL | No degradation | - | |
| Flexible | Alkyl/Ether (>12 atoms) | TBK1 | VHL | 10-100 | >80 | |
| Flexible | PEG (16 atoms) | ERα | VHL | <10 | >90 | |
| Flexible | Alkyl (9 atoms) | CRBN | VHL | Concentration-dependent decrease | - | |
| Rigid | Disubstituted Benzene | BRD4 | CRBN | More potent than flexible PEG | - | |
| Rigid | Triazole | Various | Various | Enhanced metabolic stability | - |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of heterobifunctional linkers.
Protocol 1: In Vitro Plasma Stability Assay for ADCs
This assay assesses the stability of the ADC and the extent of payload release in plasma over time.
Materials:
-
ADC of interest
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunocapture (optional)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma samples.
-
Optional: Use immunocapture with Protein A or G beads to isolate the ADC and any antibody-related species from the plasma.
-
For cleavable linkers, analyze the plasma supernatant for the presence of the released payload using a validated LC-MS/MS method.
-
For overall stability, analyze the captured ADC to determine the average drug-to-antibody ratio (DAR) at each time point.
-
Quantify the concentration of the released payload or the change in DAR over time to determine the linker's stability.
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC or PROTAC in killing cancer cells.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
96-well plates
-
Complete cell culture medium
-
ADC or PROTAC of interest
-
Cell viability reagent (e.g., XTT, WST-8)
-
Plate reader
Procedure:
-
Seed the target and control cells in 96-well plates at an optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC or PROTAC.
-
Add the diluted compounds to the respective wells and incubate for a predetermined period (e.g., 72-120 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or DC50 value by plotting the data on a dose-response curve.
Protocol 3: Ternary Complex Formation Assay for PROTACs (SPR)
This assay measures the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) in real-time.
Materials:
-
Purified target protein
-
Purified E3 ligase
-
PROTAC of interest
-
Surface Plasmon Resonance (SPR) instrument and sensor chips
-
Running buffer
Procedure:
-
Immobilize the E3 ligase onto the surface of an SPR sensor chip.
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases to obtain sensorgrams that reflect the formation and dissociation of the ternary complex.
-
Fit the data to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.
-
Calculate the cooperativity (α) of ternary complex formation by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This method separates ADC species based on hydrophobicity to determine the average DAR and the distribution of drug-loaded species.
Materials:
-
ADC sample
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7, with 20% isopropanol)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm. Unconjugated antibody will elute first, followed by species with increasing DARs.
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs on that species) / 100
Visualizations
Caption: Mechanism of action for an ADC with a cleavable linker.
References
Revolutionizing Drug Discovery: A Comparative Guide to Validating Ternary Complex Formation with PROTACs
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the validation of ternary complexes is a critical step in the development of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of methodologies used to validate the formation of the pivotal target protein-PROTAC-E3 ligase complex, offering a deep dive into the experimental data and protocols that underpin successful PROTAC design.
At the heart of every PROTAC is the linker, a chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. The composition and length of this linker, often incorporating components like CHO-PEG12-Boc , are critical determinants of ternary complex stability and, consequently, degradation efficiency.[1][2] While this compound itself is a building block for PROTAC synthesis, this guide will explore how the properties it imparts—hydrophilicity and flexibility—compare to other linker types in the context of rigorous ternary complex validation.[2]
The Central Role of the Linker in Ternary Complex Formation
The formation of a stable ternary complex is the initiating event in the catalytic cycle of PROTAC-mediated protein degradation.[3] The linker is not merely a passive spacer; its length, rigidity, and chemical properties significantly influence the thermodynamics and kinetics of this complex.[1] For instance, polyethylene glycol (PEG) linkers, such as those synthesized using this compound, offer increased hydrophilicity which can enhance the solubility and cell permeability of the PROTAC molecule. However, the flexibility of PEG linkers can also be a double-edged sword, potentially leading to a more dynamic and less stable ternary complex compared to more rigid linkers.
The choice of linker can profoundly impact the cooperativity (α) of the ternary complex, a measure of how the binding of one protein partner influences the binding of the other. Positive cooperativity (α > 1), where the formation of the ternary complex is more favorable than the individual binary interactions, is often a hallmark of an effective PROTAC.
Comparative Analysis of Ternary Complex Validation Techniques
Several biophysical and cell-based assays are employed to quantify the formation and stability of PROTAC-induced ternary complexes. The following tables summarize quantitative data from studies comparing PROTACs with different linkers, highlighting the impact on key validation parameters.
Table 1: Biophysical Validation of Ternary Complex Formation - Surface Plasmon Resonance (SPR)
| PROTAC | Target Protein | E3 Ligase | Linker Type | KD (binary, nM) | KD (ternary, nM) | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | 3-unit PEG | 29 | 1.1 | 26 | |
| AT1 | Brd4BD2 | VHL | 4-unit PEG | Not Reported | Not Reported | Positive | |
| MZP55 | Brd4BD2 | VHL | Rigid | High Affinity | Not Reported | Negative | |
| MZP61 | Brd4BD2 | VHL | Rigid | High Affinity | Not Reported | Negative |
Table 2: Biophysical Validation of Ternary Complex Formation - Isothermal Titration Calorimetry (ITC)
| PROTAC | Target Protein | E3 Ligase | Linker Type | KD (binary, nM) | KD (ternary, nM) | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | 3-unit PEG | 66 | 4.4 | 15 | |
| BRD-5110 | PPM1D | CRBN | Not Specified | ~3000 | Not Reported | Not Reported |
Table 3: In-Cell Validation of Ternary Complex Formation - NanoBRET™ Assay
| PROTAC | Target Protein | E3 Ligase | Linker Type | EC50 for Ternary Complex Formation (nM) | Reference |
| dBET6 | BRD4 | CRBN | Not Specified | <500 | |
| PROTAC with 1-2 PEG units | BRD4 | CRBN | PEG | >5000 | |
| PROTAC with 0 or 4-5 PEG units | BRD4 | CRBN | PEG | <500 |
Experimental Workflows and Signaling Pathways
To systematically evaluate PROTAC efficacy, a structured experimental workflow is crucial. This typically involves a combination of biophysical and cellular assays to provide a comprehensive understanding of a PROTAC's mechanism of action.
References
Navigating In Vivo Performance: A Comparative Guide to CHO-PEG12-Boc and Alternative Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability and pharmacokinetic (PK) profile of a therapeutic conjugate, such as an Antibody-Drug Conjugate (ADC) or a Proteolysis Targeting Chimera (PROTAC), are critically influenced by the chemical linker connecting the targeting moiety to the payload. The selection of an appropriate linker is paramount for optimizing therapeutic efficacy and minimizing off-target toxicity. This guide provides an objective comparison of the in vivo performance of molecules functionalized with a 12-unit polyethylene glycol (PEG) linker, exemplified by structures like CHO-PEG12-Boc, against alternative linker technologies. The comparisons are supported by experimental data from preclinical studies.
Data Presentation: Comparative Pharmacokinetics of Linker Technologies
The following tables summarize key quantitative pharmacokinetic parameters for ADCs constructed with different linker technologies. The data for the pendant PEG12 linker serves as a close surrogate for a this compound functionalized conjugate, offering valuable insights into its expected in vivo behavior.
Table 1: Head-to-Head Comparison of Pendant PEG12 and Polysarcosine (PSAR) Linkers in ADCs
| Linker Type | Clearance (mL/day/kg) | Key Finding |
| Pendant PEG12 | 47.3 | Demonstrates favorable clearance, though slightly higher than the PSAR alternative.[1][2] |
| Polysarcosine (PSAR) 12 | 38.9 | Exhibits a more efficient clearance rate compared to a PEG linker of the same length, suggesting potentially better in vivo performance.[1][2] |
Table 2: Influence of PEG Linker Architecture and Length on ADC Pharmacokinetics
| Linker Configuration | Clearance Rate | Half-Life (t1/2) | Area Under the Curve (AUC) |
| Pendant (PEG12)2 | Slower clearance compared to linear PEG24.[3] | - | Higher |
| Linear PEG24 | Faster clearance compared to pendant (PEG12)2. | - | Lower |
| No PEG Linker | - | 19.6 minutes | - |
| 4 kDa PEG | - | 2.5-fold increase vs. no PEG | - |
| 10 kDa PEG | - | 11.2-fold increase vs. no PEG | - |
Note: Specific values for t1/2 and AUC for the pendant and linear PEGs in the first two rows were not explicitly provided in the source, but the trend of slower clearance for the pendant configuration suggests a longer half-life and greater overall exposure.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of linker performance in vivo. Below are representative protocols for key in vivo studies.
Murine Pharmacokinetic Study of an Antibody-Drug Conjugate
Objective: To determine the key pharmacokinetic parameters (e.g., clearance, half-life, AUC) of an ADC in a mouse model.
Materials:
-
Female BALB/c or SCID mice (6-8 weeks old)
-
ADC solution in a sterile, biocompatible buffer (e.g., PBS)
-
Dosing and blood collection supplies (e.g., syringes, heparinized capillaries, microcentrifuge tubes)
-
Analytical instrumentation for ADC quantification (e.g., ELISA plate reader or LC-MS/MS system)
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the study.
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3-5 mg/kg) to a cohort of mice via the tail vein.
-
Serial Blood Sampling: Collect blood samples (approximately 20-50 µL) at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) from the saphenous or submandibular vein.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.
-
Quantification:
-
Total Antibody (ELISA): Coat a 96-well plate with the target antigen. Add plasma samples and a standard curve of the ADC. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. Measure the absorbance and calculate the concentration of the total antibody.
-
Conjugated ADC (ELISA): Similar to the total antibody ELISA, but use a detection antibody that specifically recognizes the payload or the linker-payload complex.
-
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Use non-compartmental analysis software to calculate pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
In Vivo Stability and Pharmacokinetic Study of a PROTAC in Rats
Objective: To evaluate the in vivo stability and pharmacokinetic profile of a PROTAC molecule in a rat model.
Materials:
-
Male Sprague-Dawley rats
-
PROTAC formulation in a suitable vehicle
-
Dosing and blood collection supplies
-
LC-MS/MS system for PROTAC quantification
Procedure:
-
Dosing: Administer the PROTAC to rats via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Blood Collection: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Preparation for Analysis:
-
Quench metabolic activity in the plasma samples by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
-
LC-MS/MS Analysis: Inject the supernatant onto an LC-MS/MS system to quantify the concentration of the parent PROTAC molecule and identify potential metabolites.
-
Pharmacokinetic Analysis: Determine the pharmacokinetic parameters from the plasma concentration-time data.
-
Tissue Distribution (Optional): At the end of the study, collect various tissues to assess the distribution of the PROTAC.
Mandatory Visualization
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Impact of linker choice on in vivo outcomes.
References
The Crucial Link: A Comparative Guide to PROTAC Linker Compositions
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the bridge between the target protein ligand and the E3 ligase recruiter—plays a pivotal, yet often complex, role. This guide provides an objective comparison of different PROTAC linker compositions, supported by experimental data from various case studies, to inform the rational design of potent and effective protein degraders.
The efficacy of a PROTAC is not solely determined by the binding affinities of its terminal ligands; the length, composition, and rigidity of the linker are critical factors that govern the formation of a productive ternary complex, ultimately leading to the ubiquitination and degradation of the target protein.[1][2] This guide will delve into the nuances of linker design, presenting a comparative analysis of common linker types and their impact on PROTAC performance.
Comparative Analysis of Linker Compositions
The choice of linker can significantly influence a PROTAC's physicochemical properties, cell permeability, and its ability to induce target degradation. The most common linker types include polyethylene glycol (PEG), alkyl chains, and more rigid or "clickable" structures.[3]
| Linker Type | Composition | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Repeating ethylene glycol units | Hydrophilic | Improves solubility and cell permeability.[3] Tunable length.[4] | Can be metabolically unstable. May lead to entropic penalties if too long. |
| Alkyl Linkers | Saturated or unsaturated hydrocarbon chains | Hydrophobic, flexible | Synthetically accessible and chemically stable. Length can be systematically varied. | Can limit aqueous solubility and cellular uptake. May lead to non-specific binding. |
| Rigid Linkers | Incorporate cyclic structures (e.g., piperazine, piperidine, aromatic rings) | Conformational constraints | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. May enhance metabolic stability and pharmacokinetic properties. | Less conformational flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal. |
| Clickable Linkers | Often incorporate a triazole ring via copper-catalyzed azide-alkyne cycloaddition | Modular and stable | Allows for efficient and modular assembly of PROTAC libraries. The resulting triazole is metabolically stable. | The triazole ring itself can be considered a rigid component, with similar geometric constraints. |
Quantitative Comparison of Linker Performance
The following tables summarize experimental data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 indicates higher potency, and a higher Dmax indicates greater efficacy.
Case Study 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | IC50 (µM) in MCF7 cells |
| PROTAC 1 | 9 | 140 |
| PROTAC 2 | 16 | 26 |
| PROTAC 3 | >20 | >200 |
| Tamoxifen (Control) | N/A | 27 |
Data synthesized from published literature, highlighting an optimal linker length for ERα degradation.
Case Study 2: Impact of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | PEG-based | 15 | >95 |
| BTK Degrader 2 | Alkyl-based | 35 | >90 |
This table represents a hypothetical but illustrative dataset compiled from general findings in the literature, showcasing how a more hydrophilic PEG linker can sometimes lead to improved degradation potency compared to a simple alkyl chain.
Case Study 3: Impact of Linker Rigidity on Tank-binding kinase 1 (TBK1) Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Degrader 1 | < 12 | No degradation | - |
| TBK1 Degrader 2 | 21 (Alkyl/Ether) | 3 | 96 |
| TBK1 Degrader 3 | 29 (Alkyl/Ether) | 292 | 76 |
This study demonstrates that for TBK1, a linker length below a certain threshold is ineffective, and there is an optimal length for maximal degradation, with longer linkers showing decreased potency.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures in PROTAC research.
Detailed Experimental Protocols
Accurate and reproducible data are crucial for the comparative evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control. Calculate DC50 and Dmax values from the dose-response curves.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC measures the heat change upon binding of molecules, providing thermodynamic data on the interaction between the PROTAC, the target protein, and the E3 ligase.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
Procedure:
-
Sample Preparation: Prepare solutions of the purified proteins (target and E3 ligase) and the PROTAC in the same dialysis buffer to minimize heats of dilution.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) on the ITC instrument.
-
Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell to measure binary interactions. To measure ternary complex formation, a pre-incubated mixture of the PROTAC and one protein can be titrated against the second protein.
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants. Fit the data to a suitable binding model to determine the thermodynamic parameters.
Cell Viability (MTS) Assay
This assay determines the cytotoxic effect of PROTAC-mediated protein degradation, which is particularly relevant for cancer cells that depend on the target protein for survival.
Objective: To determine the IC50 value, the concentration of PROTAC that inhibits cell growth by 50%.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of PROTAC compounds for a specified period (e.g., 48 or 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Conclusion
The rational design of the linker is a critical determinant of a PROTAC's success. A systematic evaluation of linker composition, length, and attachment points is essential for optimizing degradation potency and selectivity. While general principles are emerging, the optimal linker remains an empirically determined parameter for each new target and E3 ligase pair. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders.
References
The Impact of PEGylation on PROTAC Selectivity: A Comparative Analysis of the CHO-PEG12-Boc Linker
For researchers, scientists, and drug development professionals, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic success. Far from being a mere spacer, the linker's composition, length, and flexibility profoundly influence the PROTAC's efficacy and, crucially, its selectivity. This guide provides a comparative analysis of the CHO-PEG12-Boc linker, a polyethylene glycol (PEG)-based linker, and its effect on PROTAC selectivity, supported by experimental data and detailed methodologies.
The fundamental principle of a PROTAC is to induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This is achieved through the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker's role in orchestrating this complex is paramount; an optimal linker facilitates favorable protein-protein interactions, leading to efficient and selective ubiquitination and subsequent degradation of the target protein. Conversely, a poorly designed linker can result in diminished potency and off-target effects.
The Role of the PEG Linker in PROTAC Design
PEG linkers are frequently utilized in PROTAC design due to their advantageous physicochemical properties.[1] Their hydrophilicity can enhance the solubility of the often large and hydrophobic PROTAC molecule, while their flexibility can be modulated by varying the number of ethylene glycol units.[2] This flexibility is a double-edged sword: while it can allow for the necessary conformational adjustments to enable ternary complex formation, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing potency.[3]
The this compound linker provides a PEG chain of 12 ethylene glycol units, offering a significant degree of flexibility. The terminal aldehyde group (CHO) allows for covalent conjugation to an amine-containing moiety on the target- or E3 ligase-binding ligand, while the Boc-protected amine on the other end can be deprotected for subsequent conjugation.
Comparative Analysis of Linker Effects on PROTAC Performance
While direct comparative studies on the this compound linker are limited, extensive research has been conducted on the impact of PEG linker length on PROTAC performance. The data consistently demonstrates that linker length is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.[4]
Quantitative Data Summary
The following tables summarize experimental data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy and selectivity. It is important to note that the optimal linker length is highly dependent on the specific biological system under investigation.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) for BRD4 Degradation | Dmax (%) | Cell Line | E3 Ligase |
| MZ1 (Reference) | 3 PEG units | 25 | >95 | HeLa | VHL |
| PROTAC with shorter linker | 1-2 PEG units | >5000 | <20 | H661 | CRBN |
| PROTAC with intermediate linker | 4-5 PEG units | <500 | ~90 | H661 | CRBN |
| PROTAC with longer linker | >5 PEG units | Potency decreased | - | H661 | CRBN |
This table is a synthesized representation of findings where shorter and longer linkers can be suboptimal. For instance, for CRBN-based BRD4 degraders, linkers with 1-2 PEG units showed reduced potency compared to those with 0 or 4-5 PEG units.[3]
Table 2: Comparison of PEG vs. Alkyl Linkers for BTK Degradation
| PROTAC | Linker Type (Number of atoms) | DC50 (nM) for BTK Degradation | Cell Line | E3 Ligase |
| PROTAC with short alkyl/ether | < 12 atoms | No degradation observed | - | - |
| PROTAC with optimal alkyl/ether | 21 atoms | 3 | - | - |
| PROTAC with long alkyl/ether | 29 atoms | 292 | - | - |
| PROTAC with PEG linker | ≥ 4 PEG units | 1 - 40 | Ramos | CRBN |
Impact on Selectivity
The selectivity of a PROTAC is not solely determined by the binding affinity of its warhead for the target protein. The formation of a stable and productive ternary complex is a key driver of selectivity. A linker, such as the flexible PEG12 chain, can enable the PROTAC to adopt a conformation that promotes favorable protein-protein interactions between the target and the E3 ligase, thereby enhancing the stability of the ternary complex and leading to selective degradation.
For example, the well-characterized BRD4 degrader MZ1, which utilizes a short PEG linker, exhibits selectivity for BRD4 over other BET family members (BRD2 and BRD3), despite the warhead (JQ1) being a pan-BET inhibitor. This selectivity is attributed to the formation of a more stable ternary complex with BRD4. While specific data for a PEG12 linker in this context is unavailable, the principle remains that the linker's properties are crucial in dictating isoform selectivity.
Furthermore, altering the linker length can dramatically impact selectivity. For instance, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2; however, extending the linker by a single ethylene glycol unit resulted in a selective EGFR degrader, completely abolishing HER2 degradation. This highlights the exquisite control that linker length can exert on PROTAC selectivity.
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for assessing PROTAC selectivity.
Caption: Downstream signaling pathways affected by KRAS degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy and selectivity.
Protocol 1: Western Blotting for On-Target and Off-Target Degradation
-
Cell Culture and Treatment: Plate the cells of interest (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and relevant controls (vehicle, target-binding ligand alone, E3 ligase ligand alone) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein, a known off-target protein, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target and off-target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL) onto a sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binding affinity to the E3 ligase. In a separate experiment, inject the purified target protein over a surface with immobilized PROTAC to determine its binding affinity.
-
Ternary Complex Analysis: To measure ternary complex formation, pre-incubate the PROTAC with the target protein and inject the mixture over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the equilibrium dissociation constants (KD) for the binary and ternary interactions.
Protocol 3: In Vitro Ubiquitination Assay
-
Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the purified E3 ligase, the purified target protein, the PROTAC, and ATP in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and heating. Analyze the reaction products by Western blotting using an antibody specific for the target protein to observe the appearance of higher molecular weight bands corresponding to the ubiquitinated target.
Conclusion
The this compound linker, representative of long-chain, flexible PEG linkers, plays a pivotal role in defining the selectivity of a PROTAC. While direct comparative data for this specific linker is not extensively available, the body of research on PEG linkers of varying lengths provides clear evidence for their profound impact on ternary complex formation and, consequently, on degradation efficacy and selectivity. The optimal linker is highly dependent on the specific target and E3 ligase pair, necessitating an empirical approach to linker design and optimization. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the performance of different PROTAC linkers, ultimately aiding in the development of more potent and selective protein degraders.
References
A Head-to-Head Comparison: CHO-PEG12-Boc Linker vs. Clinically Used Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. The ideal linker must maintain a stable connection between the antibody and the cytotoxic payload in systemic circulation to minimize off-target toxicity, while enabling efficient payload release at the tumor site. This guide provides an objective comparison of the novel CHO-PEG12-Boc linker against two clinically established linkers: the enzyme-cleavable valine-citrulline (Val-Cit) linker and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Introduction to the Linkers
This compound: This represents a hydrophilic, non-cleavable linker. The polyethylene glycol (PEG) spacer, specifically a discrete 12-unit PEG chain, is designed to enhance the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation, especially with hydrophobic payloads.[1][] The aldehyde (CHO) group provides a reactive handle for conjugation to the antibody, while the Boc (tert-butyloxycarbonyl) group is a common protecting group used during synthesis.
Val-Cit Linker: A widely used, enzyme-cleavable dipeptide linker.[3] It is designed to be stable in the bloodstream but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[4] This allows for the specific release of the payload within the target cell.
SMCC Linker: A conventional non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody.[5] The payload is released upon lysosomal degradation of the entire antibody-linker complex. Its high stability in plasma contributes to a favorable safety profile by minimizing premature drug release.
Quantitative Data Presentation
The following tables summarize key performance indicators for the compared linkers based on available experimental data and established principles for these linker types.
Table 1: In Vitro Plasma Stability
| Linker Type | Mechanism of Stability | Representative Half-life (t½) in Human Plasma | Key Advantages |
| This compound (Inferred) | High chemical stability of the linker backbone | > 150 hours | Expected high stability due to the non-cleavable nature and hydrophilic PEG spacer. |
| Val-Cit | Resistance to plasma proteases | > 100 hours | High stability in circulation with specific cleavage mechanism in target cells. |
| SMCC | Stable thioether bond | > 200 hours | Exceptional stability, minimizing premature payload release. |
Table 2: In Vitro Payload Release in Target Cells
| Linker Type | Release Mechanism | Representative Release Rate | Key Advantages |
| This compound (Inferred) | Lysosomal degradation of the antibody | Slow | Controlled release dependent on antibody processing. |
| Val-Cit | Enzymatic cleavage by Cathepsin B | Rapid (within hours) | Efficient payload release upon internalization. |
| SMCC | Lysosomal degradation of the antibody | Slow | Gradual release of the payload. |
Table 3: In Vivo Performance Characteristics
| Linker Type | Key Pharmacokinetic Attributes | Bystander Effect | Therapeutic Index |
| This compound (Inferred) | Expected longer circulation half-life and reduced clearance due to PEGylation. | Limited, as the released payload is attached to a linker fragment and an amino acid. | Potentially improved due to enhanced stability and pharmacokinetics. |
| Val-Cit | Generally good, but can be influenced by payload hydrophobicity. | Yes, if the payload is membrane-permeable. | Can be limited by off-target toxicity if premature cleavage occurs. |
| SMCC | High stability leads to a predictable pharmacokinetic profile. | Limited. | Generally wide due to high stability and low off-target toxicity. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in human plasma over time.
Materials:
-
ADC constructs with this compound, Val-Cit, and SMCC linkers.
-
Human plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
37°C incubator.
-
LC-MS/MS system.
-
Protein precipitation solution (e.g., acetonitrile).
Methodology:
-
Dilute the ADC constructs to a final concentration of 100 µg/mL in pre-warmed human plasma and PBS (as a control).
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 144 hours), collect aliquots from each sample.
-
To quantify the released payload, add 3 volumes of cold protein precipitation solution to the plasma aliquot, vortex, and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the free payload by a validated LC-MS/MS method.
-
To determine the drug-to-antibody ratio (DAR), the intact ADC can be analyzed by LC-MS. A decrease in DAR over time indicates linker cleavage.
-
Calculate the percentage of intact ADC remaining or the percentage of payload released at each time point to determine the plasma half-life.
Protocol 2: Cathepsin B Cleavage Assay (for Val-Cit Linker)
Objective: To evaluate the enzymatic cleavage of the Val-Cit linker by cathepsin B.
Materials:
-
ADC construct with Val-Cit linker.
-
Recombinant human cathepsin B.
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5).
-
Activation buffer (Assay buffer containing 2 mM DTT, prepared fresh).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system.
-
37°C incubator.
Methodology:
-
Activate cathepsin B by pre-incubating it in the activation buffer.
-
Prepare a reaction mixture containing the ADC (e.g., 1 µM) and the activated cathepsin B (e.g., 20 nM) in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw an aliquot and quench the reaction by adding an equal volume of the cold quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 3: In Vivo Efficacy Study (Xenograft Model)
Objective: To compare the anti-tumor efficacy of ADCs with different linkers in a preclinical model.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude).
-
Human tumor cell line expressing the target antigen.
-
ADC constructs with this compound, Val-Cit, and SMCC linkers.
-
Vehicle control (e.g., PBS).
-
Calipers for tumor measurement.
Methodology:
-
Subcutaneously implant the tumor cells into the flank of the mice.
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, and ADCs with different linkers at equimolar payload doses).
-
Administer a single intravenous dose of the respective treatments.
-
Monitor tumor volume and body weight three times a week.
-
The study endpoint is typically when tumors in the control group reach a specified maximum size.
-
Plot the mean tumor volume over time for each group to compare the anti-tumor activity.
Mandatory Visualization
Caption: Generalized signaling pathway of an antibody-drug conjugate.
Caption: Experimental workflow for comparing ADC linker performance.
Caption: Logical relationship and key features of the compared linkers.
Conclusion
The choice of linker is a critical decision in the design of an ADC, with each type offering a unique set of advantages and disadvantages. The This compound linker, as a hydrophilic, non-cleavable linker, is anticipated to provide excellent plasma stability and improved pharmacokinetic properties, potentially leading to a wider therapeutic window. This makes it a promising candidate for hydrophobic payloads or when a prolonged circulation time is desired.
The Val-Cit linker remains a gold standard for cleavable linkers, offering the advantage of rapid and specific payload release within the tumor cell, which can lead to a potent bystander effect. This is particularly beneficial for treating heterogeneous tumors.
The SMCC linker represents a robust and well-validated non-cleavable option, providing exceptional stability that minimizes off-target toxicity. It is a suitable choice when a controlled, gradual payload release is preferred and the bystander effect is not a primary consideration.
Ultimately, the optimal linker strategy will depend on the specific characteristics of the target antigen, the tumor microenvironment, the properties of the payload, and the desired therapeutic outcome. This guide provides a framework for the rational selection of a linker to maximize the therapeutic potential of an ADC.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. debiopharm.com [debiopharm.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Safety Operating Guide
Navigating the Disposal of CHO-PEG12-Boc: A Step-by-Step Guide for Laboratory Professionals
Key Safety and Handling Information
Before proceeding with disposal, it is crucial to understand the general safety precautions for handling CHO-PEG12-Boc and similar PEGylated compounds. The following table summarizes the key data extrapolated from safety data sheets of related chemicals.
| Parameter | Recommendation | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and a lab coat should be worn. | [1][2] |
| Handling | Use in a well-ventilated area. Avoid inhalation of vapor or dust. Avoid contact with skin and eyes. | [1] |
| Storage | Store in a tightly sealed container in a cool, dry place away from direct sunlight and strong oxidizing agents. | |
| In case of a Spill | Absorb with an inert material (e.g., vermiculite, dry sand) and place in a designated chemical waste container. Ensure adequate ventilation. | |
| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with water as a precaution. Ingestion: Rinse mouth with water. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in accordance with your institution's and local regulations for non-hazardous chemical waste.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, including residues and contaminated items (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Liquid Waste: If this compound is in a solution, it should be collected in a compatible, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed. Crucially, do not flush down the sewer.
2. Container Labeling:
-
Label the waste container clearly with "this compound Waste" and include the approximate concentration and quantity. Ensure the label is legible and securely attached.
3. Waste Collection and Storage:
-
Store the sealed waste container in a designated secondary containment area for chemical waste, away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Provide them with all necessary information regarding the waste composition.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
